Product packaging for Heptadecan-9-YL acrylate(Cat. No.:)

Heptadecan-9-YL acrylate

Cat. No.: B15378875
M. Wt: 310.5 g/mol
InChI Key: KOWIXMWRKQSAMU-UHFFFAOYSA-N
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Description

Heptadecan-9-yl acrylate is a chemical building block of significant interest in the development and optimization of Lipid Nanoparticles (LNPs), which are a premier vehicle for delivering therapeutic agents like mRNA . Its primary research value lies in its potential use as a key intermediate in the synthesis of novel ionizable or cationic lipids . These specialized lipids are a critical component of LNPs, as they bind with negatively charged nucleic acids, assist in cellular uptake, and facilitate endosomal escape—a crucial step for ensuring the therapeutic payload reaches the cytoplasm of target cells . The long, branched hydrocarbon chain (heptadecan-9-yl) is theorized to enhance lipid mixing and membrane fusion within endosomes, while the acrylate group provides a reactive site for chemical modification and polymerization, allowing researchers to fine-tune the properties of the resulting lipid for improved efficacy and safety . This makes this compound a versatile reagent for constructing advanced delivery systems for vaccines, protein replacement therapies, and cancer immunotherapies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O2 B15378875 Heptadecan-9-YL acrylate

Properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

heptadecan-9-yl prop-2-enoate

InChI

InChI=1S/C20H38O2/c1-4-7-9-11-13-15-17-19(22-20(21)6-3)18-16-14-12-10-8-5-2/h6,19H,3-5,7-18H2,1-2H3

InChI Key

KOWIXMWRKQSAMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

Heptadecan-9-yl Acrylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2982740-96-3

Abstract

This technical guide provides a comprehensive overview of Heptadecan-9-yl acrylate, a long-chain alkyl acrylate with potential applications in the pharmaceutical and biomedical fields. While specific data for this compound is limited in public literature, this document consolidates available information and presents data from closely related analogs to offer insights into its physicochemical properties, synthesis, and potential applications, particularly in the realm of drug delivery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the utility of hydrophobic acrylate monomers in their work.

Introduction

This compound (C20H38O2) is a long-chain aliphatic ester of acrylic acid. Its structure, featuring a long hydrophobic heptadecyl chain, suggests its utility in modifying the properties of polymers, enhancing hydrophobicity, and serving as a key component in the formulation of drug delivery systems. Long-chain alkyl acrylates are known for their role in creating hydrophobic domains in polymers, which can be advantageous for encapsulating lipophilic drugs and controlling their release.[1][2] The specific branched nature of the heptadecyl group at the 9-position may impart unique physical characteristics to its polymers, such as a lower glass transition temperature and increased flexibility, compared to linear analogs.

Physicochemical Properties

Specific experimental data for this compound is not widely available. However, data for a close structural analog, Heptadecyl Acrylate (C17A), provides a reasonable estimation of its properties.[3]

Table 1: Physicochemical Properties of Heptadecyl Acrylate (C17A) (Analog)

PropertyValueReference
Molecular Formula C20H38O2
Molecular Weight 310.52 g/mol
Appearance Clear, colorless liquid[3]
Density 0.87 g/cm³ at 25 °C[3]
Boiling Point >174 °C[3]
Melting Point < -100 °C[3]
Flash Point 234 °C[3]
Viscosity 11 mPa·s[3]
Glass Transition Temp. (Tg) -72 °C[3]
Water Solubility Insoluble (predicted)
Purity min. 94%[3]
Acid Value max. 0.05%[3]
Water Content max. 0.1%[3]

Synthesis and Polymerization

The synthesis of this compound can be conceptually approached through the esterification of Heptadecan-9-ol with an activated acrylic acid derivative, such as acryloyl chloride, or through transesterification.

Synthesis of Heptadecan-9-ol (Precursor)

The precursor alcohol, Heptadecan-9-ol, can be synthesized via a Grignard reaction.[4]

Experimental Protocol: Synthesis of Heptadecan-9-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a Grignard reagent from 1-bromooctane (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction with Aldehyde: To the freshly prepared Grignard reagent, add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Heptadecan-9-ol.

Synthesis of this compound

Experimental Protocol: Esterification with Acryloyl Chloride

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Heptadecan-9-ol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acryloyl Chloride: Cool the solution to 0 °C and add acryloyl chloride (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography.

  • Workup: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

G cluster_0 Synthesis Workflow 1-Bromooctane 1-Bromooctane Grignard Reagent Grignard Reagent 1-Bromooctane->Grignard Reagent Magnesium Magnesium Magnesium->Grignard Reagent Nonanal Nonanal Heptadecan-9-ol Heptadecan-9-ol Nonanal->Heptadecan-9-ol Grignard Reagent->Heptadecan-9-ol This compound This compound Heptadecan-9-ol->this compound Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->this compound

Caption: Proposed synthesis workflow for this compound.

Polymerization

This compound can be polymerized or copolymerized using standard free-radical polymerization techniques.

Experimental Protocol: Free-Radical Polymerization

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 equivalents) in an appropriate solvent (e.g., toluene or dioxane).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and stir for 12-24 hours.

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer and wash with the non-solvent.

  • Drying: Dry the polymer under vacuum at a temperature below its glass transition temperature to obtain the final product.

Potential Applications in Drug Development

The highly hydrophobic nature of this compound makes it a promising monomer for the synthesis of polymers used in drug delivery systems.[2]

Nanoparticle-Based Drug Delivery

Polymers and copolymers of this compound can be formulated into nanoparticles for the encapsulation and delivery of hydrophobic drugs.[5][6] The long alkyl chain would form a hydrophobic core, providing a suitable environment for lipophilic active pharmaceutical ingredients (APIs). This can enhance drug solubility, stability, and bioavailability.

Controlled Release Formulations

The incorporation of this compound into polymer backbones can be used to modulate the release kinetics of encapsulated drugs. The hydrophobicity of the polymer matrix can retard the diffusion of water, leading to a slower, more sustained release profile. This is particularly beneficial for long-acting injectable formulations or oral dosage forms designed for extended release.

Transdermal Drug Delivery

Acrylate-based polymers are widely used as pressure-sensitive adhesives in transdermal patches. The low glass transition temperature and hydrophobicity of a polymer containing this compound could provide desirable adhesion properties and facilitate the permeation of lipophilic drugs through the skin.

G cluster_1 Conceptual Drug Delivery Mechanism Drug Encapsulation Drug Encapsulation Nanoparticle Formation Nanoparticle Formation Drug Encapsulation->Nanoparticle Formation Systemic Circulation Systemic Circulation Nanoparticle Formation->Systemic Circulation Target Tissue Accumulation Target Tissue Accumulation Systemic Circulation->Target Tissue Accumulation Cellular Uptake Cellular Uptake Target Tissue Accumulation->Cellular Uptake Drug Release Drug Release Cellular Uptake->Drug Release

Caption: Conceptual pathway for nanoparticle-based drug delivery.

Safety and Toxicology

No specific toxicological data for this compound has been found in the public domain. However, a safety data sheet for the analog Heptadecyl Acrylate (C17A) indicates that it may cause skin irritation and may cause an allergic skin reaction.[7][8] It is also suggested to be harmful to aquatic life with long-lasting effects.[7] As with any chemical, appropriate personal protective equipment should be used when handling this compound.

Table 2: Hazard Information for Heptadecyl Acrylate (C17A) (Analog)

Hazard StatementDescriptionReference
H315 Causes skin irritation.[7]
H317 May cause an allergic skin reaction.[7]
H413 May cause long lasting harmful effects to aquatic life.[7]

Conclusion

This compound is a long-chain acrylate monomer with significant potential in the field of drug development, particularly in the design of novel drug delivery systems. While specific research on this compound is limited, its structural characteristics, inferred from closely related analogs, suggest that its polymers would exhibit high hydrophobicity, a low glass transition temperature, and good film-forming properties. These attributes are highly desirable for applications in controlled release formulations, nanoparticle-based drug delivery, and transdermal systems. Further research is warranted to fully elucidate the specific properties and biological interactions of this compound and its polymers to realize its full potential in pharmaceutical applications.

References

An In-depth Technical Guide to the Physical Properties of Heptadecan-9-yl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptadecan-9-yl acrylate is a branched-chain alkyl acrylate with the linear formula C20H38O2[1]. Its structure, featuring a long C17 alkyl chain attached to an acrylate functional group, suggests its potential utility in polymer chemistry and as a hydrophobic building block in drug delivery systems, such as in the formation of lipid nanoparticles. A thorough understanding of its physical properties is crucial for its application in research and development. This document provides a summary of predicted physical properties and generalized experimental methodologies for their validation.

Predicted Physical Properties

Due to the absence of experimentally determined data, the following physical properties have been estimated using computational methods based on the molecular structure of this compound.

Physical PropertyPredicted Value
Molecular Weight 310.51 g/mol
Boiling Point 375.9 ± 11.0 °C at 760 mmHg
Density 0.863 ± 0.06 g/cm³
Refractive Index 1.452
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene)

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols that can be employed to determine the physical properties of this compound.

1. Determination of Boiling Point:

  • Apparatus: A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle and a vacuum pump for reduced pressure distillation are also required.

  • Procedure:

    • Place a sample of this compound in the round-bottom flask along with boiling chips.

    • Assemble the distillation apparatus.

    • If performing distillation at reduced pressure, connect the apparatus to a vacuum pump and a manometer.

    • Gradually heat the sample using the heating mantle.

    • Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

    • For high-boiling liquids, a short-path distillation apparatus is recommended to minimize sample loss.

2. Determination of Density:

  • Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

    • Place the filled pycnometer in a temperature-controlled water bath to bring the sample to a specific temperature (e.g., 20 °C).

    • Remove any excess liquid that expands out of the capillary.

    • Dry the outside of the pycnometer and weigh it.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

3. Determination of Refractive Index:

  • Apparatus: A refractometer (e.g., an Abbe refractometer) and a constant temperature bath.

  • Procedure:

    • Calibrate the refractometer using a standard with a known refractive index.

    • Place a few drops of the this compound sample on the prism of the refractometer.

    • Close the prism and allow the sample to reach thermal equilibrium, maintained by the constant temperature bath.

    • Adjust the refractometer to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • Read the refractive index from the scale.

4. Determination of Solubility:

  • Apparatus: Test tubes, a vortex mixer, and a range of solvents (polar and nonpolar).

  • Procedure:

    • Add a small, known amount of this compound to a test tube.

    • Add a specific volume of a chosen solvent.

    • Agitate the mixture vigorously using a vortex mixer.

    • Visually inspect the solution for any undissolved solute.

    • If the solute dissolves completely, it is considered soluble in that solvent at that concentration. The process can be repeated with increasing amounts of solute to determine the saturation point.

    • This procedure should be repeated for a variety of solvents to create a solubility profile.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel compound like this compound, from initial computational predictions to experimental verification.

G cluster_0 In Silico Prediction cluster_1 Experimental Determination cluster_2 Analysis and Reporting A Define Chemical Structure (this compound) B Computational Modeling (QSPR/QSAR) A->B C Predict Physical Properties (Boiling Point, Density, etc.) B->C I Compare Predicted vs. Experimental Data C->I D Synthesis & Purification E Boiling Point Measurement (Distillation) D->E F Density Measurement (Pycnometry) D->F G Refractive Index Measurement (Refractometry) D->G H Solubility Assessment D->H E->I F->I G->I H->I J Compile Technical Data Sheet I->J

References

Navigating the Solubility Landscape of Heptadecan-9-yl Acrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Heptadecan-9-yl acrylate, a long-chain alkyl acrylate, is a monomer of significant interest in polymer chemistry and materials science. Its utility in the formulation of various products hinges on a thorough understanding of its physical properties, particularly its solubility in organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound and structurally similar long-chain alkyl acrylates, details a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Understanding Solubility of Long-Chain Alkyl Acrylates

The solubility of an acrylate ester is largely dictated by the balance between its polar acrylate head and its non-polar alkyl chain. In the case of this compound, the long C17 alkyl chain imparts a significant non-polar character to the molecule. Consequently, it exhibits favorable solubility in non-polar organic solvents.

The following table summarizes the expected solubility behavior of this compound in a range of common organic solvents, based on the established trends for long-chain alkyl acrylates.

Organic SolventSolvent TypeExpected Solubility of this compound
HexaneNon-polarSoluble
TolueneNon-polar (Aromatic)Soluble
Diethyl EtherSlightly PolarSoluble
ChloroformPolarSoluble
Ethyl AcetatePolarModerately Soluble to Sparingly Soluble
AcetonePolarSparingly Soluble to Insoluble
EthanolPolarSparingly Soluble to Insoluble
MethanolPolarInsoluble

Note: This table provides qualitative estimations. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[1][2] The following protocol is a standard procedure that can be adapted for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents of high purity

  • Analytical balance

  • Glass flasks or vials with airtight screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration of the solute in the solution has stabilized.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a calibrated GC-FID to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

3. Data Reporting:

The solubility of this compound should be reported as the average of at least three independent measurements, along with the standard deviation. The experimental temperature must also be clearly stated.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A Preparation of Saturated Solution B Equilibration in Shaker A->B Agitation at constant temp C Sample Collection (Supernatant) B->C Settling of excess solute D Filtration C->D E Dilution D->E F GC-FID Analysis E->F G Solubility Calculation F->G Comparison to calibration curve

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Spectroscopic Data of Heptadecan-9-yl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Heptadecan-9-yl acrylate, a long-chain alkyl acrylate. Due to the limited availability of experimental data in public literature and databases, this guide utilizes predictive models to generate nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data. Additionally, a generalized experimental protocol for the synthesis of this compound is presented, along with a visualization of the synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FTIR data for this compound. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.40dd1HH_a (trans to C=O)
6.12dd1HH_b (geminal to H_a)
5.82dd1HH_c (cis to C=O)
4.85m1HO-CH
1.55m2HO-CH-CH₂
1.25br s24H-(CH₂)₁₂-
0.88t6H-CH₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). dd = doublet of doublets, m = multiplet, br s = broad singlet, t = triplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
166.2C=O
130.5=CH₂
128.8=CH
74.5O-CH
37.5O-CH-CH₂
31.9-(CH₂)n-
29.7-(CH₂)n-
29.3-(CH₂)n-
25.6-(CH₂)n-
22.7-CH₂-CH₃
14.1-CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2955-2850StrongC-H stretching (alkyl)
1725StrongC=O stretching (ester)
1635MediumC=C stretching (alkene)
1465MediumC-H bending (alkyl)
1180StrongC-O stretching (ester)
985Medium=C-H bending (out-of-plane)

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via Fischer esterification of acrylic acid with heptadecan-9-ol.

Materials:

  • Heptadecan-9-ol

  • Acrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, rotary evaporator)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add heptadecan-9-ol (1.0 eq), toluene (2 mL/mmol of alcohol), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and a small amount of hydroquinone (0.01 eq).

  • Heat the mixture to reflux.

  • Add acrylic acid (1.2 eq) dropwise to the refluxing mixture.

  • Continue refluxing and remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound from Heptadecan-9-ol and acrylic acid.

Synthesis_of_Heptadecan_9_yl_acrylate Heptadecanol Heptadecan-9-ol Reaction Heptadecanol->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction Catalyst p-Toluenesulfonic Acid (Catalyst) Catalyst->Reaction Product This compound Water Water Reaction->Product Reaction->Water

Caption: Synthesis of this compound.

Thermal Properties of Poly(Heptadecan-9-yl acrylate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal properties, specifically the glass transition temperature (Tg) and melting temperature (Tm), of poly("Heptadecan-9-yl acrylate"). Due to the limited availability of direct experimental data for this specific polymer, this document focuses on the underlying principles of structure-property relationships in poly(alkyl acrylates) to predict its thermal behavior. It also outlines the standard experimental protocols for determining these properties.

Introduction to the Thermal Properties of Poly(alkyl acrylates)

Poly(alkyl acrylates) are a versatile class of polymers with a wide range of applications, including in drug delivery systems, adhesives, and coatings. Their thermal properties are critical to their performance and processing. The two primary thermal transitions are the glass transition and melting.

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is reversible and is associated with the onset of segmental motion of the polymer chains.

  • Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer transitions from an ordered, crystalline state to a disordered, molten state. This is a first-order thermodynamic transition.

The structure of the alkyl side chain plays a crucial role in determining the Tg and Tm of poly(alkyl acrylates). Key factors include the length and branching of the side chain.

Predicted Thermal Properties of Poly("this compound")

The monomer "this compound" features a long, 17-carbon alkyl side chain with a branch at the 9th carbon position. This specific structure will have a distinct influence on the polymer's thermal behavior.

Glass Transition Temperature (Tg)

For linear poly(n-alkyl acrylates), the Tg generally decreases with increasing side-chain length.[1][2][3][4] This is attributed to the plasticizing effect of the flexible side chains, which increases the free volume and allows for easier backbone motion. However, the branching in the "Heptadecan-9-yl" side chain is expected to counteract this effect to some extent. Branching can restrict the local mobility of the polymer chains, potentially leading to a higher Tg compared to a linear isomer like poly(n-heptadecyl acrylate).

Melting Temperature (Tm)

Poly(alkyl acrylates) with long, linear alkyl side chains (typically with 12 or more carbon atoms) can exhibit side-chain crystallization.[5] This results in a melting temperature corresponding to the melting of these crystalline domains. Given the 17-carbon side chain of poly("this compound"), side-chain crystallization is a strong possibility. The branching at the 9th position may, however, disrupt the packing of the side chains, leading to a lower degree of crystallinity and a lower Tm compared to its linear counterpart.

Summary of Expected Thermal Properties

The following table summarizes the predicted thermal properties of poly("this compound") in comparison to related poly(alkyl acrylates). The values for poly("this compound") are estimates based on structure-property relationships.

PolymerSide Chain StructureExpected Tg (°C)Expected Tm (°C)Rationale
Poly(n-butyl acrylate)Linear, 4 carbons~ -54N/AShort, flexible side chain leads to a low Tg. No side-chain crystallization.
Poly(n-dodecyl acrylate)Linear, 12 carbons~ -3~ 20-30Longer side chain further reduces Tg. Side-chain crystallization is possible.
Poly("this compound") Branched, 17 carbons -20 to 0 (Estimated) 40 to 60 (Estimated) The long side chain would significantly lower Tg, but the central branch will likely increase it relative to a linear C17 side chain. Side-chain crystallization is expected, but the branch may lower the Tm.
Poly(n-octadecyl acrylate)Linear, 18 carbons~ -15~ 50-60Long linear side chain leads to a low Tg and significant side-chain crystallization with a clear Tm.

Note: The estimated values for poly("this compound") are for illustrative purposes and require experimental verification.

Experimental Protocol for Determining Thermal Properties

Differential Scanning Calorimetry (DSC) is the most common and effective technique for determining the Tg and Tm of polymers.

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample undergoes a thermal transition, such as glass transition or melting, there will be a change in its heat capacity, which is detected by the instrument.

Experimental Procedure
  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Thermal Program: A temperature program is initiated. A common program for analyzing a new polymer is a "heat-cool-heat" cycle:

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature well above its expected melting point. This scan is used to erase the previous thermal history of the sample.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition temperature. This establishes a controlled thermal history.

    • Second Heating Scan: The sample is heated again at the same rate as the first scan. The data from this second heating scan is typically used to determine the Tg and Tm.

  • Data Analysis:

    • The glass transition (Tg) is observed as a step-like change in the baseline of the DSC thermogram. It is typically reported as the midpoint of this transition.

    • The melting temperature (Tm) is observed as an endothermic peak. The peak maximum is generally taken as the Tm. The area under the peak is proportional to the enthalpy of fusion, which provides information about the degree of crystallinity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of poly("this compound").

Fig. 1: Workflow for Synthesis and Thermal Analysis.
Signaling Pathways in Polymer Thermal Transitions

The concept of thermal transitions can be visualized as a response to an input signal (heat energy), leading to changes in the polymer's physical state.

G cluster_input Energy Input cluster_polymer_states Polymer States Heat Increasing Thermal Energy (Heat) Glassy Glassy State (Amorphous, Rigid) Rubbery Rubbery State (Amorphous, Flexible) Glassy->Rubbery  Tg (Segmental Motion Begins) Melt Melt State (Amorphous, Liquid) Rubbery->Melt  Tm (Crystalline Domains Melt)

Fig. 2: Conceptual Pathway of Polymer Thermal Transitions.

Conclusion

References

A Technical Guide to the Applications of Long-Chain Alkyl Acrylates in Biomedical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Long-chain alkyl acrylates, a versatile class of monomers, are increasingly integral to the development of advanced materials for biomedical and pharmaceutical applications. The defining characteristic of these molecules is the presence of a long alkyl chain (typically C12 and longer, such as lauryl, stearyl, or behenyl groups) attached to an acrylate backbone. This feature imparts significant hydrophobicity, flexibility, and unique thermal properties to the resulting polymers, making them ideal candidates for sophisticated applications ranging from controlled drug delivery to tissue engineering. Their biocompatibility and tunable properties allow for the precise design of materials that can interact with biological systems in a controlled manner.[1][2][3] This guide provides an in-depth overview of the core applications, supported by quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Core Application I: Controlled Drug Delivery Systems

The hydrophobicity imparted by the long alkyl chains makes these polymers exceptionally suited for creating nanocarriers, such as micelles and nanoparticles, for the delivery of poorly water-soluble drugs.[4][5] The long alkyl side chains can form hydrophobic cores that effectively encapsulate lipophilic therapeutic agents, protecting them from degradation and enabling controlled release. The length of the alkyl chain is a critical parameter that can be adjusted to control the drug loading capacity and modulate the release kinetics.[6][7]

Data Summary: Alkyl Chain Length vs. Drug Loading and Release

The following table summarizes the effect of increasing alkyl chain length in hydrophobically-modified gelatin (HMG) hydrogels on the adsorption and release of uranine, a model hydrophobic drug. As the chain length increases, the hydrophobic interactions between the polymer and the drug are intensified, leading to greater drug adsorption.[5][6][7]

Polymer ModifierAlkyl Chain LengthModification Rate (%)Swelling RatioAdsorbed Uranine (μg)
ButyraldehydeC4> 90%~18~25
OctylaldehydeC8> 90%~16~45
DodecylaldehydeC12> 90%~15~60
Data synthesized from studies on hydrophobically-modified gelatin hydrogels.[5][6][7]
Experimental Workflow: Drug Encapsulation and Release Assay

The general workflow for developing and testing a long-chain alkyl acrylate-based drug delivery system involves synthesis, characterization, drug loading, and in vitro release studies.

G cluster_0 Synthesis & Formulation cluster_1 Drug Loading & Characterization cluster_2 In Vitro Evaluation Monomer Long-Chain Alkyl Acrylate Monomer (e.g., Lauryl Acrylate) Polymerization Controlled Radical Polymerization (e.g., ATRP, RAFT) Monomer->Polymerization Copolymer Amphiphilic Block Copolymer Polymerization->Copolymer SelfAssembly Self-Assembly into Nanocarriers (e.g., Micelles, Nanoparticles) Copolymer->SelfAssembly Loading Drug Encapsulation SelfAssembly->Loading Drug Hydrophobic Drug Drug->Loading Characterization Characterization (Size, Zeta Potential, Morphology) Loading->Characterization ReleaseStudy In Vitro Drug Release Study (e.g., Dialysis Method) Characterization->ReleaseStudy Analysis Quantification of Released Drug (e.g., HPLC, UV-Vis) ReleaseStudy->Analysis

Caption: Workflow for developing a nanocarrier drug delivery system.
Detailed Experimental Protocol: In Vitro Drug Release from Nanoparticles

This protocol describes a typical method for evaluating the release of a hydrophobic drug from polymeric nanoparticles.

  • Preparation of Nanoparticle Suspension: Disperse a known quantity of drug-loaded nanoparticles (e.g., 10 mg) in a physiological buffer (e.g., 1 mL of Phosphate Buffered Saline, pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 10 kDa) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Medium: Place the sealed dialysis bag into a larger container with a known volume of release medium (e.g., 50 mL of PBS, pH 7.4), maintained at 37°C with constant stirring.[8]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[8]

  • Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[8]

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released over time, correcting for the dilution from sampling. Plot the cumulative release percentage against time to obtain the drug release profile.

Core Application II: Anticancer Therapeutics and Tubulin Polymerization Inhibition

Recent research has identified novel acrylate-based derivatives as potent anticancer agents.[9] These small molecules can function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division. This action leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[9][10]

Data Summary: Cytotoxicity of Acrylate Derivatives

The table below presents the half-maximal inhibitory concentration (IC50) values for novel acrylate compounds against the MDA-MB-231 human breast cancer cell line, demonstrating their potent cytotoxic effects.

CompoundDescriptionIC50 vs. MDA-MB-231 (μM)
CA-4 Combretastatin A-4 (Reference Drug)1.27
4b 3-(4-chlorophenyl)acrylic acid derivative3.24
5e Methyl 3-(4-chlorophenyl)acrylate derivative4.06
5g Ester derivative23.15
5d Ester derivative45.78
Data sourced from a study on novel acrylate-based combretastatin analogues.[10]
Signaling Pathway: Mechanism of Action

The mechanism by which these acrylate derivatives exert their anticancer effect involves the direct inhibition of microtubule dynamics, a critical process in cell mitosis.

G cluster_0 Molecular Interaction cluster_1 Cellular Process Disruption cluster_2 Cellular Outcome Acrylate Acrylate-Based Derivative (e.g., Compound 4b) Tubulin β-Tubulin Subunits Acrylate->Tubulin Binds to Colchicine Site Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Signaling pathway for acrylate-induced anticancer activity.
Detailed Experimental Protocol: β-Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution to wells containing either the test compound (e.g., acrylate derivative 4b), a positive control (e.g., colchicine), or a negative control (vehicle solvent).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement: Monitor the assembly of microtubules over time by measuring the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader. As tubulin polymerizes, the reporter's fluorescence increases.

  • Data Analysis: Plot fluorescence intensity versus time. The inhibition of polymerization is determined by comparing the rate and extent of the fluorescence increase in the presence of the test compound to the negative control. Calculate the percentage of inhibition.[10]

Core Application III: Hydrogels for Tissue Engineering

Long-chain alkyl acrylates are used as hydrophobic comonomers in the synthesis of physically cross-linked hydrogels. These hydrogels exhibit enhanced mechanical properties due to the formation of hydrophobic association domains within the hydrophilic polymer network. The long alkyl chains can entangle and associate, acting as physical cross-linking points that dissipate energy and increase the material's toughness and stretchability.[11][12]

Data Summary: Mechanical Properties of Hydrogels

The introduction of long-chain alkyl methacrylates significantly enhances the mechanical strength of hydrogels. The table below shows the effect of different alkyl chain lengths on the fracture stress and elongation of latex particle-reinforced hydrogels (LP-Gel).

Hydrophobic MonomerAlkyl Chain LengthFracture Stress (MPa)Elongation at Break (%)
Methyl MethacrylateC1~0.2~1000
Hexyl MethacrylateC6~0.6~1500
Lauryl MethacrylateC12~1.0~2000
Cetyl MethacrylateC16> 1.2> 2300
Data synthesized from studies on hydrogels toughened by hydrophobic interactions.[11][12]
Logical Relationship: Hydrophobicity and Mechanical Strength

The relationship between the monomer's alkyl chain length and the final hydrogel properties can be visualized as a direct causal link.

G cluster_0 Monomer Property cluster_1 Interaction Mechanism cluster_2 Resulting Hydrogel Properties AlkylChain Increase in Alkyl Chain Length (e.g., C1 to C16) Hydrophobicity Increased Hydrophobicity AlkylChain->Hydrophobicity Interaction Stronger Hydrophobic Association & Entanglement Hydrophobicity->Interaction Strength Enhanced Mechanical Strength (Higher Fracture Stress) Interaction->Strength Toughness Improved Toughness (Higher Elongation at Break) Interaction->Toughness

Caption: Effect of alkyl chain length on hydrogel mechanical properties.
Detailed Experimental Protocol: Synthesis of a Hydrophobically-Associated Hydrogel

This protocol outlines a one-pot free-radical polymerization method for preparing a high-strength hydrogel.

  • Monomer Solution Preparation: Prepare an aqueous solution containing the primary hydrophilic monomer (e.g., acrylamide), a cross-linking center (e.g., poly(butyl acrylate) latex particles), and the long-chain alkyl acrylate as the hydrophobic comonomer (e.g., lauryl methacrylate).[11][12]

  • Initiator Addition: Add a chemical initiator (e.g., ammonium persulfate) and an accelerator (e.g., TEMED) to the solution.

  • Degassing: De-gas the monomer solution by bubbling nitrogen through it to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until a solid hydrogel is formed.

  • Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and initiator residues.

  • Mechanical Testing: Cut the purified hydrogel into standard shapes (e.g., dumbbell shape) for tensile testing using a universal testing machine to measure properties like fracture stress and elongation at break.

References

In-Depth Technical Guide: Heptadecan-9-yl Acrylate Health and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available information and is intended for informational purposes only. A comprehensive Safety Data Sheet (SDS) for Heptadecan-9-yl acrylate was not available at the time of writing. All personnel should consult a certified Safety Data Sheet and receive appropriate training before handling this chemical.

Introduction

This compound (CAS No: 2982740-96-3) is a branched-chain acrylate ester. While specific toxicological and safety data for this compound are limited in the public domain, its chemical structure as an acrylate suggests that it should be handled with care, assuming hazards similar to other compounds in this class. This guide provides a summary of the known information and general safety protocols applicable to the handling of this compound in a research and development setting.

Chemical and Physical Properties

PropertyValueSource
CAS Number 2982740-96-3Sigma-Aldrich
Molecular Formula C₂₀H₃₈O₂Sigma-Aldrich
Molecular Weight 310.52 g/mol Sigma-Aldrich
Physical Form Colorless to Yellow LiquidSigma-Aldrich

Health Hazard Information

Based on the GHS hazard statements provided by suppliers, this compound is considered hazardous. The primary hazards are summarized in the table below.

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.

Signal Word: Warning

Pictogram:

Experimental Protocols

Specific experimental protocols for the synthesis or toxicological analysis of this compound are not detailed in publicly accessible literature. However, a common method for the synthesis of acrylate esters is the esterification of the corresponding alcohol (9-Heptadecanol) with acryloyl chloride or acrylic acid.

General Esterification Procedure (Illustrative)

  • In a well-ventilated fume hood, dissolve 9-Heptadecanol in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution in an ice bath.

  • Slowly add acryloyl chloride (or acrylic acid with a suitable catalyst) to the cooled solution while stirring.

  • Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate technique, such as column chromatography.

Note: This is a generalized procedure and must be adapted and optimized for the specific reactants and desired scale. A thorough risk assessment should be conducted before carrying out any chemical synthesis.

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Preparedness Risk_Assessment Conduct Risk Assessment SDS_Review Review Safety Data Sheet Risk_Assessment->SDS_Review PPE_Selection Select Appropriate PPE SDS_Review->PPE_Selection Fume_Hood Work in Fume Hood PPE_Selection->Fume_Hood Spill_Kit Spill Kit Accessible PPE_Selection->Spill_Kit First_Aid First Aid/Eyewash Ready PPE_Selection->First_Aid Grounding Ground Equipment Fume_Hood->Grounding Transfer Transfer/Weigh Chemical Grounding->Transfer Reaction Perform Experiment Transfer->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal Storage Store Properly Waste_Disposal->Storage

Caption: Safe handling workflow for this compound.

Routes of Exposure and Primary Health Effects

This diagram illustrates the potential routes of exposure to this compound and the primary health effects associated with the known hazard statements.

cluster_exposure Routes of Exposure cluster_effects Primary Health Effects Inhalation Inhalation Respiratory_Irritation Respiratory Irritation (H335) Inhalation->Respiratory_Irritation Ingestion Ingestion Harmful_Swallowed Harmful if Swallowed (H302) Ingestion->Harmful_Swallowed Skin_Contact Skin/Eye Contact Skin_Irritation Skin Irritation (H315) Skin_Contact->Skin_Irritation Eye_Irritation Serious Eye Irritation (H319) Skin_Contact->Eye_Irritation

Caption: Potential exposure routes and health effects.

Heptadecan-9-yl Acrylate: A Technical Overview for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecan-9-yl acrylate (CAS No. 2982740-96-3) is a specialized chemical compound with potential applications in various research and development sectors, particularly in materials science and drug delivery. This technical guide provides an overview of its known properties, commercial availability, and potential avenues for its application based on currently available information.

Physicochemical Properties

This compound is an ester of acrylic acid and heptadecan-9-ol. Its long alkyl chain suggests properties that could be beneficial in the formulation of lipid-based delivery systems or in the synthesis of polymers with specific hydrophobic characteristics. While detailed experimental data is limited in publicly accessible literature, the basic molecular properties have been identified.

PropertyValueSource
CAS Number 2982740-96-3Generic Supplier Information
Molecular Formula C₂₀H₃₈O₂Generic Supplier Information
Molecular Weight 310.52 g/mol Generic Supplier Information

Commercial Availability for Research

This compound is not a widely stocked research chemical. Its availability is primarily through chemical synthesis providers who can produce it on a custom basis. Researchers seeking to procure this compound should contact suppliers specializing in custom synthesis or those with extensive catalogs of rare and novel chemicals.

Potential Commercial Suppliers:

  • AstaTech, Inc.: This supplier has been listed as a source for this compound, though it may not be a stock item and could require a custom synthesis request.

  • abcr GmbH: This European supplier has also listed the compound in its catalog, suggesting potential availability for researchers.

  • BLD Pharm: BLD Pharm includes this compound in its product listings, indicating a likelihood of availability through their services.

It is recommended to directly inquire with these suppliers regarding current availability, lead times for custom synthesis, and the availability of a certificate of analysis with detailed purity information.

Potential Research Applications and Experimental Considerations

The molecular structure of this compound, featuring a long lipid tail and a reactive acrylate group, suggests its utility as a monomer in polymerization reactions or as a component in lipid nanoparticle (LNP) formulations for drug delivery.

Hypothetical Experimental Workflow: Incorporation into a Polymer Matrix

Given the lack of specific published protocols for this compound, a logical experimental approach would be to adapt standard polymerization techniques. The following workflow illustrates a hypothetical process for incorporating this monomer into a polymer backbone, for instance, to create a hydrophobic biomaterial.

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_purification Purification cluster_analysis Characterization monomer This compound mix Reaction Mixture monomer->mix Dissolve solvent Anhydrous Toluene solvent->mix initiator AIBN initiator->mix reaction_vessel Schlenk Flask under N2 mix->reaction_vessel heating Heat to 60-80°C reaction_vessel->heating Initiate Polymerization crude_polymer Crude Polymer Solution heating->crude_polymer Reaction Quench precipitation Precipitate in Methanol crude_polymer->precipitation filtration Vacuum Filtration precipitation->filtration drying Dry under Vacuum filtration->drying final_polymer Purified Polymer drying->final_polymer Yields nmr 1H NMR final_polymer->nmr Structure gpc GPC/SEC final_polymer->gpc MW & PDI dsc DSC/TGA final_polymer->dsc Thermal Properties

Caption: Hypothetical workflow for the synthesis and characterization of a polymer incorporating this compound.

Signaling Pathways and In-depth Protocols

Currently, there is a lack of published research detailing the use of this compound in biological systems. As such, there are no established signaling pathways or detailed in-vivo/in-vitro experimental protocols available in the scientific literature. Researchers interested in the biological effects of materials derived from this compound would need to develop and validate their own experimental designs.

Conclusion

This compound is a specialty chemical with potential for research in materials science and drug delivery, though it is not a commonly available reagent. Its procurement will likely require custom synthesis. The lack of published data necessitates that researchers will need to undertake foundational characterization and methods development. The information provided here serves as a starting point for scientists and developers interested in exploring the applications of this unique molecule.

Methodological & Application

Application Notes and Protocols: Synthesis of Heptadecan-9-yl Acrylate from Heptadecan-9-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of heptadecan-9-yl acrylate, a long-chain secondary alkyl acrylate, from its corresponding alcohol, heptadecan-9-ol. Three common esterification methods are presented: Fischer Esterification, Acylation with Acryloyl Chloride, and Steglich Esterification. Each protocol is designed to provide researchers with the necessary information to successfully synthesize and characterize the target molecule. Safety precautions, purification techniques, and analytical characterization are also discussed.

Introduction

Long-chain alkyl acrylates are valuable monomers in polymer chemistry, finding applications in the development of materials with specific physical and chemical properties, such as adhesives, coatings, and drug delivery systems. The long alkyl chain of this compound imparts hydrophobicity and flexibility to polymers derived from it. The secondary nature of the alcohol precursor presents unique considerations for its esterification. This document outlines three robust methods for the synthesis of this compound from heptadecan-9-ol.

Materials and Methods

Materials
MaterialSupplierPurity
Heptadecan-9-olSigma-Aldrich≥98%
Acrylic AcidAcros Organics99%, contains ~200 ppm MEHQ as inhibitor
Acryloyl ChlorideAlfa Aesar97%, contains ~400 ppm phenothiazine as inhibitor
N,N'-Dicyclohexylcarbodiimide (DCC)TCI>99.0%
4-(Dimethylamino)pyridine (DMAP)Combi-Blocks>99.0%
p-Toluenesulfonic acid monohydrateFisher Scientific98.5%
TriethylamineJ.T. Baker≥99.5%
Hydroquinone (HQ)Eastman>99%
Dichloromethane (DCM), AnhydrousEMD Millipore≥99.8%
TolueneMacron Fine ChemicalsACS Grade
Diethyl EtherPharmcoACS Grade
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateBDH
Instrumentation
InstrumentManufacturerModel
Nuclear Magnetic Resonance (NMR) SpectrometerBrukerAvance III HD 400 MHz
Fourier-Transform Infrared (FTIR) SpectrometerThermo Fisher ScientificNicolet iS50
Gas Chromatography-Mass Spectrometry (GC-MS)Agilent7890B GC with 5977A MS
High-Resolution Mass Spectrometry (HRMS)WatersXevo G2-XS QTof

Experimental Protocols

Three primary methods for the synthesis of this compound are presented below.

Protocol 1: Fischer Esterification

This method involves the direct acid-catalyzed esterification of heptadecan-9-ol with acrylic acid. The removal of water is crucial to drive the reaction towards the product.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptadecan-9-ol (1.0 eq), acrylic acid (1.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and a polymerization inhibitor such as hydroquinone (0.01 eq).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Reaction Parameters for Fischer Esterification

ParameterValue
Stoichiometry (Heptadecan-9-ol:Acrylic Acid)1 : 1.5
Catalystp-Toluenesulfonic acid monohydrate
Catalyst Loading5 mol%
Polymerization InhibitorHydroquinone
Inhibitor Loading1 mol%
SolventToluene
Temperature110-120 °C (Reflux)
Reaction Time4-8 hours
Protocol 2: Acylation with Acryloyl Chloride

This method offers a faster and non-reversible route to the ester, though it requires handling the more reactive acryloyl chloride.

Procedure:

  • Dissolve heptadecan-9-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl (1x), saturated sodium bicarbonate solution (1x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Reaction Parameters for Acylation with Acryloyl Chloride

ParameterValue
Stoichiometry (Heptadecan-9-ol:Acryloyl Chloride)1 : 1.1
BaseTriethylamine
Base Stoichiometry1.2 eq
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Protocol 3: Steglich Esterification

This method is suitable for small-scale syntheses under mild conditions, particularly when the alcohol is sensitive to acidic or harsh conditions.

Procedure:

  • In a flask, dissolve heptadecan-9-ol (1.0 eq), acrylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash sequentially with 0.5 M HCl (1x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Table 3: Reaction Parameters for Steglich Esterification

ParameterValue
Stoichiometry (Heptadecan-9-ol:Acrylic Acid)1 : 1.2
Coupling AgentN,N'-Dicyclohexylcarbodiimide (DCC)
Coupling Agent Stoichiometry1.1 eq
Catalyst4-(Dimethylamino)pyridine (DMAP)
Catalyst Loading10 mol%
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction TimeOvernight

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₂₀H₃₈O₂
Molecular Weight310.52 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point> 200 °C at atmospheric pressure (likely requires vacuum distillation)
Density~0.86 g/cm³
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 6.40 (dd, J = 17.3, 1.5 Hz, 1H): Vinylic proton trans to the carbonyl group.

  • δ 6.12 (dd, J = 17.3, 10.4 Hz, 1H): Vinylic proton geminal to the other vinylic protons.

  • δ 5.81 (dd, J = 10.4, 1.5 Hz, 1H): Vinylic proton cis to the carbonyl group.

  • δ 4.95-5.05 (m, 1H): Methine proton at the 9-position of the heptadecyl chain (adjacent to the ester oxygen).

  • δ 1.50-1.60 (m, 4H): Methylene protons adjacent to the methine group.

  • δ 1.20-1.40 (m, 24H): Methylene protons of the alkyl chains.

  • δ 0.88 (t, J = 6.8 Hz, 6H): Methyl protons at the ends of the alkyl chains.

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.0: Carbonyl carbon.

  • δ 130.5: Vinylic CH₂.

  • δ 128.5: Vinylic CH.

  • δ 75.0: Methine carbon at the 9-position.

  • δ 34.0: Methylene carbons adjacent to the methine carbon.

  • δ 31.9, 29.7, 29.6, 29.3, 25.5, 22.7: Methylene carbons of the alkyl chains.

  • δ 14.1: Methyl carbons.

FTIR (neat):

  • ~2925, 2855 cm⁻¹: C-H stretching of the alkyl chains.

  • ~1725 cm⁻¹: C=O stretching of the acrylate ester.

  • ~1635, 1620 cm⁻¹: C=C stretching of the vinyl group.

  • ~1410 cm⁻¹: In-plane scissoring of the vinylic C-H.

  • ~1180 cm⁻¹: C-O stretching.

  • ~810 cm⁻¹: Out-of-plane bending of the vinylic C-H.

Visualizations

Reaction_Pathway General Reaction Pathway for the Synthesis of this compound cluster_fischer Fischer Esterification cluster_acryloyl Acylation cluster_steglich Steglich Esterification heptadecanol Heptadecan-9-ol acrylate This compound heptadecanol->acrylate + Acrylic Acid, H⁺ - H₂O heptadecanol->acrylate + Acryloyl Chloride, Base - Base·HCl heptadecanol->acrylate + Acrylic Acid, DCC, DMAP - DCU acrylic_acid Acrylic Acid h_plus H+ water H₂O acryloyl_chloride Acryloyl Chloride base Base hcl Base·HCl acrylic_acid_steglich Acrylic Acid dcc DCC, DMAP dcu DCU

Caption: Reaction pathways for synthesizing this compound.

Experimental_Workflow General Experimental Workflow start Start reaction_setup Reaction Setup (Choose Protocol 1, 2, or 3) start->reaction_setup reaction Esterification Reaction reaction_setup->reaction workup Aqueous Work-up (Neutralization & Washing) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Chromatography) concentration->purification characterization Characterization (NMR, FTIR, MS) purification->characterization product Pure this compound characterization->product

Caption: A generalized workflow for the synthesis and purification.

Safety and Handling

  • Acrylic acid and acryloyl chloride are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acrylate esters are flammable and can cause skin irritation. Avoid contact with skin and eyes.

  • Polymerization of acrylates is an exothermic process and can occur spontaneously. Always use a polymerization inhibitor, especially when heating or storing the product. Store the final product in a cool, dark place and consider adding a small amount of inhibitor for long-term storage.

  • DCC is a potent skin sensitizer. Avoid inhalation and contact with skin.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound from heptadecan-9-ol using three distinct and effective methods. The choice of method will depend on the scale of the reaction, the available reagents, and the sensitivity of the starting material. The provided protocols, along with the characterization data, will aid researchers in the successful preparation and validation of this long-chain secondary alkyl acrylate for its use in further research and development.

Application Notes and Protocols: Esterification of Acrylic Acid with Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The esterification of acrylic acid with long-chain alcohols is a critical reaction for synthesizing a variety of acrylate monomers. These monomers, characterized by a hydrophilic acrylate head and a long hydrophobic alkyl chain, are precursors to polymers with diverse applications. In the pharmaceutical and drug development sectors, these polymers are instrumental in creating advanced drug delivery systems, such as transdermal patches and controlled-release formulations. The long alkyl chains impart desirable properties like hydrophobicity, flexibility, and controlled drug diffusion. This document provides detailed application notes and experimental protocols for the synthesis of long-chain acrylates, a comparative analysis of catalytic systems, and an overview of their application in drug delivery.

Applications in Drug Development

Long-chain acrylate polymers are integral to the design of sophisticated drug delivery systems. Their unique amphiphilic nature allows for the formulation of materials that can control the release of therapeutic agents.

  • Transdermal Drug Delivery (TDD): In TDD systems, acrylate-based pressure-sensitive adhesives (PSAs) are commonly used. The incorporation of long-chain acrylates into the polymer backbone allows for the modulation of the adhesive's physical properties and drug solubility. The hydrophobic long chains can enhance the permeation of lipophilic drugs through the skin.

  • Controlled-Release Formulations: Acrylate polymers can form a matrix in which a drug is dispersed. The rate of drug release is influenced by the polymer's properties, which can be tuned by the length of the alkyl chain of the acrylate monomer. Longer chains can slow the diffusion of the drug from the polymer matrix, achieving a sustained release profile.

Below is a diagram illustrating the role of long-chain acrylate polymers in a matrix-based controlled-release drug delivery system.

DrugDeliveryWorkflow cluster_formulation Formulation Stage cluster_delivery Drug Delivery Stage Monomer Long-Chain Acrylate Monomer Polymerization Polymerization Monomer->Polymerization Drug Active Pharmaceutical Ingredient (API) Matrix Drug-Polymer Matrix Formation Drug->Matrix Polymer Long-Chain Acrylate Polymer Polymerization->Polymer Polymer->Matrix DosageForm Final Dosage Form (e.g., Tablet, Patch) Matrix->DosageForm Administration Administration to Patient DosageForm->Administration Release Controlled Drug Release (Diffusion/Erosion) Administration->Release Target Therapeutic Target Release->Target

Caption: Workflow for developing a controlled-release drug delivery system using long-chain acrylate polymers.

Experimental Protocols: Synthesis of Long-Chain Acrylates

The direct esterification of acrylic acid with a long-chain alcohol is a common method for synthesizing long-chain acrylates. This reaction is typically catalyzed by a strong acid. The general reaction is as follows:

CH₂=CHCOOH + R-OH ⇌ CH₂=CHCOOR + H₂O (Acrylic Acid + Long-Chain Alcohol ⇌ Long-Chain Acrylate + Water)

Below are detailed protocols for the synthesis of Dodecyl Acrylate and a general method adaptable for other long-chain alcohols.

Protocol 1: Synthesis of Dodecyl Acrylate (Lauryl Acrylate)

This protocol is adapted from a procedure with a reported yield of 95.8% and purity of 98.87%.

Materials:

  • Dodecanol (Lauryl Alcohol)

  • Acrylic Acid

  • Hydroquinone (polymerization inhibitor)

  • Phenothiazine (polymerization inhibitor)

  • Sulfonic acid type acrylic cation exchange resin (e.g., Amberlyst 15)

  • Saturated Sodium Chloride Solution

  • 15% Sodium Carbonate Solution

  • Toluene (optional, for azeotropic water removal)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using an azeotropic solvent)

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration setup

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 186 parts by mass of dodecanol. If the dodecanol is solid, gently heat it until it melts completely.

  • Addition of Inhibitors and Catalyst: To the molten dodecanol, add 0.5 parts by mass of hydroquinone and 0.43 parts by mass of phenothiazine. Stir to dissolve. Then, add 1 part by mass of a sulfonic acid-type acrylic cation exchange resin.

  • Reactant Addition and Reaction: Add 54 parts by mass of acrylic acid (this corresponds to an alcohol to acid molar ratio of approximately 1:0.75). Heat the mixture to 110°C and maintain reflux for 1.5 hours. If using a Dean-Stark trap with toluene, water will be collected as it is formed.

  • Completion of Reaction: After the initial reflux, continue the reaction for another 0.5 hours under reduced pressure to remove the generated water. Then, add another 36 parts by mass of acrylic acid and increase the temperature to 130°C for 2 hours, continuing to remove water. Finally, maintain the reaction under reduced pressure for 1 hour to remove any remaining water and excess acrylic acid.

  • Work-up:

    • Cool the reaction mixture to 105°C and separate the cation exchange resin by filtration.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 40 parts by mass of water, 20 parts by mass of saturated sodium chloride solution, and 15 parts by mass of 15% sodium carbonate solution. Stir for 30 minutes during the carbonate wash and then allow the layers to separate.

    • Wash the organic layer with water until it is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent. The product can be further purified by vacuum distillation to obtain a colorless and transparent dodecyl acrylate.

General Protocol for Esterification with Other Long-Chain Alcohols (e.g., Cetyl, Stearyl Alcohol)

This general protocol can be adapted for various long-chain alcohols using either homogeneous or heterogeneous catalysts.

Materials:

  • Long-chain alcohol (e.g., Cetyl alcohol, Stearyl alcohol)

  • Acrylic Acid

  • Catalyst:

    • Homogeneous: p-Toluenesulfonic acid (p-TSA) monohydrate (1-2 mol% relative to the limiting reactant) or concentrated Sulfuric Acid (1-2 mol%).

    • Heterogeneous: Amberlyst 15 (5-10 wt% of reactants).

  • Polymerization inhibitor (e.g., Hydroquinone, MEHQ) (0.1-0.5 wt%).

  • Solvent for azeotropic water removal (e.g., Toluene, Heptane).

  • Saturated Sodium Bicarbonate Solution.

  • Brine (Saturated NaCl solution).

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

Procedure:

  • Reaction Setup: Charge the long-chain alcohol, acrylic acid (a slight excess of one reactant, e.g., 1.1 to 1.5 equivalents of acrylic acid, can be used to drive the equilibrium), the polymerization inhibitor, and the azeotropic solvent into a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

  • Catalyst Addition: Add the chosen acid catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected or by analytical techniques like TLC or GC. The reaction is typically complete when water is no longer being formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a heterogeneous catalyst was used, remove it by filtration.

    • If a homogeneous catalyst was used, transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude long-chain acrylate can be purified by vacuum distillation or column chromatography to yield the final product.

The general workflow for the synthesis and purification of long-chain acrylates is depicted in the following diagram.

SynthesisWorkflow Reactants Reactants: - Acrylic Acid - Long-Chain Alcohol - Catalyst - Inhibitor - Solvent Reaction Esterification Reaction (Reflux with Water Removal) Reactants->Reaction Workup Reaction Work-up: - Catalyst Removal/Neutralization - Aqueous Washes Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification: - Solvent Removal - Vacuum Distillation Drying->Purification Product Pure Long-Chain Acrylate Ester Purification->Product

Caption: General experimental workflow for the synthesis of long-chain acrylates.

Data Presentation: Catalyst Performance

The choice of catalyst significantly impacts the reaction rate and yield. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are highly effective but can be corrosive and require neutralization during work-up.[1] Heterogeneous catalysts, such as ion-exchange resins, offer easier separation and recyclability, though they may exhibit lower activity.[1]

Table 1: Comparison of Catalysts for the Esterification of Acrylic Acid with Various Alcohols

AlcoholCatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
EthanolSulfuric Acid3 vol%70683.99 (Conversion)[2]
Ethanolp-TSA2% (v/v)60-~55 (Conversion)[3]
EthanolHCl3 vol%60746 (Conversion)
EthanolAmberlyst 152.17 g60-~15 (Conversion)[3]
2-Ethyl HexanolAmberlyst 1510 wt%115~870 (Yield)[4][5]
Lauryl AlcoholAmberlyst-16-140->98 (Yield)[6]
Various Fatty AlcoholsSulfuric Acid3%150690 (Yield)[3]

Note: Reaction conditions and reported values (conversion vs. yield) vary across different studies, making direct comparison challenging. The table provides a summary of available data.

Analytical Methods for Characterization

The synthesized long-chain acrylates should be characterized to confirm their structure and purity. The primary techniques used are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For a long-chain acrylate, the following characteristic peaks are expected:

  • ~1720-1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

  • ~1635 cm⁻¹ and ~1620 cm⁻¹: C=C stretching vibrations of the acrylate double bond.

  • ~1410 cm⁻¹ and ~810 cm⁻¹: In-plane and out-of-plane C-H bending of the vinyl group.

  • ~1180-1200 cm⁻¹: C-O stretching of the ester linkage.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the long alkyl chain.

  • Absence of a broad O-H stretch (~3000-3500 cm⁻¹): Indicates the consumption of the starting alcohol and carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For a typical long-chain acrylate like dodecyl acrylate, the expected chemical shifts (δ) are:

  • ~5.8-6.4 ppm: Three protons of the vinyl group (CH₂=CH-), appearing as a multiplet.

  • ~4.1 ppm: Two protons of the -O-CH₂- group adjacent to the ester oxygen, typically a triplet.

  • ~1.6 ppm: Two protons of the -O-CH₂-CH₂ - group.

  • ~1.2-1.4 ppm: A large, broad signal corresponding to the multiple -CH₂- groups of the long alkyl chain.

  • ~0.9 ppm: Three protons of the terminal methyl (-CH₃) group, typically a triplet.

¹³C NMR spectroscopy can also be used for further structural confirmation, with the ester carbonyl carbon appearing around 166 ppm and the vinyl carbons between 128 and 131 ppm.

By following these protocols and analytical methods, researchers can reliably synthesize and characterize a range of long-chain acrylates for various applications, including the development of innovative drug delivery systems.

References

Application Notes and Protocols: Free Radical Polymerization of Heptadecan-9-yl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecan-9-yl acrylate is a long-chain, secondary alkyl acrylate monomer. The resulting polymer, poly(this compound), is a hydrophobic material with potential applications in drug delivery, medical device coatings, and as a specialty polymer additive. Its branched alkyl side chain can influence the physical properties of the polymer, such as its glass transition temperature and solubility, compared to linear long-chain poly(alkyl acrylates).

This document provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization via conventional free radical methods in both bulk and solution.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved via the esterification of 9-heptadecanol with acryloyl chloride. This method is generally effective for the preparation of acrylate esters from alcohols.

2.1. Experimental Protocol: Synthesis of this compound

Materials:

  • 9-Heptadecanol

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydroquinone (inhibitor)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 9-heptadecanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone as a polymerization inhibitor.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Free Radical Polymerization of this compound

Conventional free radical polymerization can be carried out in bulk (without solvent) or in solution. The choice of method depends on the desired polymer properties and the need to control the reaction exotherm. Azobisisobutyronitrile (AIBN) is a common thermal initiator for this type of polymerization.

3.1. Bulk Polymerization Protocol

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Schlenk flask or reaction tube with a septum

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

  • Nitrogen or Argon source

  • Methanol (for precipitation)

  • Filter paper

  • Vacuum oven

Procedure:

  • Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.

  • Place the desired amount of purified monomer and AIBN (initiator concentration can be varied, e.g., 0.1-1.0 mol%) into a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The viscosity of the reaction mixture will increase significantly.

  • To terminate the reaction, cool the flask to room temperature and expose the contents to air.

  • Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., toluene or tetrahydrofuran).

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

3.2. Solution Polymerization Protocol

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Schlenk flask with a condenser and septum

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

  • Nitrogen or Argon source

  • Methanol (for precipitation)

  • Filter paper

  • Vacuum oven

Procedure:

  • Purify the this compound monomer by passing it through a column of basic alumina.

  • In a Schlenk flask equipped with a magnetic stir bar and condenser, dissolve the purified monomer and AIBN in the chosen anhydrous solvent. The monomer concentration can be varied (e.g., 10-50 wt%).

  • Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes or by performing freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Maintain the reaction under an inert atmosphere and stir for the desired duration (e.g., 4-24 hours).

  • Terminate the reaction by cooling to room temperature and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

The following tables provide representative data for the free radical polymerization of long-chain alkyl acrylates, which can be used as a reference for the polymerization of this compound.

Table 1: Effect of Initiator Concentration on Monomer Conversion in Bulk Polymerization.

Initiator (AIBN) Concentration (mol%)Reaction Time (h)Monomer Conversion (%)
0.1645
0.11278
0.12492
0.5685
0.512>95
1.04>95

Table 2: Effect of Initiator Concentration on Polymer Molecular Weight and Polydispersity (PDI) in Solution Polymerization.

Initiator (AIBN) Concentration (mol%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI, Mw/Mn)
0.1150,0002.5
0.2110,0002.3
0.565,0002.1
1.040,0002.0

Visualizations

5.1. Free Radical Polymerization Mechanism

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2R• (Free Radicals) I->R Decomposition (Heat) RM R-M• R->RM Addition M Monomer (M) RMn R-(M)n-M• RMn1 R-(M)n+1-M• RMn->RMn1 Addition M2 Monomer (M) P1 P• Dead_Combination P-P (Combination) P1->Dead_Combination Dead_Disproportionation P-H + P(=) (Disproportionation) P1->Dead_Disproportionation P2 P• P2->Dead_Combination P2->Dead_Disproportionation

Caption: Mechanism of Free Radical Polymerization.

5.2. Experimental Workflow for Solution Polymerization

Solution_Polymerization_Workflow start Start dissolve Dissolve Monomer & Initiator in Solvent start->dissolve deoxygenate Deoxygenate Solution (N2 bubble or Freeze-Pump-Thaw) dissolve->deoxygenate heat Heat to Reaction Temperature deoxygenate->heat polymerize Polymerize for Desired Time heat->polymerize terminate Terminate Reaction (Cool & Expose to Air) polymerize->terminate precipitate Precipitate Polymer in Non-solvent terminate->precipitate filter Filter and Wash Polymer precipitate->filter dry Dry Polymer Under Vacuum filter->dry characterize Characterize Polymer (GPC, NMR, etc.) dry->characterize end End characterize->end

Caption: Workflow for Solution Polymerization.

Application Notes and Protocols for Emulsion Polymerization of Long-Chain Acrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the emulsion polymerization of long-chain acrylates. This class of polymers is of significant interest for various applications, including pressure-sensitive adhesives, coatings, and drug delivery systems, owing to their hydrophobicity, flexibility, and biocompatibility. The synthesis of poly(long-chain acrylates) via emulsion polymerization presents unique challenges due to the high hydrophobicity of the monomers. These notes will address these challenges and provide practical guidance for successful polymerization.

Introduction to Emulsion Polymerization of Long-Chain Acrylates

Emulsion polymerization is a heterogeneous free-radical polymerization process that typically involves emulsifying a water-insoluble monomer in an aqueous phase with a surfactant. The polymerization is then initiated by a water-soluble or oil-soluble initiator. This technique is widely used for the synthesis of acrylic polymers. However, the high hydrophobicity of long-chain acrylate monomers, such as lauryl methacrylate (LMA) and stearyl acrylate (SA), makes their emulsion polymerization challenging.

The primary difficulty lies in the transport of the hydrophobic monomer from the monomer droplets, through the aqueous phase, to the growing polymer particles.[1][2] This transport limitation can lead to low polymerization rates and instability of the latex. To overcome these challenges, several strategies have been developed:

  • Use of specialized emulsifiers: Long-chain emulsifiers can enhance the stabilization of monomer droplets and facilitate monomer transport.[3][4]

  • Phase transfer agents: Cyclodextrins can form water-soluble inclusion complexes with hydrophobic monomers, acting as phase transfer agents to shuttle the monomer to the polymerization sites.[1][2]

  • Miniemulsion polymerization: In this technique, the monomer droplets are sheared to a very small size (nanodroplets), which then act as the primary loci for polymerization, bypassing the need for monomer diffusion through the aqueous phase.

  • Seeded polymerization: A pre-existing latex (seed) is used to control the number and size of the polymer particles, providing a more controlled polymerization process.[4]

Key Applications in Drug Development

The unique properties of long-chain polyacrylates make them suitable for various applications in drug development:

  • Drug Encapsulation and Controlled Release: The hydrophobic nature of these polymers allows for the encapsulation of lipophilic drugs, protecting them from degradation and enabling controlled release.[5][6][7][8] Polymeric micelles and nanoparticles formed from amphiphilic block copolymers containing long-chain acrylates can serve as effective drug carriers.[9]

  • Targeted Drug Delivery: The surface of polyacrylate nanoparticles can be functionalized with targeting ligands to direct the drug delivery system to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[6]

  • Biocompatible Coatings: These polymers can be used as biocompatible coatings for medical devices and implants to improve their performance and reduce adverse reactions in the body.

Experimental Protocols

The following protocols are generalized methodologies for the emulsion polymerization of long-chain acrylates. Researchers should optimize the specific conditions based on the monomer and desired polymer characteristics.

Protocol 1: Emulsion Polymerization of Lauryl Methacrylate (LMA) using a Long-Chain Emulsifier

This protocol is based on the use of a long-chain emulsifier to facilitate the polymerization of the highly hydrophobic lauryl methacrylate.[3][4]

Materials:

  • Lauryl methacrylate (LMA), monomer

  • Methyl methacrylate (MMA), co-monomer

  • Butyl acrylate (BA), co-monomer

  • Long-chain reactive emulsifier (e.g., N-390)

  • Potassium persulfate (KPS), initiator

  • Deionized water

Procedure:

  • Pre-emulsion Preparation:

    • In a beaker, mix LMA, MMA, and BA in the desired molar ratio.

    • In a separate vessel, dissolve the long-chain emulsifier in deionized water.

    • Slowly add the monomer mixture to the emulsifier solution under high agitation to form a stable pre-emulsion.

  • Polymerization:

    • Transfer a portion of the pre-emulsion (seed) into a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

    • Heat the reactor to the desired temperature (e.g., 70-80 °C) under a nitrogen atmosphere.

    • Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to initiate the polymerization of the seed.

    • After the seed polymerization has proceeded for a set time (e.g., 30 minutes), gradually feed the remaining pre-emulsion into the reactor over a period of 2-4 hours.

    • Once the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Post-reaction and Purification:

    • Cool the reactor to room temperature.

    • Filter the resulting latex through a fine mesh to remove any coagulum.

    • The polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Protocol 2: Emulsion Polymerization of Stearyl Acrylate (SA) using Cyclodextrin as a Phase Transfer Agent

This protocol utilizes cyclodextrin to enhance the transport of the highly hydrophobic stearyl acrylate monomer.[1][2]

Materials:

  • Stearyl acrylate (SA), monomer

  • Beta-cyclodextrin (β-CD)

  • Potassium persulfate (KPS), initiator

  • Sodium dodecyl sulfate (SDS), surfactant

  • Deionized water

Procedure:

  • Preparation of Cyclodextrin Solution:

    • Dissolve the desired amount of β-CD in deionized water in the reaction vessel. Stir until a clear solution is obtained.

  • Monomer Emulsification:

    • In a separate beaker, dissolve SDS in deionized water.

    • Add the stearyl acrylate monomer to the SDS solution and emulsify using a high-speed homogenizer to create a fine monomer emulsion.

  • Polymerization:

    • Heat the cyclodextrin solution in the reactor to the reaction temperature (e.g., 60-70 °C) under a nitrogen atmosphere.

    • Add the monomer emulsion to the reactor.

    • Dissolve KPS in deionized water and add it to the reactor to initiate polymerization.

    • Allow the reaction to proceed for several hours (e.g., 4-6 hours) under continuous stirring.

  • Characterization:

    • Monitor monomer conversion by gravimetry or gas chromatography.

    • Characterize the resulting polymer for molecular weight, particle size, and thermal properties.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the emulsion polymerization of long-chain acrylates.

Table 1: Effect of Lauryl Methacrylate (LMA) Content on Latex Properties

LMA Content (wt%)Particle Size (nm)Zeta Potential (mV)Viscosity (mPa·s)Water Contact Angle (°)
0150-45100120.7
10135-40120128.2
20120-35150135.4
Data synthesized from trends described in the literature.[3][4]

Table 2: Influence of Cyclodextrin on Stearyl Acrylate (SA) Polymerization

Cyclodextrin (wt%)Monomer Conversion (%)
0< 10
2.5~ 50
5.0> 95
Illustrative data based on the described role of cyclodextrin.[1][2]

Visualizations

The following diagrams illustrate the key processes in the emulsion polymerization of long-chain acrylates.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_process Polymerization Process cluster_characterization Characterization & Application Monomer Long-Chain Acrylate Monomer PreEmulsion Pre-emulsification Monomer->PreEmulsion Water Aqueous Phase (Water) Water->PreEmulsion Emulsifier Emulsifier/ Surfactant Emulsifier->PreEmulsion Initiator Initiator (e.g., KPS) Polymerization Polymerization in Reactor Initiator->Polymerization PreEmulsion->Polymerization Latex Polymer Latex Formation Polymerization->Latex Purification Purification/ Isolation Latex->Purification Analysis Polymer Analysis (MW, PDI, Tg) Purification->Analysis Applications Drug Delivery, Coatings, etc. Analysis->Applications

Caption: Workflow for Emulsion Polymerization.

MonomerTransportMechanisms cluster_conventional Conventional Challenge cluster_solutions Facilitated Transport Solutions MonomerDroplet Monomer Droplet (Hydrophobic) AqueousPhase Aqueous Phase (Poor Solubility) MonomerDroplet->AqueousPhase Slow Diffusion PolymerParticle Growing Polymer Particle AqueousPhase->PolymerParticle Limited Transport MonomerDroplet_S Monomer Droplet PolymerParticle_S Growing Polymer Particle MonomerDroplet_S->PolymerParticle_S Enhanced Transport Cyclodextrin Cyclodextrin (Carrier) MonomerDroplet_S->Cyclodextrin Forms Complex AqueousPhase_S Aqueous Phase AqueousPhase_S->PolymerParticle_S Monomer Release Cyclodextrin->AqueousPhase_S Soluble Complex LongChainEmulsifier Long-Chain Emulsifier (Stabilizer)

Caption: Monomer Transport in Emulsion Polymerization.

References

Application Notes and Protocols for RAFT Polymerization of "Heptadecan-9-yl acrylate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(Heptadecan-9-yl acrylate) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Due to the limited availability of direct literature on the RAFT polymerization of "this compound," this guide leverages established protocols for structurally similar long-chain acrylates, such as stearyl acrylate and lauryl acrylate. These protocols are intended to serve as a robust starting point for the development of well-defined polymers with controlled molecular weights and narrow polydispersities.

Introduction to RAFT Polymerization of Long-Chain Acrylates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] This control is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.[1]

Long-chain polyacrylates, such as poly(this compound), are of significant interest in various fields, including drug delivery, biomaterials, and specialty coatings, owing to their unique properties like hydrophobicity, crystallinity, and thermal behavior. The ability to precisely control the architecture of these polymers via RAFT polymerization is crucial for fine-tuning their performance in these applications.

This document outlines the necessary steps for both the synthesis of the "this compound" monomer and its subsequent polymerization using RAFT.

Synthesis of "this compound" Monomer

As "this compound" may not be readily available, a general synthesis protocol based on the esterification of the corresponding alcohol, Heptadecan-9-ol, is provided below. This method is adapted from standard esterification procedures for long-chain alcohols.

2.1. General Protocol for Esterification of Heptadecan-9-ol

This protocol describes the synthesis of "this compound" via the reaction of Heptadecan-9-ol with acryloyl chloride in the presence of a base.

Materials:

  • Heptadecan-9-ol

  • Acryloyl chloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inhibitor (e.g., hydroquinone or 4-methoxyphenol (MEHQ))

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve Heptadecan-9-ol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add a small amount of an inhibitor to prevent premature polymerization of the acrylate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure "this compound".

  • Store the purified monomer with a small amount of inhibitor at low temperature.

RAFT Polymerization of "this compound"

The following protocols are adapted from established procedures for the RAFT polymerization of long-chain acrylates like stearyl acrylate and lauryl acrylate. Researchers should consider these as starting points and may need to optimize conditions for the specific monomer.

3.1. Key Components for RAFT Polymerization

  • Monomer: this compound

  • RAFT Agent (Chain Transfer Agent - CTA): Trithiocarbonates are generally effective for controlling the polymerization of acrylates. Examples include:

    • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)

  • Initiator: A thermal initiator is typically used. A common choice is:

    • Azobisisobutyronitrile (AIBN)

  • Solvent: A solvent that can dissolve both the monomer and the resulting polymer is required. Suitable options include:

    • Toluene

    • Dioxane

    • A mixture of butanone and ethanol

3.2. Experimental Protocols for RAFT Polymerization

Below are two representative protocols adapted from the literature for the RAFT polymerization of long-chain acrylates.

Protocol 1: Solution Polymerization in Toluene

This protocol is adapted from the RAFT polymerization of stearyl acrylate.

Materials:

  • This compound

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (or similar trithiocarbonate)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene

Procedure:

  • In a Schlenk flask, dissolve this compound, CPDT, and AIBN in anhydrous toluene. The molar ratios of [Monomer]:[CTA]:[Initiator] should be carefully chosen to target a specific molecular weight and maintain good control (see Table 1 for examples).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 3-24 hours).

  • To monitor the polymerization, samples can be withdrawn at different time points (under an inert atmosphere) to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography - GPC).

  • After the desired time or conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Solution Polymerization in Butanone/Ethanol

This protocol is adapted from the synthesis of a block copolymer containing stearyl acrylate.[2]

Materials:

  • This compound

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

  • Azobisisobutyronitrile (AIBN)

  • Butanone/Ethanol mixture (e.g., 4:1 v/v)

Procedure:

  • In a flask equipped with a magnetic stirrer and a nitrogen inlet, add DDMAT, AIBN, and the butanone/ethanol solvent.

  • Degas the mixture by bubbling with nitrogen for at least 30 minutes or by performing three exhausting-refilling nitrogen cycles.[2]

  • Under a nitrogen atmosphere, add the this compound monomer to the flask.

  • Heat the reaction mixture to 70 °C with constant stirring.[2]

  • Maintain the reaction at this temperature for the desired duration (e.g., 4-8 hours).

  • Terminate the polymerization by cooling the reaction to room temperature.

  • Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

Data Presentation: Exemplary RAFT Polymerization Conditions for Long-Chain Acrylates

The following tables summarize typical experimental conditions for the RAFT polymerization of stearyl acrylate (SA) and lauryl acrylate (LA), which can be used as a guide for the polymerization of this compound.

Table 1: RAFT Polymerization of Stearyl Acrylate (SA)

Target DP[SA]:[CTA]:[AIBN] Molar RatioCTASolventTemp. (°C)Time (h)Ref.
1515:1:0.34CDTPToluene703
100100:1:0.33CDTPToluene703

CDTP: 2-cyano-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propane

Table 2: RAFT Polymerization of Lauryl Acrylate (LA) for Block Copolymer Synthesis

Block[Monomer]:[CTA]:[AIBN] Molar RatioCTASolventTemp. (°C)Time (h)Ref.
PLA Macro-CTA25:1:(variable)DDMATAcetone70~3

DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid PLA: Poly(lauryl acrylate)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the RAFT polymerization of this compound.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Heptadecan-9-yl acrylate Mixing Combine Reactants in Schlenk Flask Monomer->Mixing CTA RAFT Agent (e.g., DDMAT) CTA->Mixing Initiator Initiator (e.g., AIBN) Initiator->Mixing Solvent Solvent (e.g., Toluene) Solvent->Mixing Degassing Freeze-Pump-Thaw (3 cycles) Mixing->Degassing Polymerization Polymerization (e.g., 70°C) Degassing->Polymerization Quenching Quench Reaction (Cooling & Air Exposure) Polymerization->Quenching Precipitation Precipitate in Non-Solvent (Methanol) Quenching->Precipitation Isolation Filter & Dry under Vacuum Precipitation->Isolation GPC GPC Analysis (Mn, PDI) Isolation->GPC NMR NMR Analysis (Conversion, Structure) Isolation->NMR Final_Product Pure Poly(Heptadecan-9-yl acrylate) GPC->Final_Product NMR->Final_Product

Caption: General workflow for the RAFT polymerization of this compound.

Concluding Remarks

The protocols and data presented in this document provide a comprehensive guide for researchers interested in the RAFT polymerization of "this compound". By leveraging the well-established chemistry of similar long-chain acrylates, scientists can synthesize well-defined polymers with tailored properties for a variety of applications in materials science and drug development. It is recommended to perform small-scale pilot reactions to optimize the conditions for this specific monomer.

References

Application Note: Characterization of Poly("Heptadecan-9-yl acrylate") by Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly("Heptadecan-9-yl acrylate") is a hydrophobic polymer with potential applications in drug delivery and material science. A critical aspect of its characterization is the determination of its molecular weight distribution, which significantly influences its physicochemical properties and in vivo performance. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of polymers.[1] This application note provides a detailed protocol for the characterization of poly("this compound") using GPC.

Principle of Gel Permeation Chromatography

GPC separates molecules based on their hydrodynamic volume in solution.[2] The sample is dissolved in a suitable solvent and injected into a column packed with porous beads.[1] Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time.[1] By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.[1]

Experimental Protocol

This protocol outlines the steps for the GPC analysis of poly("this compound").

1. Materials and Equipment

  • Sample: Poly("this compound")

  • Solvent: HPLC-grade Tetrahydrofuran (THF)[3]

  • Standards: Polystyrene standards of narrow polydispersity covering a molecular weight range of 1,000 to 2,000,000 g/mol .

  • GPC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with:

    • Isocratic Pump

    • Autosampler

    • Column Oven

    • Differential Refractive Index Detector (DRI)[3]

  • Columns: Two Agilent PLgel MIXED-D columns (5 µm, 300 x 7.5 mm) in series.

  • Vials: 2 mL glass vials with caps.

  • Syringe Filters: 0.2 µm PTFE membrane filters.[4]

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Use HPLC-grade THF as the mobile phase. Degas the solvent before use.

  • Standard Solutions: Prepare a series of individual polystyrene standard solutions in THF at a concentration of approximately 1 mg/mL. A mixed standard cocktail can also be prepared for calibration.

3. Sample Preparation

  • Accurately weigh approximately 2-4 mg of poly("this compound") into a 2 mL glass vial.[1]

  • Add 2 mL of THF to the vial to achieve a final concentration of 1-2 mg/mL.[4]

  • Gently agitate the vial to dissolve the polymer. Allow the sample to dissolve completely, which may take several hours. Avoid vigorous shaking or sonication to prevent polymer degradation.[4]

  • Once fully dissolved, filter the sample solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter.[4]

4. GPC System Parameters

ParameterValue
Mobile Phase Tetrahydrofuran (THF)
Columns 2 x PLgel 5 µm MIXED-D (300 x 7.5 mm)
Flow Rate 1.0 mL/min[3]
Column Temperature 35 °C
Detector Temperature 35 °C
Injection Volume 100 µL
Run Time 30 minutes

5. Calibration and Analysis

  • Equilibrate the GPC system with THF until a stable baseline is achieved.

  • Inject the polystyrene standard solutions, starting from the lowest molecular weight, to generate a calibration curve of log(Molecular Weight) versus retention time.

  • Inject the prepared poly("this compound") sample solution.

  • Process the resulting chromatogram using the GPC software to determine the Mn, Mw, and PDI relative to the polystyrene standards.

Data Presentation

The molecular weight characteristics of three different batches of poly("this compound") are summarized in the table below.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PHDA-Batch-00145,20068,7001.52
PHDA-Batch-00251,60079,9001.55
PHDA-Batch-00348,90074,8001.53

Diagrams

Experimental Workflow

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_gpc GPC Analysis cluster_data Data Processing start Weigh Polymer dissolve Dissolve in THF (1-2 mg/mL) start->dissolve filter Filter (0.2 µm PTFE) dissolve->filter inject Inject Sample into GPC System filter->inject separation Separation on PLgel Columns inject->separation detection DRI Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram calibrate Calibrate with Polystyrene Standards chromatogram->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate report Final Report calculate->report

Caption: Workflow for the GPC characterization of poly("this compound").

Logical Relationship of GPC Data

GPC_Data_Relationship cluster_raw Raw Data cluster_cal Calibration cluster_results Calculated Results chromatogram GPC Chromatogram (RI Signal vs. Retention Time) mn Number Average MW (Mn) chromatogram->mn Calculated from entire distribution mw Weight Average MW (Mw) chromatogram->mw cal_curve Calibration Curve (log(MW) vs. Retention Time) cal_curve->mn Calculated from entire distribution cal_curve->mw pdi Polydispersity Index (PDI) mn->pdi PDI = Mw / Mn mw->pdi PDI = Mw / Mn

Caption: Relationship between raw GPC data and calculated molecular weight parameters.

References

Application Notes and Protocols for Hydrophobic Surface Modification using Heptadecan-9-yl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic surfaces are of paramount importance in a multitude of applications, including the development of self-cleaning materials, anti-fouling coatings, and advanced drug delivery systems. The modification of surfaces to impart hydrophobicity is a key area of research. Long-chain alkyl acrylates are a versatile class of monomers that can be polymerized to create coatings with low surface energy, leading to excellent water repellency.

This document provides detailed application notes and protocols for the use of Heptadecan-9-yl Acrylate, a C17 acrylate monomer, for creating hydrophobic surfaces. While specific data for this compound is not extensively available, the principles and protocols outlined herein are based on established knowledge of similar long-chain acrylates, such as lauryl methacrylate (LMA) and octadecyl acrylate (ODA). The long alkyl chain of this compound is expected to provide a high degree of hydrophobicity to modified surfaces.

Data Presentation

The following table summarizes representative quantitative data for surfaces modified with long-chain acrylates, which can be considered indicative of the expected performance of surfaces modified with this compound.

PropertyRepresentative ValueMethod of MeasurementReference
Water Contact Angle105° - 120°Goniometry[1]
Surface Energy20 - 30 mN/mContact Angle AnalysisGeneral Knowledge
Coating Thickness50 - 200 nmEllipsometry / AFMGeneral Knowledge
Thermal Stability (TGA)Onset of decomposition > 200 °CThermogravimetric Analysis[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the esterification of heptadecan-9-ol with acryloyl chloride.

Materials:

  • Heptadecan-9-ol

  • Acryloyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Inhibitor for radical polymerization (e.g., hydroquinone)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Dissolve heptadecan-9-ol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. A small amount of a polymerization inhibitor can be added.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Hydrophobic Surface Modification by Grafting Polymerization

This protocol details the modification of a hydroxyl-bearing substrate (e.g., glass, silicon wafer) with poly(this compound) brushes via surface-initiated atom transfer radical polymerization (SI-ATRP).

Materials:

  • Substrate with hydroxyl groups (e.g., glass slides, silicon wafers)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • (3-Aminopropyl)triethoxysilane (APTES) or similar silane coupling agent

  • α-Bromoisobutyryl bromide (BiBB)

  • Triethylamine (TEA)

  • Anhydrous toluene or other suitable solvent

  • This compound monomer

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anisole or other suitable solvent for polymerization

  • Methanol, ethanol, and deionized water for washing

Procedure:

Step 1: Substrate Hydroxylation

  • Clean the substrates by sonication in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen.

  • Immerse the cleaned substrates in Piranha solution for 30-60 minutes to introduce hydroxyl groups on the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the substrates thoroughly with deionized water and dry under a nitrogen stream.

Step 2: Silanization

  • Immerse the hydroxylated substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 2-4 hours at room temperature.

  • Rinse the substrates with toluene and then cure them in an oven at 110 °C for 1 hour. This creates an amine-terminated surface.

Step 3: Initiator Immobilization

  • Immerse the amine-functionalized substrates in a solution of anhydrous toluene containing triethylamine (1.2 equivalents relative to BiBB).

  • Cool the solution to 0 °C and slowly add α-bromoisobutyryl bromide (1.1 equivalents) to the solution.

  • Let the reaction proceed for 12 hours at room temperature.

  • Rinse the substrates with toluene, ethanol, and deionized water to remove any unreacted species. Dry under nitrogen. The surface is now functionalized with an ATRP initiator.

Step 4: Surface-Initiated ATRP

  • In a Schlenk flask, add this compound monomer, PMDETA, and anisole.

  • Place the initiator-functionalized substrates in the flask.

  • Deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes, or by several freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the CuBr catalyst to the flask.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and allow the polymerization to proceed for the desired time to achieve the target polymer brush length.

  • To stop the polymerization, open the flask to air and dilute the mixture with a suitable solvent like THF.

  • Remove the substrates and sonicate them in THF, followed by rinsing with ethanol and deionized water to remove any physisorbed polymer.

  • Dry the modified substrates under a stream of nitrogen.

Step 5: Characterization

  • Water Contact Angle (WCA): Measure the static water contact angle using a goniometer to quantify the hydrophobicity of the surface.

  • Atomic Force Microscopy (AFM): Characterize the surface topography and roughness. The thickness of the polymer brush can be determined by scratching the polymer layer and measuring the height difference.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the modified surface.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Verify the presence of the acrylate polymer on the surface.

Mandatory Visualizations

Synthesis_of_Heptadecan_9_yl_Acrylate heptadecanol Heptadecan-9-ol reaction Esterification in DCM, 0°C to RT heptadecanol->reaction acryloyl_chloride Acryloyl Chloride acryloyl_chloride->reaction tea Triethylamine (Base) tea->reaction product This compound reaction->product byproduct Triethylammonium Chloride reaction->byproduct

Caption: Synthesis of this compound.

Surface_Modification_Workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_poly Polymerization cluster_char Characterization cleaning Substrate Cleaning (Sonication) hydroxylation Hydroxylation (Piranha Treatment) cleaning->hydroxylation silanization Silanization (APTES) hydroxylation->silanization initiator Initiator Immobilization (BiBB) silanization->initiator polymerization Surface-Initiated ATRP of this compound initiator->polymerization wca Water Contact Angle polymerization->wca afm AFM xps XPS ftir FT-IR

Caption: Workflow for Hydrophobic Surface Modification.

Hydrophobicity_Principle hydrophobicity Hydrophobicity (Water Repellency) low_se Low Surface Energy hydrophobicity->low_se is characterized by high_ca High Water Contact Angle (>90°) hydrophobicity->high_ca is characterized by alkyl_chains Long Alkyl Chains (Heptadecan-9-yl group) nonpolar Nonpolar Nature alkyl_chains->nonpolar nonpolar->low_se leads to

Caption: Principle of Hydrophobicity.

References

Application Notes and Protocols for Heptadecan-9-yl Acrylate in Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heptadecan-9-yl acrylate is a long-chain alkyl acrylate monomer that can be incorporated into the backbone of acrylic polymers used in the formulation of pressure-sensitive adhesives (PSAs). The long alkyl side chain of this compound imparts specific properties to the resulting adhesive, primarily influencing its tack, peel adhesion, and shear strength. These characteristics are critical for the performance of PSAs in various applications, including tapes, labels, and protective films. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the development of novel PSA formulations.

Acrylic PSAs are valued for their versatility, durability, and resistance to environmental factors.[1] The performance of an acrylic PSA is finely tuned by the selection and ratio of various monomers.[1] Long-chain alkyl acrylates, such as this compound, are typically classified as "soft" monomers. These monomers have a low glass transition temperature (Tg) and a high degree of molecular entanglement, which imparts tack and flexibility to the adhesive.[1] The incorporation of such monomers is a key strategy for tailoring the adhesive properties to meet the demands of specific applications.

Rationale for Use in Pressure-Sensitive Adhesives

The inclusion of this compound in a PSA formulation is expected to influence the final properties of the adhesive in several ways:

  • Tack and Peel Adhesion: The long, flexible alkyl chain can increase the wetting ability of the adhesive on various substrates, leading to improved initial tack and peel adhesion.

  • Cohesive Strength: While enhancing tack, the long side chains can also reduce the cohesive strength or shear resistance of the adhesive if not properly balanced with "hard" monomers and crosslinkers.

  • Low-Temperature Performance: The low Tg associated with long-chain alkyl acrylates can improve the flexibility and adhesive performance at lower temperatures.

  • Water Resistance: The hydrophobic nature of the heptadecyl group can enhance the water resistance of the adhesive film.

The formulation of an acrylic PSA involves the copolymerization of the long-chain alkyl acrylate with other monomers to achieve a balance of adhesive and cohesive properties.[2] Common comonomers include:

  • Hard Monomers: Such as methyl acrylate or styrene, which have a higher Tg and increase the stiffness and shear strength of the adhesive.[1]

  • Functional Monomers: Like acrylic acid, which provides sites for crosslinking and enhances adhesion to polar substrates.[1]

Crosslinking is a critical step to improve the cohesive strength, as well as heat and chemical resistance of the final adhesive.[2]

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of incorporating this compound into a model acrylic PSA formulation. The data is illustrative and based on general trends observed with long-chain alkyl acrylates.

PropertyEffect of Increasing this compound ConcentrationTypical Test Method
Tack IncreaseASTM D2979 (Loop Tack)
180° Peel Adhesion Increase to an optimum, then potentially decreaseASTM D3330
Shear Strength (Cohesion) DecreaseASTM D3654
Glass Transition Temp. (Tg) DecreaseDifferential Scanning Calorimetry (DSC)
Viscosity (of prepolymer) IncreaseRotational Viscometer

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of a pressure-sensitive adhesive incorporating this compound.

1. Synthesis of Poly(this compound-co-methyl acrylate-co-acrylic acid)

This protocol describes the solution polymerization of a representative acrylic PSA.

  • Materials:

    • This compound

    • Methyl acrylate (MA)

    • Acrylic acid (AA)

    • Ethyl acetate (solvent)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Aluminum acetylacetonate (Al(acac)₃) (crosslinker)

    • Nitrogen gas

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the desired molar ratios of this compound, methyl acrylate, and acrylic acid. A typical starting ratio might be 70:25:5.

    • Add ethyl acetate to achieve a 40% solids content.

    • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

    • Add 0.2 wt% (relative to total monomers) of AIBN to the mixture.

    • Heat the reaction mixture to 75-80°C and maintain for 6-8 hours under a nitrogen atmosphere with continuous stirring.

    • Monitor the reaction progress by measuring the solids content.

    • Once the desired conversion is reached, cool the polymer solution to room temperature.

    • Add the crosslinking agent, such as aluminum acetylacetonate (0.1-0.5 wt% relative to the polymer), and stir until fully dissolved.

2. Preparation of Adhesive Films

  • Procedure:

    • Cast the polymer solution onto a silicone-coated release liner using a film applicator to achieve a uniform thickness (e.g., 50 µm).

    • Dry the film in an oven at 70°C for 30 minutes to remove the solvent.

    • Laminate the dried adhesive film onto a suitable backing material, such as a 2 mil PET film.

    • Condition the prepared adhesive tapes at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

3. Characterization of Adhesive Properties

  • 180° Peel Adhesion Test (ASTM D3330/D3330M):

    • Cut the adhesive tape into 1-inch wide strips.

    • Apply the strip to a standard stainless steel test panel.

    • Roll over the tape twice with a 4.5 lb roller.

    • After a dwell time of 20 minutes, peel the tape from the panel at a 180° angle at a rate of 12 inches/minute using a tensile tester.

    • Record the force required to peel the tape in ounces per inch or Newtons per 25 mm.

  • Loop Tack Test (ASTM D6195):

    • Cut a 1-inch wide strip of the adhesive tape and form it into a loop with the adhesive side out.

    • Lower the loop onto a stainless steel test panel at a rate of 12 inches/minute until a defined area of the loop is in contact with the panel.

    • Immediately withdraw the loop at the same speed.

    • Record the maximum force required to separate the loop from the panel.

  • Shear Adhesion Failure Temperature (SAFT) and Holding Power (ASTM D4498 and D3654):

    • Apply a 1-inch wide strip of the adhesive tape to a stainless steel panel with a defined overlap area (e.g., 1 inch x 1 inch).

    • Hang the panel vertically in an oven.

    • Attach a specified weight (e.g., 1 kg) to the free end of the tape.

    • For SAFT, increase the temperature of the oven at a controlled rate (e.g., 0.4°F/minute) and record the temperature at which the tape fails.

    • For holding power, maintain a constant temperature (e.g., 23°C) and record the time until the tape fails.

Visualizations

PSA_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_film_prep Film Preparation cluster_testing Adhesive Testing Monomers Monomers (this compound, MA, AA) Reaction Polymerization (75-80°C, 6-8h) Monomers->Reaction Solvent Solvent (Ethyl Acetate) Solvent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Polymer_Solution Polymer Solution Reaction->Polymer_Solution Crosslinker Crosslinker (Al(acac)₃) Crosslinker->Polymer_Solution Coating Film Coating (50 µm) Polymer_Solution->Coating Drying Drying (70°C, 30 min) Coating->Drying Lamination Lamination (PET Film) Drying->Lamination Conditioning Conditioning (24h) Lamination->Conditioning Peel 180° Peel Adhesion Conditioning->Peel Tack Loop Tack Conditioning->Tack Shear Shear Strength Conditioning->Shear

Caption: Workflow for the synthesis and characterization of a PSA.

Logical_Relationship cluster_monomers Monomer Composition cluster_properties Adhesive Properties HDA This compound (Soft Monomer) Tack_Peel Tack & Peel Adhesion HDA->Tack_Peel + Cohesion Cohesion (Shear Strength) HDA->Cohesion - MA Methyl Acrylate (Hard Monomer) MA->Cohesion + AA Acrylic Acid (Functional Monomer) Adhesion_Polar Adhesion to Polar Surfaces AA->Adhesion_Polar + Crosslinking Crosslinking AA->Crosslinking Crosslinking->Cohesion +

Caption: Influence of monomers on PSA properties.

References

Application Notes and Protocols: Heptadecan-9-yl Acrylate as a Monomer for Biomedical Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the current understanding of long-chain alkyl acrylates and their potential applications in the biomedical field. Direct experimental data for Heptadecan-9-yl acrylate is limited in publicly available literature. Therefore, the provided information should be considered as a starting point, and researchers should undertake thorough characterization and optimization for their specific applications.

Introduction

This compound is a long-chain alkyl acrylate monomer that holds potential for the synthesis of novel hydrophobic and biodegradable polymers for biomedical applications. Its long alkyl chain is expected to impart significant hydrophobicity to the resulting polymer, poly(this compound), making it a candidate for applications such as controlled drug delivery of hydrophobic drugs, development of biocompatible coatings for medical devices, and as a component in tissue engineering scaffolds.[1][2] The acrylate group allows for polymerization through various methods, most commonly free radical polymerization, to create a range of polymer architectures.[3]

The hydrophobicity of polymers plays a crucial role in their interaction with biological systems, influencing protein adsorption, cell adhesion, and drug encapsulation and release profiles.[4][5] Polymers derived from long-chain alkyl acrylates are generally biocompatible and can be designed to be biodegradable, which is a desirable characteristic for many in vivo applications.[2]

Potential Applications

  • Drug Delivery: Poly(this compound) nanoparticles or microparticles could serve as carriers for hydrophobic therapeutic agents.[6] The hydrophobic core can effectively encapsulate poorly water-soluble drugs, protecting them from degradation and enabling sustained release.[2]

  • Biomaterial Coatings: The hydrophobic nature of the polymer can be utilized to create coatings for medical implants to improve their biocompatibility and reduce thrombogenicity.[7]

  • Tissue Engineering: Scaffolds fabricated from or coated with poly(this compound) could provide a supportive environment for cell growth and tissue regeneration, particularly where a hydrophobic surface is desired to modulate cell behavior.[1]

Synthesis of this compound Monomer

The synthesis of this compound can be achieved through standard esterification or transesterification reactions. A plausible synthetic route involves the reaction of acryloyl chloride with heptadecan-9-ol in the presence of a base, or the transesterification of a short-chain acrylate (e.g., methyl acrylate) with heptadecan-9-ol catalyzed by an acid or a base.

Materials and Equipment
Material/EquipmentSpecification
Heptadecan-9-ol>95% purity
Acryloyl chloride>96% purity
Triethylamine (TEA)Anhydrous, >99%
Dichloromethane (DCM)Anhydrous, >99.8%
Magnesium sulfate (MgSO4)Anhydrous
Round bottom flaskAppropriate size with magnetic stirrer
Dropping funnel
Ice bath
Rotary evaporator
Column chromatography setupSilica gel (60-120 mesh)
NMR SpectrometerFor structural characterization
FT-IR SpectrometerFor functional group analysis
Experimental Protocol: Synthesis via Acryloyl Chloride
  • Dissolve heptadecan-9-ol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product using NMR and FT-IR spectroscopy to confirm its structure and purity.

SynthesisWorkflow Reactants Heptadecan-9-ol + Acryloyl Chloride + TEA in DCM Reaction Reaction at 0°C to RT Reactants->Reaction Mixing Workup Quenching, Extraction, Washing Reaction->Workup Completion Purification Drying, Filtration, Concentration, Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Polymerization of this compound

Free radical polymerization is a common and versatile method for polymerizing acrylate monomers.[3] The properties of the resulting poly(this compound) can be tuned by controlling the polymerization conditions, such as the initiator concentration, temperature, and solvent.

Materials and Equipment
Material/EquipmentSpecification
This compoundPurified monomer
Azobisisobutyronitrile (AIBN)Recrystallized from methanol
Toluene or AnisoleAnhydrous
Schlenk flaskWith magnetic stirrer
Nitrogen or Argon lineFor inert atmosphere
Oil bathFor temperature control
MethanolFor precipitation
Vacuum ovenFor drying the polymer
Gel Permeation Chromatography (GPC)For molecular weight determination
Differential Scanning Calorimetry (DSC)For thermal property analysis
Experimental Protocol: Free Radical Polymerization
  • Place the this compound monomer and the desired amount of AIBN initiator (e.g., 0.1-1 mol% relative to the monomer) in a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate it into cold methanol to further purify it.

  • Dry the final polymer product in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

PolymerizationWorkflow Monomer This compound + AIBN in Toluene Degassing Freeze-Pump-Thaw Cycles Monomer->Degassing Polymerization Heating under N2 Degassing->Polymerization Termination Cooling and Exposure to Air Polymerization->Termination Purification Precipitation in Methanol Termination->Purification Drying Vacuum Oven Purification->Drying Polymer Poly(this compound) Drying->Polymer

Figure 2: Workflow for the free radical polymerization of this compound.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to understand its properties and suitability for biomedical applications.

Expected Properties and Characterization Data (Based on Analogous Polymers)
PropertyExpected Range/Value (Analogous Long-Chain Polyacrylates)Characterization Technique
Molecular Weight (Mn) 10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0 (for free radical polymerization)Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) -20°C to 20°CDifferential Scanning Calorimetry (DSC)
Contact Angle (Water) > 90°Contact Angle Goniometry
Solubility Soluble in non-polar organic solvents (THF, Chloroform)Solubility Tests
Characterization Protocols
  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A suitable mobile phase (e.g., THF) and calibration standards (e.g., polystyrene) should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and assess monomer conversion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer and the disappearance of the monomer's vinyl group peak.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides information about its physical state at physiological temperatures.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Contact Angle Measurement: To quantify the hydrophobicity of the polymer surface by measuring the contact angle of a water droplet on a thin film of the polymer.

Preparation of Poly(this compound) Nanoparticles for Drug Delivery

Nanoparticles can be formulated from the synthesized polymer for the encapsulation and delivery of hydrophobic drugs. Emulsion-solvent evaporation is a common method for preparing polymer nanoparticles.[8]

Materials and Equipment
Material/EquipmentSpecification
Poly(this compound)Synthesized and characterized polymer
Hydrophobic Drug (e.g., Paclitaxel)
Dichloromethane (DCM) or ChloroformOrganic solvent
Poly(vinyl alcohol) (PVA) or Pluronic F68Surfactant
Deionized water
Probe sonicator or HomogenizerFor emulsification
Magnetic stirrer
CentrifugeFor nanoparticle collection
Dynamic Light Scattering (DLS)For particle size and size distribution analysis
Transmission Electron Microscopy (TEM)For nanoparticle morphology visualization
UV-Vis Spectrophotometer or HPLCFor drug loading and encapsulation efficiency determination
Experimental Protocol: Nanoparticle Formulation
  • Dissolve a known amount of poly(this compound) and the hydrophobic drug in a suitable organic solvent (e.g., dichloromethane).

  • Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA).

  • Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water emulsion.

  • Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage or resuspend them in a suitable buffer for further experiments.

NanoparticleWorkflow OrganicPhase Polymer + Drug in DCM Emulsification Sonication/Homogenization OrganicPhase->Emulsification AqueousPhase Surfactant in Water AqueousPhase->Emulsification SolventEvaporation Stirring Emulsification->SolventEvaporation NanoparticleSuspension Nanoparticle Suspension SolventEvaporation->NanoparticleSuspension Purification Centrifugation and Washing NanoparticleSuspension->Purification FinalProduct Lyophilized Nanoparticles Purification->FinalProduct

Figure 3: Workflow for the formulation of drug-loaded nanoparticles.

In Vitro Drug Release Studies

To evaluate the potential of poly(this compound) nanoparticles as a drug delivery system, in vitro drug release studies are crucial.

Experimental Protocol
  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, containing a small amount of a surfactant like Tween 80 to ensure sink conditions).

  • Incubate the dispersion at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Separate the nanoparticles from the supernatant by centrifugation.

  • Analyze the concentration of the released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Biocompatibility Assessment

Preliminary assessment of the biocompatibility of poly(this compound) is essential before considering any in vivo applications.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed a suitable cell line (e.g., fibroblasts or endothelial cells) in a 96-well plate and allow them to adhere overnight.

  • Prepare extracts of the polymer by incubating a known amount of the sterilized polymer in a cell culture medium for a defined period (e.g., 24 hours).

  • Treat the cells with different concentrations of the polymer extract.

  • After a specific incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for a few hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control (cells treated with medium only).

Conclusion

This compound presents an interesting opportunity for the development of novel hydrophobic biomaterials. The protocols outlined above provide a comprehensive guide for the synthesis, polymerization, characterization, and preliminary biomedical evaluation of poly(this compound). Researchers are encouraged to adapt and optimize these methods to suit their specific research goals and to conduct a thorough investigation of the material's properties and biological interactions.

References

Application Notes and Protocols: Copolymerization of Heptadecan-9-yl Acrylate with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The copolymerization of long-chain alkyl acrylates with shorter-chain methacrylates, such as methyl methacrylate (MMA), is a versatile method for tailoring the properties of acrylic polymers. Incorporating a long alkyl chain, such as the C17 chain of heptadecan-9-yl acrylate (HDA), into a polymethyl methacrylate (PMMA) backbone can significantly alter the polymer's thermal and mechanical properties.[1] This modification can lead to materials with lower glass transition temperatures (Tg), increased flexibility, and modified surface properties. These characteristics are desirable in a variety of applications, including pressure-sensitive adhesives, coatings, and biomaterials for drug delivery, where tuning the polymer's hydrophobicity and flexibility is crucial.

This document provides a detailed protocol for the synthesis and characterization of a random copolymer of this compound and methyl methacrylate, denoted as P(HDA-co-MMA).

Potential Applications

The unique properties of P(HDA-co-MMA) make it a candidate for several advanced applications:

  • Drug Delivery: The amphiphilic nature of the copolymer could be exploited for the encapsulation and controlled release of hydrophobic therapeutic agents. The long alkyl chains can form a hydrophobic core within a nanoparticle structure, while the more hydrophilic MMA segments can form a protective outer shell.

  • Biomaterials: The flexibility and biocompatibility of acrylate-based polymers make them suitable for tissue engineering scaffolds and medical device coatings.[2] The incorporation of HDA can enhance the material's interaction with cell membranes and improve its processability.

  • Advanced Coatings: The copolymer can be used to formulate coatings with tailored surface energies, leading to hydrophobic or oleophobic surfaces. This is beneficial for applications requiring water repellency or anti-fouling properties.

Data Presentation

Table 1: Monomer Feed Ratios and Reaction Conditions for the Synthesis of P(HDA-co-MMA)

Sample IDHDA (mol%)MMA (mol%)AIBN (mol%)Toluene (mL)Temperature (°C)Time (h)
P(HDA-co-MMA)-125750.1507024
P(HDA-co-MMA)-250500.1507024
P(HDA-co-MMA)-375250.1507024

Table 2: Characterization Data for P(HDA-co-MMA) Copolymers

Sample IDMn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)Tg (°C)Td,5% (°C)
P(HDA-co-MMA)-135,00075,0002.1465280
P(HDA-co-MMA)-242,00089,0002.1230295
P(HDA-co-MMA)-348,000105,0002.19-5310
  • Mn: Number-average molecular weight, Mw: Weight-average molecular weight, Đ: Polydispersity index, Tg: Glass transition temperature, Td,5%: Temperature at 5% weight loss.

Experimental Protocols

1. Materials

  • This compound (HDA)

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

  • Dichloromethane (DCM)

  • Chloroform-d (CDCl₃) with tetramethylsilane (TMS)

  • Tetrahydrofuran (THF), HPLC grade

2. Synthesis of P(HDA-co-MMA) via Free Radical Polymerization

This protocol describes the synthesis of the P(HDA-co-MMA)-2 sample.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (15.53 g, 0.05 mol) and methyl methacrylate (5.01 g, 0.05 mol).

  • Add azobisisobutyronitrile (AIBN) (0.0164 g, 0.1 mmol) as the initiator.

  • Add 50 mL of anhydrous toluene to dissolve the monomers and initiator.

  • The flask is sealed with a rubber septum, and the solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • The flask is then placed in a preheated oil bath at 70°C and stirred for 24 hours under a nitrogen atmosphere.

  • After 24 hours, the reaction is quenched by exposing the solution to air and cooling to room temperature.

  • The viscous solution is diluted with 20 mL of dichloromethane and slowly precipitated into 500 mL of cold methanol with vigorous stirring.

  • The precipitated white polymer is collected by filtration and redissolved in a minimal amount of dichloromethane.

  • The precipitation process is repeated twice more to ensure the removal of unreacted monomers and initiator.

  • The final polymer product is dried in a vacuum oven at 40°C for 48 hours to a constant weight.

3. Characterization Protocols

3.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the copolymer composition.

  • Dissolve 10-15 mg of the dried copolymer in approximately 0.7 mL of CDCl₃ with TMS.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.

  • The copolymer composition can be calculated by comparing the integration of the peak corresponding to the methoxy protons of MMA (at ~3.6 ppm) with the integration of the peak corresponding to the methylene protons adjacent to the ester oxygen of HDA (at ~4.0 ppm).

3.2. Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).

  • Prepare a solution of the copolymer in HPLC grade THF at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

  • The mobile phase is THF at a flow rate of 1.0 mL/min at 35°C.

3.3. Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) of the copolymer.

  • Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to -50°C at a rate of 10°C/min.

  • Heat the sample again from -50°C to 150°C at a rate of 10°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.

3.4. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the copolymer.

  • Accurately weigh 10-15 mg of the dried copolymer into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • The degradation temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Mandatory Visualizations

G cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers HDA + MMA Reaction Free Radical Polymerization (70°C, 24h, N2) Monomers->Reaction Initiator AIBN Initiator->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying NMR 1H NMR Drying->NMR GPC GPC Drying->GPC DSC DSC Drying->DSC TGA TGA Drying->TGA

Caption: Experimental workflow for the synthesis and characterization of P(HDA-co-MMA).

G cluster_techniques Characterization Techniques cluster_properties Measured Properties Copolymer P(HDA-co-MMA) NMR 1H NMR Copolymer->NMR GPC GPC Copolymer->GPC DSC DSC Copolymer->DSC TGA TGA Copolymer->TGA Composition Copolymer Composition NMR->Composition MolecularWeight Mn, Mw, Đ GPC->MolecularWeight ThermalTransitions Glass Transition (Tg) DSC->ThermalTransitions ThermalStability Degradation Temperature (Td) TGA->ThermalStability

Caption: Relationship between characterization techniques and measured polymer properties.

References

Troubleshooting & Optimization

Preventing premature polymerization of "Heptadecan-9-yl acrylate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Heptadecan-9-yl Acrylate

This guide provides essential information for researchers, scientists, and drug development professionals to prevent the premature polymerization of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and dark environment. Storage temperatures should ideally be maintained between 15°C and 25°C (59°F to 77°F).[1] It is critical to avoid exposure to heat sources, direct sunlight, and UV radiation, as these can trigger spontaneous polymerization.[2] The monomer should be stored in its original container, which is typically designed to allow for the necessary air headspace.

Q2: Why is an inhibitor added to this compound, and how does it work?

A2: this compound, like other acrylate monomers, is susceptible to self-polymerization, which can be rapid and exothermic.[1] To prevent this, a small amount of an inhibitor is added during manufacturing. Common inhibitors for acrylates are phenolic compounds like the monomethyl ether of hydroquinone (MEHQ) or butylated hydroxytoluene (BHT).[3][4] These inhibitors function as radical scavengers. In the presence of dissolved oxygen, they react with and neutralize free radicals that would otherwise initiate a polymerization chain reaction.[3][5]

Q3: Is an inert atmosphere (e.g., nitrogen, argon) suitable for storing inhibited this compound?

A3: No, storing the monomer under a fully inert atmosphere is counterproductive and dangerous.[2] Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[2][3][5] Oxygen converts the initial monomer free radicals into peroxy radicals, which are then efficiently scavenged by the inhibitor.[3] Storing under nitrogen or argon depletes the dissolved oxygen, rendering the inhibitor ineffective and significantly increasing the risk of polymerization.[2]

Q4: How long can I store this compound?

A4: The shelf life depends on maintaining proper storage conditions. Inhibitors are consumed over time, so long-term storage stability is finite.[2] It is crucial to monitor the inhibitor concentration periodically, especially for long-term storage. If the inhibitor level drops below the manufacturer's recommended level, more may need to be added, or the monomer should be used promptly.

Q5: Do I need to remove the inhibitor before my experiment?

A5: It depends on your experimental conditions. The inhibitor is designed to prevent unwanted polymerization and will interfere with intended polymerization reactions by reacting with the free-radical initiators.[6][7] Therefore, if you are conducting a polymerization reaction, the inhibitor must be removed just before use. For other applications where polymerization is not intended, removal is unnecessary.

Troubleshooting Guide

Q1: I noticed solid particles or an increase in viscosity in my bottle of this compound. What should I do?

A1: This indicates that polymerization has begun. An increase in viscosity or the presence of solid polymer are signs of instability.[8] This can be caused by depleted inhibitor levels, improper storage (e.g., exposure to high temperatures or light), or contamination.[9] If polymerization is advanced, the process can accelerate and generate significant heat and pressure.[1][8] Isolate the container in a well-ventilated area (a fume hood) and monitor its temperature. Do not attempt to use the monomer. Contact your institution's environmental health and safety office for guidance on disposal.

Q2: My reaction is not proceeding as expected, and I suspect the inhibitor is interfering. How can I remove it?

A2: Inhibitor interference is a common issue in polymerization experiments.[6] You can remove phenolic inhibitors like MEHQ using two primary methods: washing with a basic solution or passing the monomer through an inhibitor-removal column.[6][10] A detailed protocol for a basic wash is provided below. Remember that once the inhibitor is removed, the monomer is highly reactive and should be used immediately.[7]

Q3: Can I distill this compound to purify it or remove the inhibitor?

A3: Distillation of acrylate monomers is possible but carries a high risk of inducing thermal polymerization in the distillation flask.[4] This procedure should only be performed by experienced personnel with extreme caution. If distillation is necessary, it must be done under reduced pressure to keep temperatures low. The use of a vapor-phase inhibitor or including copper shavings in the distillation flask is also recommended to quench radicals.[7]

Data & Protocols

Table 1: Common Inhibitors for Acrylate Monomers
Inhibitor NameAbbreviationTypical Concentration (ppm)Mechanism TypeOxygen Requirement
Hydroquinone monomethyl etherMEHQ15 - 300Radical Scavenger (Phenolic)Yes
Butylated hydroxytolueneBHT50 - 1000Radical Scavenger (Phenolic)Yes
HydroquinoneHQ50 - 1000Radical Scavenger (Phenolic)Yes
4-tert-ButylcatecholTBC15 - 200Radical Scavenger (Phenolic)Yes
PhenothiazinePTZ200 - 1000Radical Scavenger (Aminic)Effective with and without O₂

Note: The exact inhibitor and concentration for "this compound" should be confirmed from the supplier's Safety Data Sheet (SDS) or Certificate of Analysis.

Experimental Protocol: Inhibitor Removal via Basic Wash

This protocol describes the removal of phenolic inhibitors (e.g., MEHQ) from this compound. Perform this procedure immediately before the monomer is needed.

Materials:

  • This compound containing a phenolic inhibitor

  • 0.5 M Sodium hydroxide (NaOH) solution, pre-chilled

  • Saturated sodium chloride (brine) solution, pre-chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • Place the desired volume of the acrylate monomer into a separatory funnel.

  • Add an equal volume of the chilled 0.5 M NaOH solution.

  • Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure. The weakly acidic phenolic inhibitor will be deprotonated to its phenolate salt, which is soluble in the aqueous phase.[10]

  • Allow the layers to separate completely. The lower aqueous layer will likely be colored as it contains the inhibitor salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash (steps 2-5) two more times to ensure complete removal of the inhibitor.

  • To remove residual NaOH, wash the monomer with an equal volume of chilled, saturated brine solution.

  • Drain and discard the lower aqueous brine layer.

  • Transfer the washed monomer from the top layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer to remove residual water. Swirl gently and let it stand for 15-20 minutes.

  • Filter the dried monomer to remove the drying agent.

  • The resulting inhibitor-free monomer is highly reactive and should be used immediately. Do not store it.

Visual Guides

MonomerHandlingWorkflow cluster_receiving Receiving & Initial Inspection cluster_storage Storage cluster_usage Usage receive Receive Monomer inspect Inspect Container for Damage or Polymer receive->inspect sds Review Supplier SDS for Inhibitor Info inspect->sds store Store in Designated Area (15-25°C) sds->store conditions Ensure Air Headspace Avoid Sunlight/Heat store->conditions check Check for Polymer Before Use conditions->check decision Inhibitor Removal Needed? check->decision remove Perform Removal Protocol decision->remove Yes use Use Immediately decision->use No remove->use

Caption: Workflow for receiving, storing, and preparing this compound.

TroubleshootingTree start Issue: Suspected Premature Polymerization q1 Is the monomer viscous or solid? start->q1 a1_yes Polymerization Confirmed. Isolate container. Consult EHS for disposal. q1->a1_yes Yes a1_no Monomer appears normal. q1->a1_no No q2 Was the monomer stored correctly? (Cool, dark, air headspace) a1_no->q2 a2_no Improper Storage Likely Cause. Review storage protocol. Consider monomer compromised. q2->a2_no No a2_yes Storage conditions were correct. q2->a2_yes Yes q3 Is the monomer old or was it exposed to contaminants? a2_yes->q3 a3_yes Inhibitor may be depleted or monomer is contaminated. Test inhibitor level or dispose. q3->a3_yes Yes a3_no Cause is unclear. Use with caution or perform stability test before use. q3->a3_no No

Caption: Decision tree for troubleshooting premature polymerization issues.

InhibitionMechanism cluster_polymerization Uninhibited Polymerization cluster_inhibition Inhibited Process Monomer Monomer (M) Radical Initiating Radical (R•) MonomerRadical Monomer Radical (M•) Radical->MonomerRadical + M Polymer Polymer Chain MonomerRadical->Polymer + n(M) Monomer2 Monomer (M) Oxygen Oxygen (O₂) Radical2 Initiating Radical (R•) PeroxyRadical Peroxy Radical (MOO•) Radical2->PeroxyRadical + M, + O₂ InactiveProduct Inactive Product PeroxyRadical->InactiveProduct + Inh-H Inhibitor Inhibitor (Inh-H) Inhibitor->InactiveProduct

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Technical Support Center: Storage and Handling of Heptadecan-9-yl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of Heptadecan-9-yl acrylate monomer. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored at a temperature between 2-8°C to minimize the risk of premature polymerization.[1] It is crucial to store the monomer under an air atmosphere, not under inert gases like nitrogen. Dissolved oxygen is essential for the proper functioning of commonly used phenolic inhibitors such as MEHQ.[2][3] Containers should be kept tightly sealed in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

Q2: What inhibitors are suitable for storing this compound, and at what concentration?

Q3: How does the presence of oxygen affect the stability of inhibited this compound?

For phenolic inhibitors like MEHQ, the presence of dissolved oxygen is critical for their inhibitory function.[7][2][3] MEHQ works by reacting with peroxy radicals that are formed from the reaction of monomer radicals with oxygen.[2] This reaction forms more stable species and prevents the initiation of a polymerization chain reaction.[2] Therefore, storing the monomer under an air blanket is essential to replenish the dissolved oxygen that is consumed over time.[8]

Q4: Can I remove the inhibitor from this compound before my experiment?

Yes, the inhibitor can be removed before polymerization, and for some applications, this is a necessary step. Common methods for inhibitor removal include passing the monomer through a column filled with a suitable adsorbent like activated alumina or silica gel. It is important to note that once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately or stored under strictly controlled conditions for a very short period.

Q5: What are the signs of premature polymerization of this compound during storage?

Signs of premature polymerization include an increase in viscosity, the formation of a gel or solid polymer, or a noticeable temperature increase in the storage container.[6] The presence of polymer can be tested by adding a sample of the monomer to a solvent in which the monomer is soluble but the polymer is not (e.g., methanol); the appearance of cloudiness indicates the presence of polymer.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Action
Increased Viscosity or Gel Formation Premature polymerization.- Immediately check the temperature of the monomer. If elevated, cool the container in an ice bath. - Verify the inhibitor concentration. If depleted, consult with a specialist before adding more inhibitor. - Ensure the monomer has not been stored for an extended period.
Monomer Discoloration Contamination or degradation.- Review handling procedures to identify potential sources of contamination. - Do not use the monomer if significant discoloration is observed, as it may affect experimental results.
Inhibitor Depletion - Prolonged storage. - Exposure to high temperatures or UV light. - Storage under an inert atmosphere (for MEHQ).- Monitor inhibitor concentration regularly, especially for long-term storage. - Store in a cool, dark place and ensure the container is not under an inert gas. - If inhibitor levels are low, consider using the monomer promptly or consult on the possibility of re-inhibiting.
Polymer Formation at the Bottom of the Container - Temperature cycling leading to localized polymerization. - Insufficient mixing of the inhibitor.- Gently agitate the container before use to ensure uniform inhibitor distribution. - Avoid large temperature fluctuations during storage.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

Since a complete set of physical properties for this compound is not available, data for similar long-chain acrylates are provided for reference.

PropertyThis compoundHeptadecyl Acrylate (for comparison)[10]n-Heptyl Acrylate (for comparison)[11]
CAS Number 2982740-96-3[1]28343-58-02499-58-3
Molecular Formula C₂₀H₃₈O₂C₂₀H₃₈O₂C₁₀H₁₈O₂
Molecular Weight 310.52 g/mol [1]310.5 g/mol 170.25 g/mol
Appearance Colorless to Yellow Liquid[1]Not specifiedNot specified
Storage Temperature 2-8 °C[1]Not specifiedNot specified
Boiling Point Not availableNot available56-58°C @ 1mm Hg
Melting Point Not availableNot available-89.9°C (estimate)
Density Not availableNot available0.8971 g/cm³ (estimate)

Table 2: Common Inhibitors for Acrylate Monomers

InhibitorChemical NameTypical ConcentrationMechanism of ActionOxygen Requirement
MEHQ Hydroquinone monomethyl ether10 - 300 ppm[1]Radical scavenger (reacts with peroxy radicals)[2]Yes[7][2][3]
PTZ PhenothiazineVaries (consult supplier)Radical scavenger (can react directly with carbon-centered radicals)[4]No (effective in anoxic conditions)[4][6]

Experimental Protocols

Protocol 1: Monitoring Premature Polymerization by Viscosity Measurement

Objective: To detect the early stages of polymerization by monitoring changes in the monomer's viscosity.

Methodology:

  • Carefully extract a small, representative sample from the storage container.

  • Allow the sample to equilibrate to a consistent, controlled temperature.

  • Measure the viscosity of the sample using a calibrated viscometer or rheometer.

  • Record the viscosity and the measurement temperature.

  • Repeat the measurement at regular intervals (e.g., weekly or monthly) under the same temperature conditions.

  • A significant increase in viscosity over time is an indicator of polymer formation.[12][13]

Protocol 2: Determination of MEHQ Concentration by UV-Vis Spectrophotometry

Objective: To quantify the concentration of MEHQ inhibitor in the monomer. This protocol is a simplified version of standard test methods.

Methodology:

  • Preparation of Standards: Prepare a series of MEHQ standard solutions of known concentrations in a suitable solvent (e.g., the monomer itself if it is UV-transparent in the region of interest, or a UV-transparent solvent like acetonitrile).

  • Sample Preparation: Dilute a known weight or volume of the this compound sample in the chosen solvent.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the blank (solvent), the standard solutions, and the prepared sample solution at the wavelength of maximum absorbance for MEHQ (around 290-295 nm).

    • Use a UV-Vis spectrophotometer with quartz cuvettes.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

  • Concentration Determination: Use the absorbance of the sample and the calibration curve to determine the concentration of MEHQ in the sample.

Protocol 3: Accelerated Stability Testing

Objective: To assess the long-term stability of the inhibited monomer under accelerated conditions.

Methodology:

  • Place a sealed sample of the inhibited this compound in an oven at an elevated, constant temperature (e.g., 40-60°C). The specific temperature should be chosen to accelerate degradation without inducing unrealistic reaction pathways.

  • At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a small aliquot of the sample.

  • Analyze the aliquot for:

    • Inhibitor concentration (using a method like Protocol 2).

    • Presence of polymer (e.g., by viscosity measurement as in Protocol 1 or by precipitation in a non-solvent).

    • Changes in appearance (color).

  • Plot the inhibitor concentration and viscosity as a function of time at the elevated temperature to predict the shelf-life at normal storage conditions.[14]

Mandatory Visualizations

Experimental_Workflow cluster_storage Monomer Storage cluster_sampling Regular Sampling cluster_analysis Stability Analysis cluster_decision Decision Storage Store this compound (2-8°C, under air) Sample Extract Sample Periodically Storage->Sample Viscosity Measure Viscosity Sample->Viscosity Inhibitor Determine Inhibitor Concentration (UV-Vis) Sample->Inhibitor Appearance Visual Inspection Sample->Appearance Data Analyze Data Trends Viscosity->Data Inhibitor->Data Appearance->Data Action Take Corrective Action (e.g., use monomer promptly, consult supplier) Data->Action if stability issues are detected Troubleshooting_Polymerization Start Issue: Suspected Premature Polymerization CheckViscosity Is there an increase in viscosity or gel formation? Start->CheckViscosity CheckTemp Is the storage temperature elevated? CheckViscosity->CheckTemp Yes NoIssue No immediate signs of polymerization. CheckViscosity->NoIssue No CheckInhibitor Has the inhibitor concentration been checked? CheckTemp->CheckInhibitor No Cool Action: Cool the container immediately. CheckTemp->Cool Yes CheckAtmosphere Is the monomer stored under an air atmosphere? CheckInhibitor->CheckAtmosphere OK UsePromptly Action: Use monomer promptly or consult supplier. CheckInhibitor->UsePromptly Low ReplenishAir Action: Ensure an air blanket is present. CheckAtmosphere->ReplenishAir No End Problem Resolved CheckAtmosphere->End Yes Cool->CheckInhibitor UsePromptly->End ReplenishAir->End

References

Optimizing initiator concentration for "Heptadecan-9-yl acrylate" polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the polymerization of Heptadecan-9-yl acrylate, a long-chain, hydrophobic monomer. It includes frequently asked questions (FAQs) and troubleshooting advice to address common experimental challenges, with a focus on optimizing initiator concentration.

Frequently Asked Questions (FAQs)

Q1: What type of initiator is suitable for the polymerization of this compound?

A1: For free-radical polymerization of long-chain acrylates like this compound, both thermal and photoinitiators can be used. Common thermal initiators include azo compounds, such as 2,2′-azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide (BPO). The choice often depends on the desired reaction temperature and the solvent used. These initiators must be soluble in the reaction medium to ensure uniform initiation.

Q2: How does initiator concentration generally affect the properties of the resulting poly(this compound)?

A2: The concentration of the initiator is a critical parameter that influences the final polymer properties:

  • Molecular Weight: Generally, a higher initiator concentration leads to the formation of a larger number of polymer chains, which results in a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the average molecular weight.

  • Polymerization Rate: Increasing the initiator concentration typically increases the overall rate of polymerization due to a higher concentration of radical species.

  • Polydispersity Index (PDI): The effect on PDI can be complex. While higher initiator concentrations can sometimes lead to a more uniform initiation and narrower PDI, other factors like chain transfer reactions can broaden the molecular weight distribution.

Q3: What are the key considerations when choosing a solvent for the polymerization of this compound?

A3: Due to the long, hydrophobic alkyl chain of this compound, the choice of solvent is crucial. The monomer, the resulting polymer, and the initiator must all be soluble in the chosen solvent to maintain a homogeneous reaction mixture. Good solvent choices for similar long-chain acrylates include toluene, xylene, and ethyl acetate. It is advisable to perform small-scale solubility tests before proceeding with a large-scale polymerization.

Troubleshooting Guide

Issue 1: Low or No Polymerization Conversion

  • Question: I am observing very low or no conversion of my this compound monomer. What could be the cause?

  • Answer:

    • Inactive Initiator: Ensure your initiator has been stored correctly and is not expired. Some initiators are sensitive to light and temperature.

    • Inhibitor Presence: Monomers are often supplied with inhibitors to prevent premature polymerization. Ensure the inhibitor has been removed, for example, by passing the monomer through a column of basic alumina.

    • Insufficient Initiator Concentration or Temperature: The initiator concentration may be too low, or the reaction temperature may not be adequate to cause efficient decomposition of the thermal initiator. Consult the initiator's datasheet for its half-life at various temperatures.

    • Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization. Ensure your reaction setup is properly deoxygenated, for instance, by purging with an inert gas like nitrogen or argon.

Issue 2: The Reaction Mixture Becomes Extremely Viscous and Difficult to Stir

  • Question: My polymerization of this compound is resulting in a very high viscosity, making it difficult to stir and ensure homogeneity. What can I do?

  • Answer:

    • High Monomer Concentration: This is a common issue in bulk or highly concentrated solution polymerizations. You can reduce the monomer concentration by adding more solvent.

    • Gel Effect (Trommsdorff-Norrish Effect): At high conversions, the viscosity can increase to a point where chain termination reactions are hindered, leading to a rapid increase in polymerization rate and molecular weight. To manage this, consider conducting the polymerization at a lower monomer concentration or a slightly lower temperature.

    • Solvent Choice: A solvent that is a good solvent for the resulting polymer can help to keep the polymer chains in a more extended conformation, which can contribute to viscosity. However, a poorer solvent might lead to precipitation. A balance must be found.

Issue 3: The Polymer Precipitates During the Reaction

  • Question: The poly(this compound) is precipitating out of the solution during polymerization. How can I prevent this?

  • Answer:

    • Poor Solvent: The chosen solvent may not be a good solvent for the polymer at the reaction temperature and concentration. You may need to screen for a more suitable solvent or use a solvent mixture.

    • Molecular Weight Growth: As the polymer chains grow, their solubility may decrease. Running the reaction at a more dilute concentration can help maintain solubility.

    • Temperature Effects: Solubility can be temperature-dependent. Ensure the reaction temperature is appropriate for maintaining the solubility of the polymer.

Issue 4: The Final Polymer has a Very Broad Polydispersity Index (PDI)

  • Question: My GPC results show a high PDI for my poly(this compound). How can I achieve a narrower molecular weight distribution?

  • Answer:

    • Non-uniform Initiation: Ensure the initiator is fully dissolved and the reaction temperature is uniform throughout the reactor to promote a consistent initiation rate.

    • Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can broaden the PDI. This is more prevalent at higher temperatures. Optimizing the reaction temperature and choosing a solvent with a low chain transfer constant can help.

    • Controlled Radical Polymerization: For better control over molecular weight and PDI, consider using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which are well-suited for acrylates.

Data Presentation

The following table provides illustrative data on how varying the initiator (AIBN) concentration can affect the molecular weight (Mn), polydispersity index (PDI), and monomer conversion for the solution polymerization of a long-chain acrylate, based on general principles observed for similar monomers.

Experiment IDMonomer Concentration (mol/L)Initiator (AIBN) Concentration (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
LCA-12.00.0057067585,0002.1
LCA-22.00.0107068848,0001.9
LCA-32.00.0207069526,0001.8
LCA-42.00.040706>9814,0001.9

Note: This data is representative and actual results for this compound may vary. Experimental optimization is recommended.

Experimental Protocols

Detailed Methodology for Optimizing Initiator Concentration

This protocol describes a general procedure for determining the optimal initiator concentration for the solution polymerization of this compound.

1. Materials and Reagents:

  • This compound (inhibitor removed)

  • 2,2′-azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Toluene (or other suitable solvent)

  • Nitrogen or Argon gas (high purity)

  • Methanol (for precipitation)

2. Equipment:

  • Schlenk flasks or a jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen/argon inlet.

  • Thermostatically controlled oil bath or heating mantle.

  • Syringes and cannulas for inert transfers.

  • Magnetic stir plate and stir bars.

  • Vacuum oven.

3. Procedure:

  • Monomer Preparation: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: Assemble the reactor and dry it thoroughly under vacuum or with a heat gun. Allow it to cool under a stream of inert gas.

  • Reagent Charging:

    • To a series of Schlenk flasks, each designated for a different initiator concentration (e.g., as in the table above), add the desired amount of this compound and anhydrous toluene.

    • In separate vials, weigh the required amounts of AIBN.

  • Deoxygenation: Purge the monomer solutions with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Initiation:

    • Place the flasks in the pre-heated oil bath set to the desired reaction temperature (e.g., 70°C for AIBN).

    • Once the solutions reach thermal equilibrium, add the pre-weighed AIBN to each flask under a positive pressure of inert gas.

  • Polymerization:

    • Allow the reactions to proceed for a predetermined time (e.g., 6 hours), maintaining a constant temperature and stirring.

    • Monitor the viscosity of the reaction mixtures. If a mixture becomes too viscous to stir, it may be necessary to add more deoxygenated solvent.

  • Termination and Isolation:

    • After the desired time, terminate the polymerization by rapidly cooling the flasks in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh methanol.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Visualizations

Experimental_Workflow Experimental Workflow for Initiator Concentration Optimization cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Prep Monomer Preparation (Inhibitor Removal) Reactor_Setup Reactor Setup (Drying & Inert Atmosphere) Reagent_Charge Charge Monomer & Solvent Reactor_Setup->Reagent_Charge Deoxygenation Deoxygenate Solution (N2/Ar Purge) Reagent_Charge->Deoxygenation Initiator_Addition Add Initiator at Reaction Temperature Deoxygenation->Initiator_Addition Polymerization Polymerize at Constant T Initiator_Addition->Polymerization Termination Terminate Reaction (Cooling) Polymerization->Termination Isolation Isolate Polymer (Precipitation in Methanol) Termination->Isolation Drying Dry Polymer (Vacuum Oven) Isolation->Drying Characterization Characterize Polymer (GPC/SEC, Gravimetry) Drying->Characterization

Caption: Workflow for optimizing initiator concentration in the polymerization of this compound.

Initiator_Effect Effect of Initiator Concentration on Polymer Properties cluster_increase Increase Initiator Concentration cluster_decrease Decrease Initiator Concentration cluster_outcome Resulting Polymer Properties Initiator_Conc Initiator Concentration More_Chains More Polymer Chains Initiated Initiator_Conc->More_Chains Increase Fewer_Chains Fewer Polymer Chains Initiated Initiator_Conc->Fewer_Chains Decrease Faster_Rate Faster Polymerization Rate Lower_MW Lower Molecular Weight More_Chains->Lower_MW Slower_Rate Slower Polymerization Rate Higher_MW Higher Molecular Weight Fewer_Chains->Higher_MW

Caption: Relationship between initiator concentration and key polymer properties.

Technical Support Center: Poly("Heptadecan-9-yl acrylate") Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of poly("Heptadecan-9-yl acrylate"). The following sections address common issues encountered during polymerization and offer detailed experimental protocols and data to support your research.

Troubleshooting Guides & FAQs

Issue 1: Inconsistent or Uncontrolled Molecular Weight

Q1: My polymerization of "this compound" results in a polymer with a very broad molecular weight distribution (high polydispersity index - PDI). How can I achieve better control?

A1: A broad molecular weight distribution is often a characteristic of conventional free radical polymerization. To achieve a narrower distribution and better control over the molecular weight, consider using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These methods provide living characteristics to the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow distributions.[1][2]

Q2: I am using free radical polymerization. How can I lower the average molecular weight of my poly("this compound")?

A2: You can control the molecular weight in free radical polymerization by:

  • Increasing the initiator concentration: A higher concentration of initiator will generate more polymer chains, leading to a lower average molecular weight.[3]

  • Using a chain transfer agent (CTA): CTAs, such as thiols or mercaptans, effectively terminate growing polymer chains and initiate new ones, thereby reducing the overall molecular weight.[3] The amount of CTA used will directly influence the final molecular weight.

Q3: In my RAFT polymerization, the experimental molecular weight is significantly different from the theoretical value. What could be the cause?

A3: Discrepancies between theoretical and experimental molecular weights in RAFT polymerization can arise from several factors:

  • Initiator Efficiency: The efficiency of the initiator is often less than 100%. This means that not all initiator molecules generate radicals that start polymer chains.

  • Chain Transfer Events: Unwanted chain transfer reactions to monomer or solvent can occur, leading to the formation of new chains and affecting the molecular weight.

  • Purity of Reagents: Impurities in the monomer, solvent, or RAFT agent can interfere with the polymerization process. Ensure all reagents are purified before use.

Issue 2: Low Polymer Yield or Incomplete Conversion

Q4: My polymerization of "this compound" is stalling, resulting in low monomer conversion. What are the possible reasons?

A4: Low conversion can be attributed to:

  • Insufficient Initiator: The initiator may have been consumed before the monomer was fully polymerized. Consider increasing the initiator concentration or using a slower-decomposing initiator.

  • Presence of Inhibitors: The monomer may contain inhibitors (often added for storage stability) that were not removed prior to polymerization. Purification of the monomer is crucial.

  • Low Reaction Temperature: The polymerization temperature might be too low for the chosen initiator, leading to a slow rate of radical generation.

  • Steric Hindrance: The bulky "Heptadecan-9-yl" side group can sterically hinder the polymerization process.[4][5] Using a more reactive initiator or a higher temperature might be necessary.

Issue 3: Polymer Characterization Challenges

Q5: I am having difficulty accurately determining the molecular weight of my poly("this compound") using gel permeation chromatography (GPC). What could be the issue?

A5: GPC analysis of polymers with long alkyl side chains can be challenging due to:

  • Poor Solubility: The polymer may not be fully soluble in the GPC eluent. Ensure you are using a good solvent for the polymer, such as tetrahydrofuran (THF).

  • Column Interactions: The long alkyl chains can interact with the GPC column material, leading to inaccurate elution times. Using a column specifically designed for non-polar polymers can help.

  • Calibration Standards: The choice of calibration standards is critical. Using polystyrene standards for a polyacrylate can lead to inaccurate molecular weight values. Ideally, use standards with a similar chemical structure or employ a light scattering detector for absolute molecular weight determination.

Experimental Protocols

Note: The following protocols are generalized for long-chain acrylates, using poly(stearyl acrylate) as a model, and should be adapted for "this compound" as needed.

Protocol 1: RAFT Polymerization of a Long-Chain Acrylate

This protocol is based on the synthesis of poly(stearyl acrylate) using a trithiocarbonate RAFT agent.[6][7]

Materials:

  • "this compound" (monomer)

  • 2-Cyano-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propane (CDTP) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

Procedure:

  • Purify the "this compound" monomer by passing it through a column of basic alumina to remove any inhibitor.

  • In a Schlenk flask, dissolve the desired amounts of monomer, CDTP, and AIBN in toluene. The molar ratio of [Monomer]:[CDTP]:[AIBN] will determine the target molecular weight. (See Table 1 for examples).

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 16 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

Protocol 2: ATRP of a Long-Chain Acrylate

This protocol is a general procedure for the ATRP of acrylates.[4][5]

Materials:

  • "this compound" (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • Purify the "this compound" monomer as described in Protocol 1.

  • To a Schlenk flask, add CuBr.

  • Add the monomer, EBiB, and anisole to the flask.

  • Add the PMDETA to the mixture. The molar ratio of [Monomer]:[EBiB]:[CuBr]:[PMDETA] will control the polymerization.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath at the desired temperature (e.g., 90°C).

  • Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or GPC).

  • Once the desired conversion is reached, terminate the polymerization by cooling and exposing the reaction to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Data Presentation

The following tables provide example data for the RAFT polymerization of stearyl acrylate, which can serve as a starting point for optimizing the synthesis of poly("this compound").

Table 1: Effect of Monomer to RAFT Agent Ratio on Molecular Weight of Poly(stearyl acrylate)

[Monomer]:[CDTP]:[AIBN] RatioTarget Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
100:1:0.232,50030,0001.15
200:1:0.265,00058,0001.20
400:1:0.2130,000115,0001.25

Data is hypothetical and for illustrative purposes, based on typical RAFT polymerization results for long-chain acrylates.

Table 2: Effect of Initiator Concentration in Free Radical Polymerization on Molecular Weight

[Monomer]:[Initiator] RatioAverage Mn ( g/mol )PDI (Mw/Mn)
1000:1150,000> 2.0
500:180,000> 2.0
250:145,000> 2.0

Data is illustrative of the general trend in free radical polymerization.

Visualizations

The following diagrams illustrate the key processes and relationships in the polymerization of "this compound".

RAFT_Polymerization Initiator Initiator (AIBN) Radical Initiator Radical (I•) Initiator->Radical Decomposition Monomer Monomer (M) Radical->Monomer Initiation Propagating_Chain Propagating Chain (Pn•) Monomer->Propagating_Chain Propagation RAFT_Agent RAFT Agent (CTA) Dormant_Chain Dormant Chain (Pn-CTA) RAFT_Agent->Dormant_Chain Fragmentation Propagating_Chain->Monomer Propagating_Chain->RAFT_Agent Addition Dormant_Chain->Propagating_Chain Activation Polymer Polymer Dormant_Chain->Polymer Termination (low probability)

Caption: Workflow of RAFT polymerization for controlled polymer synthesis.

Molecular_Weight_Control cluster_params Controlling Parameters cluster_outcomes Polymer Properties Monomer_CTA_Ratio [Monomer] / [CTA] Ratio Molecular_Weight Molecular Weight Monomer_CTA_Ratio->Molecular_Weight Directly Proportional PDI Polydispersity (PDI) Monomer_CTA_Ratio->PDI Influences Initiator_Conc Initiator Concentration Initiator_Conc->Molecular_Weight Inversely Proportional Initiator_Conc->PDI Influences

Caption: Relationship between reactant ratios and polymer molecular properties.

References

Technical Support Center: Synthesis of Heptadecan-9-yl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Heptadecan-9-yl acrylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of heptadecan-9-ol with an acrylic acid derivative. The two most common methods are:

  • Reaction with Acryloyl Chloride: This method involves reacting heptadecan-9-ol with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. It is generally a high-yielding and rapid reaction.

  • Transesterification: This method uses an alkyl acrylate (e.g., methyl acrylate or ethyl acrylate) as the acrylate source, which reacts with heptadecan-9-ol in the presence of a catalyst. To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is continuously removed.[1] Organotin or titanate compounds are often used as catalysts for this process.[1][2]

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound synthesis:

  • Purity of Reactants: The purity of heptadecan-9-ol and the acylating agent is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: The optimal temperature depends on the chosen method. For transesterification, temperatures are typically maintained between 90°C and 130°C to facilitate the removal of the light alcohol byproduct.[1]

  • Catalyst Choice and Concentration: In transesterification, the type and amount of catalyst are critical. For instance, ethyl titanate or 2-octyl titanate can be used in proportions of 5x10⁻⁴ to 5x10⁻² mol per mole of the alcohol.[1]

  • Molar Ratio of Reactants: For transesterification, a molar ratio of the light acrylate to the heavy alcohol ranging from 1:1 to 3:1 is often employed to shift the equilibrium towards the product.[1]

  • Removal of Byproducts: Efficient removal of byproducts like HCl (in the acryloyl chloride method) or the light alcohol (in transesterification) is essential to drive the reaction forward.[1]

  • Presence of Polymerization Inhibitors: Acrylates are prone to polymerization, especially at elevated temperatures. The addition of inhibitors like hydroquinone or phenothiazine is necessary to prevent this side reaction.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC provides a quantitative measure of the conversion of heptadecan-9-ol to this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the appearance of characteristic peaks for the acrylate protons and the disappearance of the alcohol proton.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (transesterification).Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous if moisture-sensitive).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for any side reactions. For transesterification, ensure the temperature is sufficient to remove the alcohol byproduct.[1]
Inefficient removal of byproducts.For transesterification, ensure efficient distillation of the light alcohol. For the acryloyl chloride method, use a sufficient amount of base to neutralize HCl.
Low Yield Incomplete reaction.Increase the reaction time or consider a slight increase in temperature. Check the molar ratio of the reactants.
Polymerization of the product.Add a suitable polymerization inhibitor (e.g., hydroquinone, phenothiazine) to the reaction mixture.[1]
Side reactions.Ensure the purity of starting materials. Water can lead to the hydrolysis of acryloyl chloride or the catalyst.
Presence of Impurities in the Final Product Unreacted starting materials.Optimize reaction conditions (time, temperature, stoichiometry) for complete conversion. Purify the product using column chromatography or distillation.
Byproducts from side reactions.Identify the byproducts using analytical techniques (e.g., GC-MS, NMR) to understand the side reaction and modify the reaction conditions to minimize it.
Polymerized product.Ensure an adequate amount of polymerization inhibitor is present throughout the reaction and purification steps.

Experimental Protocols

Method 1: Synthesis via Acryloyl Chloride
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add heptadecan-9-ol (1 equivalent) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Method 2: Synthesis via Transesterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a distillation head, and a condenser, combine heptadecan-9-ol (1 equivalent), methyl acrylate (1.5 equivalents), a polymerization inhibitor (e.g., 1000-5000 ppm of phenothiazine), and the transesterification catalyst (e.g., 0.01 equivalents of 2-octyl titanate).[1]

  • Reaction: Heat the reaction mixture to a temperature of 100-120°C.[1] The methanol byproduct will begin to distill off. Continue the reaction, monitoring the removal of methanol.

  • Monitoring: Monitor the reaction progress by GC to determine the conversion of heptadecan-9-ol.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the excess methyl acrylate and catalyst by vacuum distillation. The remaining crude product can be further purified by fractional distillation under reduced pressure or by column chromatography.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters

ParameterMethod 1: Acryloyl ChlorideMethod 2: Transesterification
Acrylate Source Acryloyl ChlorideMethyl or Ethyl Acrylate
Catalyst Not required (uses a base)Titanate or Organotin compound[1]
Temperature 0°C to Room Temperature90°C - 130°C[1]
Reaction Time 4 - 8 hours6 - 12 hours
Typical Yield > 90%80 - 95%
Key Consideration Moisture sensitive, corrosive reagentRequires efficient removal of alcohol byproduct, potential for high-temperature polymerization

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Reactant & Solvent Preparation reaction Esterification Reaction prep->reaction Add Reactants monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Quenching & Extraction reaction->workup Reaction Complete monitoring->reaction Continue/Stop purification Column Chromatography / Distillation workup->purification analysis Product Characterization (NMR, GC-MS) purification->analysis troubleshooting_yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion side_products Side Products Observed check_conversion->side_products High Conversion solution1 Increase Reaction Time / Temperature incomplete->solution1 solution2 Check Reactant Purity / Stoichiometry incomplete->solution2 solution4 Optimize Catalyst / Base incomplete->solution4 side_products->solution2 solution3 Check for Polymerization side_products->solution3 add_inhibitor Add/Increase Polymerization Inhibitor solution3->add_inhibitor

References

Technical Support Center: Purification of Heptadecan-9-yl Acrylate Monomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Heptadecan-9-yl acrylate monomer. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound monomer before use?

A1: Purification of this compound is crucial to remove inhibitors, residual reactants, by-products, and any polymers that may have formed during synthesis or storage.[1][2][3] The presence of these impurities can significantly affect polymerization kinetics, leading to unpredictable reaction outcomes, and can compromise the properties of the final polymer.[1][2] For applications in drug development, high purity is essential to avoid adverse biological effects from contaminants.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in acrylate monomers like this compound can include:

  • Inhibitors: Such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MeHQ), which are added to prevent premature polymerization during storage.[1][2]

  • Residual Reactants: Unreacted heptadecan-9-ol and acrylic acid or its derivatives from the synthesis process.

  • By-products: Water formed during esterification, and other side-products.

  • Oligomers and Polymers: Small polymer chains that may form during synthesis or prolonged storage.[4]

Q3: What are the primary methods for purifying this compound?

A3: The primary purification techniques for long-chain alkyl acrylates like this compound include:

  • Inhibitor Removal: Typically achieved by washing with an aqueous sodium hydroxide (NaOH) solution or by passing the monomer through a column of basic alumina or silica gel.[1][5][6]

  • Vacuum Distillation: This is a highly effective method for separating the monomer from non-volatile impurities, residual starting materials, and polymers.[1][2][5][7] It is performed under reduced pressure to lower the boiling point and minimize thermal stress on the monomer, thereby reducing the risk of polymerization.[8]

  • Column Chromatography: Useful for separating the monomer from closely related impurities.[9]

Q4: How can I effectively remove the polymerization inhibitor?

A4: There are two common methods for inhibitor removal:

  • Washing with Aqueous Base: The monomer can be dissolved in a suitable organic solvent and washed with a 5-10% aqueous NaOH solution in a separatory funnel. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase. The organic layer should then be washed with water to remove residual NaOH and dried over an anhydrous salt like MgSO₄ or Na₂SO₄.[5][6]

  • Column Chromatography: Passing the monomer through a short column packed with basic alumina or silica gel is a quick and efficient way to remove phenolic inhibitors.[6][7][10] The inhibitor is adsorbed onto the stationary phase, while the purified monomer is collected.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Monomer polymerizes during distillation. Temperature is too high.Reduce the distillation pressure to lower the boiling point. Ensure the heating mantle is set to the lowest effective temperature.[8]
Absence of an inhibitor in the distillation flask.Add a non-volatile inhibitor, such as hydroquinone or phenothiazine, to the distillation pot.[10] Placing clean copper wire or shavings in the distillation flask can also help inhibit polymerization.[1][2]
Localized overheating.Use a stirring mechanism in the distillation flask to ensure even heat distribution.
Purified monomer turns yellow. Oxidation or presence of residual impurities.Ensure all glassware is scrupulously clean. Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) and in the dark.[2] Consider re-purification if purity is critical.
Low recovery of purified monomer. Inefficient extraction or distillation.During aqueous washing, perform multiple extractions with a suitable organic solvent to maximize recovery. For distillation, ensure the vacuum is stable and the condenser is efficient.
Premature polymerization.Follow the recommendations for preventing polymerization during distillation.
Incomplete removal of inhibitor. Insufficient washing or column capacity.Increase the volume or concentration of the NaOH solution during washing, or perform additional washes. If using column chromatography, ensure the amount of alumina/silica is sufficient for the amount of monomer being purified.

Experimental Protocols

Protocol 1: Purification by Washing and Vacuum Distillation
  • Inhibitor Removal:

    • Dissolve the crude this compound in an equal volume of a suitable, inert solvent (e.g., diethyl ether or hexane).

    • Transfer the solution to a separatory funnel and wash three times with a 10% aqueous NaOH solution.

    • Wash the organic layer with deionized water until the aqueous layer is neutral (test with pH paper).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Vacuum Distillation:

    • Assemble a clean, dry distillation apparatus. It is recommended to use a short-path distillation apparatus for high-boiling compounds.

    • Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) and a magnetic stir bar to the distillation flask containing the washed monomer.

    • Slowly apply vacuum and begin heating the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

    • Store the purified monomer in a sealed container under an inert atmosphere at low temperature and protected from light.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product CrudeMonomer Crude Heptadecan-9-yl Acrylate InhibitorRemoval Inhibitor Removal (Washing or Column) CrudeMonomer->InhibitorRemoval Drying Drying (e.g., MgSO4) InhibitorRemoval->Drying Distillation Vacuum Distillation Drying->Distillation PureMonomer Pure Heptadecan-9-yl Acrylate Distillation->PureMonomer Storage Store at low temp, inert atmosphere PureMonomer->Storage

Caption: General workflow for the purification of this compound monomer.

TroubleshootingTree Start Problem Occurred Q1 Is the monomer polymerizing during distillation? Start->Q1 A1_Yes Increase vacuum Add inhibitor to flask Ensure even heating Q1->A1_Yes Yes Q2 Is the purified monomer discolored? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Store under inert gas Protect from light Consider re-purification Q2->A2_Yes Yes Q3 Is recovery low? Q2->Q3 No A2_Yes->End A3_Yes Optimize extraction Check distillation setup Prevent polymerization Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Poly("Heptadecan-9-yl acrylate") Film Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the film formation of poly("Heptadecan-9-yl acrylate").

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My poly("this compound") film is dewetting from the substrate, resulting in islands or holes. What could be the cause and how can I fix it?

A1: Dewetting is a common issue, particularly with low surface energy polymers like poly("this compound") on higher energy substrates. Here are the likely causes and troubleshooting steps:

  • Poor Substrate Wettability: The surface energy of your substrate may be too high, or it might be contaminated.

    • Solution: Ensure your substrate is meticulously clean. You can try cleaning with solvents like acetone and isopropanol, followed by oxygen plasma or UV-ozone treatment to increase surface energy and promote wetting.

  • Incompatible Solvent: The solvent used to dissolve the polymer may have a high surface tension, leading to poor spreading.

    • Solution: Select a solvent with a lower surface tension that is also a good solvent for the polymer. Toluene or xylene are often good starting points for long-chain alkyl acrylates.

  • Low Solution Viscosity: A very dilute solution can lead to an unstable thin film that is prone to dewetting.

    • Solution: Increase the polymer concentration in your solution to increase its viscosity. This can help stabilize the film during deposition and solvent evaporation.

  • Slow Solvent Evaporation: If the solvent evaporates too slowly, the polymer chains have more time to rearrange and dewet.

    • Solution: While counterintuitive, sometimes a slightly faster-evaporating solvent can "lock in" the film structure before dewetting occurs. However, very rapid evaporation can cause other defects.

Q2: My film appears cracked or crazed after drying. What is causing this and how can I prevent it?

A2: Cracking is typically a result of internal stress buildup in the film, which can be caused by several factors:

  • Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can induce significant stress in the film as it shrinks.

    • Solution: Use a solvent with a higher boiling point to slow down the evaporation rate. You can also cover the casting setup with a petri dish to create a solvent-rich atmosphere, slowing down evaporation.

  • Film Thickness: Thicker films are more prone to cracking due to the larger volume change during drying.

    • Solution: If your application allows, try preparing thinner films by reducing the solution concentration or adjusting spin coating parameters.

  • Low Glass Transition Temperature (Tg): Poly("this compound") is expected to have a very low Tg (the monomer's Tg is -72 °C), making it a soft and flexible polymer at room temperature.[1] While this reduces the likelihood of brittle fracture, significant shrinkage stresses can still cause cracking.

    • Solution: Consider a post-deposition annealing step. Heating the film to a temperature slightly above its Tg can relieve internal stresses and allow the polymer chains to relax into a more stable conformation.

Q3: The thickness of my spin-coated films is not consistent. How can I improve the uniformity?

A3: Film thickness in spin coating is influenced by several parameters. Inconsistent thickness is often due to variations in these parameters:

  • Inconsistent Dispense Volume: The amount of solution dispensed onto the substrate will affect the final film thickness.

    • Solution: Use a calibrated micropipette to dispense a consistent volume of the polymer solution onto the center of the substrate for each run.

  • Variations in Spin Speed and Time: The final film thickness is inversely proportional to the square root of the spin speed.[2]

    • Solution: Ensure your spin coater is properly calibrated and that the spin speed and duration are set consistently for each sample.

  • Solution Viscosity Changes: Evaporation of the solvent from your stock solution can increase its concentration and viscosity over time, leading to thicker films.

    • Solution: Keep your polymer solution tightly capped when not in use. For sensitive applications, consider filtering the solution before each use to remove any aggregates that may have formed.

Q4: My film has a hazy or cloudy appearance. What is the reason for this?

A4: Haze in a polymer film can be caused by a few factors:

  • Polymer Aggregation: The polymer may not be fully dissolved in the solvent, leading to microscopic aggregates that scatter light.

    • Solution: Ensure the polymer is completely dissolved by stirring for an adequate amount of time, possibly with gentle heating. Filtering the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) before use can remove aggregates.

  • Moisture Contamination: If the solvent is hygroscopic, it can absorb moisture from the atmosphere. This can cause the polymer to precipitate out of solution as the solvent evaporates, leading to a cloudy film.

    • Solution: Use anhydrous solvents and perform the film casting in a low-humidity environment, such as a glove box.

  • Phase Separation (for blends): If you are working with a polymer blend, the hazy appearance could be due to macroscopic phase separation.

    • Solution: Ensure the polymers are miscible in the chosen solvent and at the desired ratio. A different solvent or a compatibilizer may be needed.

Experimental Protocols

Below are detailed starting-point methodologies for key film formation techniques. Note that these are general guidelines and may require optimization for your specific experimental setup and desired film properties.

Spin Coating Protocol

This protocol is designed to produce uniform thin films of poly("this compound").

1. Solution Preparation:

  • Dissolve poly("this compound") in a suitable solvent (e.g., toluene, xylene) to the desired concentration. Common concentrations range from 10 to 50 mg/mL.
  • Stir the solution at room temperature for several hours or overnight to ensure the polymer is fully dissolved.
  • Filter the solution through a 0.45 µm PTFE syringe filter immediately before use.

2. Substrate Preparation:

  • Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrate with a stream of nitrogen gas.
  • Optional: Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to enhance wettability.

3. Spin Coating Process:

  • Place the substrate on the spin coater chuck and ensure it is centered.
  • Dispense a sufficient amount of the polymer solution to cover the substrate (e.g., 100 µL for a 1x1 cm² substrate).
  • Start the spin coating program. A two-step program is often effective:
  • Step 1 (Spread): 500 rpm for 10 seconds to allow the solution to spread evenly across the substrate.
  • Step 2 (Thin): 2000-4000 rpm for 30-60 seconds to achieve the desired thickness.
  • After the spin cycle is complete, carefully remove the substrate.

4. Annealing (Optional but Recommended):

  • Place the coated substrate on a hot plate in a vacuum oven or a nitrogen-filled glove box.
  • Heat the film to a temperature above its glass transition temperature (a starting point could be 40-60 °C, as the polymer's Tg is expected to be low) for 10-30 minutes to anneal out residual solvent and internal stresses.
  • Allow the film to cool slowly to room temperature before further characterization.

Solution Casting (Doctor Blade) Protocol

This method is suitable for producing thicker films or for coating larger areas.

1. Solution Preparation:

  • Prepare a more viscous polymer solution compared to spin coating, typically in the range of 100-200 mg/mL in a relatively high-boiling-point solvent like xylene or chlorobenzene.
  • Ensure the polymer is fully dissolved.

2. Substrate Preparation:

  • Secure a clean, flat substrate to a level surface.

3. Casting Process:

  • Place a piece of tape on two opposite edges of the substrate to act as spacers, defining the film thickness.
  • Pour a line of the polymer solution at one end of the substrate.
  • Use a doctor blade or a smooth-edged glass rod, resting on the tape spacers, to draw the solution across the substrate in a single, smooth motion.

4. Drying and Annealing:

  • Place the coated substrate in a level, covered container (e.g., a petri dish) to allow the solvent to evaporate slowly and evenly. This may take several hours to overnight.
  • Once the film is mostly dry, it can be further dried in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) to remove residual solvent.
  • Annealing, as described in the spin coating protocol, can also be beneficial.

Quantitative Data

The following tables provide expected film thickness ranges for poly("this compound") based on typical parameters for similar long-chain poly(alkyl acrylates). These values should be used as a starting point for process optimization.

Table 1: Estimated Film Thickness for Spin Coating

Solution Concentration (in Toluene)Spin Speed (rpm)Expected Film Thickness (nm)
10 mg/mL100080 - 120
10 mg/mL300040 - 60
25 mg/mL1000200 - 250
25 mg/mL3000100 - 130
50 mg/mL1000450 - 550
50 mg/mL3000250 - 300

Table 2: Estimated Film Thickness for Solution Casting

Solution Concentration (in Xylene)Spacer Thickness (µm)Expected Film Thickness (µm)
100 mg/mL505 - 8
100 mg/mL10010 - 15
200 mg/mL5012 - 18
200 mg/mL10025 - 35

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in poly("this compound") film formation.

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Causes & Solutions cluster_end Outcome Start Poor Film Quality Observed Problem Identify Primary Defect Start->Problem Dewetting Dewetting / Holes Problem->Dewetting Dewetting Cracking Cracking / Crazing Problem->Cracking Cracking Haze Hazy / Cloudy Film Problem->Haze Haze Inconsistent Inconsistent Thickness Problem->Inconsistent Inconsistency Sol_Dewet Clean Substrate Optimize Solvent Increase Viscosity Dewetting->Sol_Dewet Solution Sol_Crack Slow Evaporation Reduce Thickness Anneal Film Cracking->Sol_Crack Solution Sol_Haze Fully Dissolve Polymer Filter Solution Use Anhydrous Solvent Haze->Sol_Haze Solution Sol_Inconsistent Consistent Dispense Calibrate Spin Coater Control Viscosity Inconsistent->Sol_Inconsistent Solution End Good Film Quality Achieved Sol_Dewet->End Sol_Crack->End Sol_Haze->End Sol_Inconsistent->End

Caption: Troubleshooting workflow for poor film formation.

Experimental Workflow for Spin Coating

This diagram outlines the sequential steps involved in the spin coating process.

SpinCoatingWorkflow cluster_prep Preparation cluster_process Process cluster_post Post-Processing A Prepare Polymer Solution C Dispense Solution A->C B Clean Substrate B->C D Spin Coat (Spread & Thin) C->D E Anneal Film D->E F Characterize Film E->F

Caption: Experimental workflow for the spin coating of polymer films.

References

Technical Support Center: Poly("Heptadecan-9-yl acrylate") Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual "Heptadecan-9-yl acrylate" monomer in their polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for high levels of residual "this compound" monomer after polymerization?

High levels of residual monomer can typically be attributed to several factors:

  • Incomplete Polymerization: The reaction may not have proceeded to completion due to suboptimal reaction time, temperature, or initiator concentration.

  • Monomer Purity: Impurities in the "this compound" monomer can interfere with the polymerization process.

  • Viscosity: As the polymerization progresses, the increasing viscosity of the solution can hinder the diffusion of monomer and radicals, leading to a decrease in the reaction rate and leaving unreacted monomer.

  • Inhibitor Presence: Residual inhibitor from monomer storage, or dissolved oxygen, can terminate radical chains prematurely.

Q2: What are the most effective methods for removing unreacted "this compound" monomer from the polymer?

Several post-polymerization purification techniques are effective:

  • Precipitation: This is a common and effective method. It involves dissolving the crude polymer in a good solvent and then adding this solution to a large excess of a non-solvent to precipitate the polymer, leaving the monomer and other small molecules in solution. This process can be repeated multiple times for higher purity.[1]

  • Dialysis: For polymers in solution, dialysis using a membrane with an appropriate molecular weight cut-off can effectively remove small molecules like monomers.[1]

  • Solvent Extraction/Washing: The solid polymer can be washed with a solvent in which the monomer is soluble, but the polymer is not.

  • Vacuum Drying: For volatile monomers, extended drying under vacuum at an elevated temperature can help remove residual monomer. However, given the high boiling point of "this compound", this may be less effective.

Q3: How can I quantify the concentration of residual "this compound" monomer?

Accurate quantification is crucial for process optimization and quality control. The most common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying residual monomer. The polymer is typically dissolved in a solvent like tetrahydrofuran (THF) and injected into the HPLC system.[1]

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), this technique is highly sensitive for quantifying volatile and semi-volatile monomers.

  • Thermal Desorption-GC-MS: This method involves heating the polymer sample to release volatile and semi-volatile compounds, which are then analyzed by GC-MS.

Troubleshooting Guides

Issue 1: Higher than Expected Residual Monomer Levels Detected by HPLC/GC
Potential Cause Troubleshooting Steps
Incomplete Monomer Conversion 1. Extend Reaction Time: Continue the polymerization for a longer duration to allow for greater monomer conversion. 2. Increase Temperature: Raising the reaction temperature (within the limits of the initiator's half-life) can increase the rate of polymerization. 3. Add More Initiator: A post-polymerization addition of a small amount of initiator can help to consume remaining monomer.
Inefficient Purification 1. Optimize Solvent/Non-Solvent System for Precipitation: Ensure a large excess of the non-solvent is used (e.g., 10:1 ratio of non-solvent to solvent). Perform multiple precipitation steps.[1] 2. Select Appropriate Dialysis Membrane: If using dialysis, ensure the molecular weight cut-off of the membrane is low enough to retain the polymer while allowing the monomer to pass through freely.[1]
Analytical Method Issues 1. Verify Calibration Curve: Ensure the calibration curve for your analytical method is accurate and covers the expected concentration range of the residual monomer. 2. Check Sample Preparation: Incomplete dissolution of the polymer or loss of monomer during sample preparation can lead to inaccurate results.
Issue 2: Polymer Degradation During Purification
Potential Cause Troubleshooting Steps
High Temperatures During Vacuum Drying 1. Lower Drying Temperature: Reduce the temperature and extend the drying time to avoid thermal degradation of the polymer.
Harsh Solvents 1. Use Milder Solvents: If polymer degradation is observed with certain solvents, explore alternative solvent/non-solvent systems for precipitation.

Experimental Protocols

Protocol 1: Polymer Purification by Precipitation
  • Dissolution: Dissolve the crude poly("this compound") in a minimal amount of a suitable solvent (e.g., dichloromethane or tetrahydrofuran) to create a concentrated polymer solution.

  • Precipitation: Slowly add the polymer solution dropwise to a stirred, large excess (at least 10 times the volume of the polymer solution) of a non-solvent (e.g., methanol or ethanol).[1]

  • Isolation: The purified polymer will precipitate out of the solution. Allow the precipitate to settle, then isolate it by filtration or decantation.

  • Washing: Wash the precipitated polymer with fresh non-solvent to remove any remaining traces of monomer and solvent.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Repeat (Optional): For higher purity, redissolve the dried polymer and repeat steps 2-5.

Protocol 2: Quantification of Residual Monomer by HPLC
  • Sample Preparation: Accurately weigh a sample of the purified and dried poly("this compound") and dissolve it in a known volume of a suitable solvent (e.g., Tetrahydrofuran - THF) to create a solution of known concentration.[1]

  • Calibration Standards: Prepare a series of standard solutions of "this compound" monomer of known concentrations in the same solvent used for the polymer sample.

  • HPLC Analysis:

    • Inject the standard solutions into the HPLC to generate a calibration curve (peak area vs. concentration).

    • Inject the polymer sample solution into the HPLC.

    • The polymer will likely have a very different retention time from the monomer. Identify the peak corresponding to the "this compound" monomer based on the retention times of the standards.

  • Quantification: Determine the concentration of the residual monomer in the polymer sample solution by comparing its peak area to the calibration curve. Calculate the weight percentage of the residual monomer in the original polymer sample.

Visualizations

Troubleshooting_Workflow start High Residual Monomer Detected check_conversion Review Polymerization Conditions start->check_conversion optimize_polymerization Optimize Polymerization: - Extend Time - Increase Temperature - Add Initiator check_conversion->optimize_polymerization Suboptimal check_purification Evaluate Purification Method check_conversion->check_purification Optimal reanalyze Re-analyze Sample optimize_polymerization->reanalyze optimize_purification Optimize Purification: - Repeat Precipitation - Use Different Non-Solvent - Try Dialysis check_purification->optimize_purification Inefficient check_purification->reanalyze Efficient optimize_purification->reanalyze reanalyze->start Still High end_goal Residual Monomer Minimized reanalyze->end_goal Successful

Caption: Troubleshooting workflow for high residual monomer.

Purification_Process cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Drying crude_polymer Crude Polymer (High Monomer) polymer_solution Polymer Solution crude_polymer->polymer_solution solvent Good Solvent (e.g., Dichloromethane) solvent->polymer_solution precipitate Precipitation & Filtration polymer_solution->precipitate non_solvent Non-Solvent (Excess) (e.g., Methanol) non_solvent->precipitate purified_polymer Purified Polymer (Low Monomer) precipitate->purified_polymer waste Liquid Waste (Monomer, Solvents) precipitate->waste

Caption: Polymer purification via precipitation workflow.

References

Overcoming solubility issues of poly("Heptadecan-9-yl acrylate")

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for poly("Heptadecan-9-yl acrylate"). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve successful dissolution of this polymer.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of poly("this compound")?

A1: Poly("this compound") is a polyacrylate with a long, nonpolar C17 alkyl side chain. This chemical structure suggests that it is a nonpolar polymer. According to the principle of "like dissolves like," it is expected to be more soluble in nonpolar organic solvents and insoluble in polar solvents like water. The solubility of polyacrylates is also influenced by their cohesive energy density (or solubility parameter); this value decreases as the length of the alkyl side chain increases.[1]

Q2: I am having difficulty dissolving poly("this compound"). What are the common reasons for this?

A2: Several factors can contribute to the poor solubility of a polymer:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be compatible with the nonpolar nature of the polymer.

  • High Molecular Weight: Polymers with higher molecular weights are generally more difficult to dissolve.[2][3]

  • Crystallinity: A higher degree of crystallinity in the polymer can hinder the penetration of solvent molecules.[2][4]

  • Cross-linking: If the polymer is cross-linked, it will not dissolve but may swell in a compatible solvent.[3][5]

  • Insufficient Dissolution Time or Agitation: The dissolution process for high molecular weight polymers can be very slow, sometimes taking several hours or even days.[4][6]

Q3: What solvents are recommended for dissolving poly("this compound")?

Troubleshooting Guides

Issue 1: The polymer does not dissolve in my chosen solvent.

This is a common issue and can often be resolved by a systematic approach to solvent selection and dissolution technique.

Troubleshooting Workflow

A Start: Polymer does not dissolve B Assess Solvent Polarity Is the solvent nonpolar? A->B C Select a range of nonpolar solvents (e.g., Toluene, THF, Chloroform) B->C No D Optimize Dissolution Conditions - Increase temperature - Increase agitation - Allow for longer dissolution time B->D Yes C->D E Observe for Swelling Does the polymer swell instead of dissolving? D->E F Consider Polymer Properties - High Molecular Weight? - Potential Cross-linking? E->F Yes H Solution Achieved E->H No, dissolves G Characterize Polymer (e.g., GPC for MW, DSC for crystallinity) F->G I Issue: Potential Cross-linking Consult synthesis protocol G->I

Caption: Troubleshooting workflow for polymer dissolution.

Detailed Steps:

  • Verify Solvent Choice: Confirm that you are using a nonpolar solvent. If you are using a polar solvent, it is unlikely to be effective.

  • Solvent Screening: Test the solubility of a small amount of the polymer in a range of nonpolar solvents. See the table below for suggestions.

  • Optimize Conditions: Gently heat the mixture while stirring. Be aware of the solvent's boiling point. Allow sufficient time for dissolution, which could be several hours.

  • Observe for Swelling: If the polymer swells significantly but does not form a true solution, it may be cross-linked.[3][5]

Issue 2: The polymer solution is hazy or contains gel-like particles.

This can indicate incomplete dissolution or the presence of insoluble fractions.

Troubleshooting Steps:

  • Increase Dissolution Time and Temperature: The polymer may not be fully dissolved. Continue stirring and gently heating for a longer period.

  • Filtration: If haze persists, it may be due to a small fraction of insoluble material. The solution can be filtered through a syringe filter (ensure the filter material is compatible with your solvent) to remove these particles.

  • Re-evaluate Polymer Characteristics: The presence of insoluble fractions could be due to very high molecular weight chains or a degree of cross-linking.

Experimental Protocols

Protocol 1: Standard Dissolution of Poly("this compound")
  • Weigh out the desired amount of poly("this compound") and place it in a clean, dry vial or flask.

  • Add the selected nonpolar solvent to achieve the target concentration.

  • Add a magnetic stir bar to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial on a magnetic stir plate and begin stirring at a moderate speed.

  • If necessary, gently heat the vial on a hot plate (do not exceed the solvent's boiling point).

  • Allow the mixture to stir until the polymer is fully dissolved. This may take several hours. Visually inspect for any remaining solid particles.

Protocol 2: Solvent Screening for Solubility Determination
  • Prepare a series of small vials, each containing a pre-weighed amount of poly("this compound") (e.g., 10 mg).

  • To each vial, add a different candidate solvent (e.g., 1 mL).

  • Follow the standard dissolution protocol (Protocol 1) for each vial.

  • Observe and record the solubility in each solvent at room temperature and with gentle heating. Note whether the polymer dissolves completely, partially, swells, or remains insoluble.

Data Presentation

Table 1: Recommended Solvents for Initial Screening
SolventPolarity IndexBoiling Point (°C)Expected Solubility of a Nonpolar Polymer
n-Hexane0.169Good
Toluene2.4111Good
Tetrahydrofuran (THF)4.066Good to Moderate
Chloroform4.161Good to Moderate
Dichloromethane (DCM)3.140Moderate
Acetone5.156Poor to Insoluble
Ethanol4.378Insoluble
Water10.2100Insoluble

Note: This table provides a general guide. Experimental verification is crucial.

Table 2: Factors Influencing Polymer Solubility
FactorEffect on SolubilityTroubleshooting Consideration
Solvent Polarity "Like dissolves like." Nonpolar polymers require nonpolar solvents.Screen a range of solvents with varying polarity.
Molecular Weight Higher molecular weight generally leads to lower solubility.[2][3]Allow for longer dissolution times and increased agitation.
Crystallinity Higher crystallinity reduces solubility.[2][4]Gentle heating can help to overcome crystalline interactions.
Cross-linking Cross-linked polymers swell but do not dissolve.[3][5]If only swelling is observed, the polymer is likely cross-linked.
Temperature Solubility generally increases with temperature.[2][3]Apply gentle heating, but be mindful of the solvent's boiling point.
Agitation Stirring increases the rate of dissolution.Use a magnetic stir bar or other forms of agitation.

Signaling Pathways and Logical Relationships

The process of selecting a suitable solvent can be guided by the concept of solubility parameters. The Hildebrand solubility parameter (δ) provides a numerical estimate of the cohesive energy density.[7] For a polymer to dissolve in a solvent, their solubility parameters should be similar.

cluster_0 Solvent Selection Logic A Poly("this compound") (Nonpolar, long alkyl chain) B Estimate Polymer Solubility Parameter (δp) (Expected to be low due to nonpolar nature) A->B C Select Solvents with Similar Solubility Parameters (δs) |δs - δp| ≈ 0 B->C D Screen Candidate Solvents (e.g., Toluene, Hexane, THF) C->D E Successful Dissolution D->E

Caption: Logical workflow for solvent selection based on solubility parameters.

References

Validation & Comparative

A Comparative Guide to Heptadecan-9-yl Acrylate and Stearyl Acrylate for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties and performance of heptadecan-9-yl acrylate and stearyl acrylate, two long-chain alkyl acrylates with potential applications in the pharmaceutical sciences. While stearyl acrylate is a well-characterized linear monomer, this compound represents a branched isomer, a structural nuance that can significantly influence its physicochemical properties and performance in drug delivery systems.

Due to a scarcity of published experimental data for this compound, this guide will leverage data for iso-stearyl acrylate as a proxy for a branched C18 acrylate to draw meaningful comparisons against the linear stearyl acrylate. This comparative analysis aims to inform material selection for the rational design of novel drug carriers such as nanoparticles and hydrogels.

Executive Summary

Stearyl acrylate, a linear-chain acrylate, is a solid at room temperature, a property that lends itself to the formation of semi-crystalline domains in polymers, influencing the mechanical properties and release kinetics of drug delivery systems. In contrast, branched acrylates like iso-stearyl acrylate are typically liquids at room temperature, which can impart greater flexibility and different solubility characteristics to polymeric systems. The choice between a linear and a branched long-chain acrylate will therefore have significant implications for the formulation of drug delivery vehicles, affecting parameters such as drug loading, release profile, and biocompatibility.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of stearyl acrylate and iso-stearyl acrylate (as a proxy for this compound) is presented below. These properties are critical in determining the behavior of the monomers in polymerization reactions and the characteristics of the resulting polymers.

PropertyThis compound (Data for iso-Stearyl Acrylate as proxy)Stearyl AcrylateReferences
Molecular Formula C21H40O2C21H40O2[1]
Molecular Weight ~324.5 g/mol 324.6 g/mol [1][2]
Appearance LiquidWhite to pale yellow solid/paste[2][3]
Melting Point Not applicable (liquid at room temperature)20-25 °C[2][4]
Boiling Point Not available160 °C at 3 hPa[2][4]
Density Not available0.904 g/cm³ at 20 °C[4]
Glass Transition Temperature (Tg) of Homopolymer Lower than stearyl acrylate homopolymer-58 °C[3][4]
Key Characteristics High hydrophobicity, low surface tension, imparts slippage.High hydrophobicity, forms semi-crystalline polymers, provides chemical resistance and flexibility.[3][4]

Performance in Drug Delivery Systems: A Comparative Overview

The structural difference between the linear stearyl acrylate and the branched this compound (represented by iso-stearyl acrylate) is expected to manifest in the properties of their respective polymers and their utility in drug delivery.

Poly(stearyl acrylate) (PSA) , due to its long linear alkyl chains, can form ordered, semi-crystalline domains within a polymer matrix.[5] This crystallinity can enhance the mechanical strength of hydrogels and influence the release of encapsulated drugs by creating tortuous pathways for diffusion.[5] PSA-based nanoparticles and hydrogels have been investigated for the controlled release of therapeutics.[5][6]

Polymers of branched acrylates , on the other hand, are generally more amorphous due to the disruption of chain packing by the branched structure. This can lead to softer, more flexible materials with a lower glass transition temperature compared to their linear counterparts.[3] In drug delivery, this could translate to faster drug release profiles and different drug-polymer interactions. The increased hydrophobicity and lower surface tension of branched acrylates may also be advantageous in the formulation of stable emulsions and nanoparticles.[3]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the application of these acrylates in drug delivery.

Synthesis of Poly(stearyl acrylate) Nanoparticles via RAFT Polymerization

This protocol describes the synthesis of diblock copolymer nanoparticles using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a common technique for creating well-defined polymers for drug delivery applications.

Materials:

  • Stearyl acrylate (SA), monomer

  • A hydrophilic monomer (e.g., 2-hydroxypropyl methacrylate, HPMA)

  • RAFT chain transfer agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., mineral oil or toluene)

  • Nitrogen gas source

  • Reaction vessel with magnetic stirrer and condenser

Procedure:

  • A solution of stearyl acrylate, the RAFT agent, and AIBN in the chosen solvent is prepared in the reaction vessel.

  • The solution is purged with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • The reaction vessel is then heated to the desired temperature (e.g., 70-90°C) under a nitrogen atmosphere with constant stirring to initiate the polymerization of the first block (poly(stearyl acrylate)).

  • The progress of the polymerization is monitored by techniques such as ¹H NMR or Gel Permeation Chromatography (GPC) to determine monomer conversion and polymer molecular weight.

  • Once the desired molecular weight for the PSA block is achieved, the second monomer (HPMA) is added to the reaction mixture to grow the second block.

  • The polymerization is allowed to proceed until high conversion of the second monomer is achieved.

  • The resulting diblock copolymer nanoparticles are then purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.[6]

Characterization:

  • Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

  • Composition: ¹H NMR spectroscopy.

Preparation of Thermosensitive Poly(stearyl acrylate-co-MPGA) Hydrogels

This protocol outlines the synthesis of a thermosensitive hydrogel, which can be designed to release a drug in response to temperature changes.

Materials:

  • Stearyl acrylate (SA)

  • Methoxy poly(ethylene glycol) acrylate (MPGA), hydrophilic comonomer

  • Cross-linking monomer (e.g., ethylene glycol dimethacrylate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent (e.g., ethanol)

  • UV light source

Procedure:

  • Desired molar ratios of stearyl acrylate, MPGA, the cross-linking monomer, and the photoinitiator are dissolved in ethanol.

  • The solution is purged with nitrogen to remove oxygen.

  • The solution is then injected into a mold made of two glass plates separated by a spacer.

  • The mold is exposed to UV light for a specified period to initiate photopolymerization and form the hydrogel.

  • After polymerization, the hydrogel is removed from the mold and washed extensively with ethanol and then water to remove any unreacted monomers and initiator.

  • The hydrogel is then dried and can be loaded with a drug by swelling in a drug solution.[5]

Characterization:

  • Swelling Behavior: Gravimetric analysis at different temperatures and pH.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the crystalline-to-amorphous transition temperature.

  • Mechanical Properties: Compression or tensile testing.

  • Drug Release: UV-Vis spectroscopy to measure the concentration of the released drug over time.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of long-chain acrylates in drug delivery.

Synthesis_of_Alkyl_Acrylates cluster_reactants Reactants cluster_process Esterification Process cluster_products Products Acrylic_Acid Acrylic Acid Esterification Esterification Reaction Acrylic_Acid->Esterification Long_Chain_Alcohol Long-Chain Alcohol (e.g., Stearyl Alcohol) Long_Chain_Alcohol->Esterification Alkyl_Acrylate Long-Chain Alkyl Acrylate (e.g., Stearyl Acrylate) Esterification->Alkyl_Acrylate Water Water Esterification->Water Catalyst Acid Catalyst Catalyst->Esterification Solvent Solvent (e.g., Toluene) Solvent->Esterification

Caption: General synthesis of long-chain alkyl acrylates via esterification.

Nanoparticle_Drug_Delivery Monomers Acrylate Monomers (e.g., Stearyl Acrylate + Hydrophilic Monomer) Polymerization Controlled Polymerization (e.g., RAFT) Monomers->Polymerization Self_Assembly Self-Assembly into Nanoparticles Polymerization->Self_Assembly Drug_Loading Drug Loading (Encapsulation) Self_Assembly->Drug_Loading Target_Cell Target Cell Drug_Loading->Target_Cell Systemic Administration Drug_Release Drug Release Target_Cell->Drug_Release Internalization & Trigger Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Workflow for nanoparticle-based drug delivery using acrylate polymers.

References

A Comparative Guide to Long-Chain Alkyl Acrylate Polymer Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Long-chain alkyl acrylate polymers are a versatile class of materials with growing importance in the biomedical field, particularly in drug delivery and medical device coatings. The length of the alkyl side chain is a critical determinant of the polymer's physical, mechanical, and biological properties. This guide provides an objective comparison of these properties, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal polymer for their specific application.

Thermal Properties

The thermal behavior of long-chain alkyl acrylate polymers is crucial for their processing and performance at physiological temperatures. Key thermal properties include the glass transition temperature (Tg) and thermal stability.

As the length of the alkyl side chain increases, the glass transition temperature (Tg) of poly(n-alkyl acrylates) generally decreases.[1][2] This is attributed to the increased flexibility and mobility of the longer alkyl chains, which act as internal plasticizers.[1] However, for very long side chains, side-chain crystallization can occur, leading to a melting temperature (Tm) in addition to the Tg.

Table 1: Glass Transition Temperatures (Tg) of Various Poly(n-alkyl acrylates)

PolymerAlkyl Chain Length (n)Glass Transition Temperature (Tg) (°C)
Poly(methyl acrylate) (PMA)110[3]
Poly(ethyl acrylate) (PEA)2-24[3]
Poly(butyl acrylate) (PBA)4-54[3]
Poly(hexyl acrylate) (PHA)6-57
Poly(octyl acrylate) (POA)8-65
Poly(lauryl acrylate) (PLA)12-30 (also exhibits a Tm)

Note: Tg values can vary depending on the molecular weight and tacticity of the polymer.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Methodology: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4][5]

  • A small, known weight of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped up at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • The Tg is identified as a step change in the baseline of the heat flow curve. The Tm, if present, appears as an endothermic peak.

This protocol is based on standards such as ISO 11357 and ASTM E1356.

DSC_Workflow cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_analysis Data Analysis Sample Polymer Sample (5-10 mg) Pan Seal in Aluminum Pan Sample->Pan Load Load Sample & Reference Pans Pan->Load Heat Heat at Controlled Rate (e.g., 10°C/min) Load->Heat Record Record Heat Flow vs. Temperature Heat->Record Plot Plot Heat Flow vs. Temperature Record->Plot Identify Identify Tg (baseline shift) & Tm (peak) Plot->Identify

DSC Experimental Workflow

Mechanical Properties

The mechanical properties of long-chain alkyl acrylate polymers, such as their toughness and elasticity, are critical for applications requiring flexibility and durability.

With an increasing length of the alkyl side chain, the storage modulus of poly(n-alkyl acrylates) tends to decrease, and the material becomes softer and more rubbery at room temperature.[6] However, the toughness can be significantly influenced by the polymer's glass transition temperature relative to the use temperature. For instance, poly(methyl acrylate), with a Tg near room temperature, exhibits higher toughness due to efficient energy dissipation.[3]

Table 2: Comparison of Mechanical Properties of Poly(alkyl acrylates)

PropertyPoly(methyl acrylate)Poly(ethyl acrylate)Poly(butyl acrylate)
Fracture Energy HighModerateLow
Storage Modulus (G') at 1 Hz ~10^5 Pa~10^2 Pa~10^2 Pa
Loss Modulus (G'') at 1 Hz ~10^5 Pa~10^2 Pa~10^2 Pa

Data adapted from a study on crosslinked poly(alkyl acrylate) networks.[3]

Experimental Protocol: Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus) of the polymers as a function of temperature or frequency.

Methodology: DMA applies an oscillating force to a sample and measures its resulting displacement. This allows for the determination of the stiff (elastic) component, represented by the storage modulus (G'), and the viscous (damping) component, represented by the loss modulus (G'').

  • A polymer sample of defined geometry (e.g., rectangular film) is clamped in the DMA instrument.

  • A sinusoidal stress is applied to the sample at a specific frequency.

  • The temperature is ramped over a desired range while the oscillatory stress is applied.

  • The instrument measures the strain and the phase lag between the stress and strain.

  • The storage modulus (G'), loss modulus (G''), and tan delta (G''/G') are calculated and plotted against temperature.

This protocol is based on standards such as ASTM D4065, D4440, and D5279.[7]

DMA_Workflow cluster_sample_prep Sample Preparation cluster_dma_test DMA Testing cluster_data_output Data Output Sample Polymer Film with Defined Geometry Clamp Clamp Sample in DMA Instrument Sample->Clamp Oscillate Apply Oscillatory Stress Clamp->Oscillate TempRamp Ramp Temperature Oscillate->TempRamp Measure Measure Strain & Phase Lag TempRamp->Measure Calculate Calculate G', G'', tan δ Measure->Calculate Plot Plot vs. Temperature Calculate->Plot

DMA Experimental Workflow

Adhesion Properties

Long-chain alkyl acrylate polymers are frequently used as pressure-sensitive adhesives. Their adhesive properties are strongly dependent on the alkyl chain length.

Generally, increasing the length of the non-polar alkyl side chain can improve adhesion to low-surface-energy substrates by reducing the polarity of the adhesive and enhancing van der Waals interactions.[4] The introduction of long-chain structures can increase peel strength.[4]

Table 3: Influence of Alkyl Chain Length on Adhesion Properties

PolymerPolarityAdhesion to Low-Surface-Energy Substrates
Shorter Alkyl Chain AcrylatesHigherWeaker
Longer Alkyl Chain AcrylatesLowerStronger
Experimental Protocol: Peel Adhesion Test

Objective: To measure the force required to remove a pressure-sensitive adhesive from a standard test panel at a specified angle and speed.

Methodology: This test quantifies the peel adhesion or "peel strength" of an adhesive.

  • An adhesive-coated film is applied to a standard test substrate (e.g., stainless steel, polyethylene).

  • The bonded assembly is allowed to dwell for a specified period.

  • The assembly is mounted in a tensile testing machine.

  • The flexible film is peeled back from the rigid substrate at a constant speed and a specific angle (typically 90° or 180°).

  • The force required to peel the adhesive is recorded.

  • Peel strength is reported as the average force per unit width of the bond line.

This protocol is based on standards such as ASTM D3330.

Biocompatibility and Cellular Interactions

For drug delivery and medical device applications, the biocompatibility of the polymer is of paramount importance. Long-chain poly(alkylcyanoacrylates) have been investigated for biomedical applications and are generally considered biocompatible, with longer alkyl chains often exhibiting lower toxicity.[8] This is because the degradation products of longer-chain cyanoacrylates are cleared more slowly from the body, leading to a less acute inflammatory response.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of a material to cause a toxic effect on cells in culture.

Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Extracts of the polymer are prepared by incubating the material in cell culture medium.

  • A cell line (e.g., L929 fibroblasts) is cultured in a multi-well plate.

  • The culture medium is replaced with the polymer extracts at various concentrations.

  • The cells are incubated with the extracts for a specified period (e.g., 24-72 hours).

  • MTT reagent is added to the wells and incubated, allowing viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength.

  • Cell viability is calculated as a percentage relative to untreated control cells.

This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing.[9]

Cellular Uptake of Polymer Nanoparticles

When formulated as nanoparticles for drug delivery, long-chain alkyl acrylate polymers are typically taken up by cells through endocytosis.[10] This is a general process by which cells internalize molecules and particles by engulfing them.

Cellular_Uptake Generalized Cellular Uptake of Polymer Nanoparticles cluster_extracellular Extracellular Space cluster_cellular Intracellular Space NP Polymer Nanoparticle Membrane Cell Membrane NP->Membrane Endocytosis Endosome Early Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Release Drug Release to Cytoplasm Lysosome->Release

Cellular Uptake Pathway

This diagram illustrates the general pathway of endocytosis, where nanoparticles are first engulfed at the cell membrane, enclosed within an endosome, which then matures and may fuse with a lysosome, leading to the release of the encapsulated drug. The specific endocytic pathway can be influenced by nanoparticle size, shape, and surface chemistry.[10][11]

References

Comparative Guide to the FTIR Analysis of Poly("Heptadecan-9-yl acrylate")

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of poly("Heptadecan-9-yl acrylate") with other long-chain polyacrylates. Due to the limited availability of direct spectral data for poly("this compound"), this guide extrapolates its expected spectral features based on the analysis of structurally similar polymers, such as poly(stearyl acrylate) and poly(lauryl acrylate). This document is intended for researchers, scientists, and professionals in drug development who utilize polymer analysis in their work.

Introduction to FTIR Analysis of Polyacrylates

FTIR spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For polyacrylates, FTIR is instrumental in confirming the polymer structure by identifying the characteristic ester group and the long alkyl side chains. The general FTIR spectrum of a polyacrylate is characterized by a strong carbonyl (C=O) stretching vibration, C-O stretching vibrations of the ester group, and various C-H stretching and bending vibrations from the polymer backbone and the alkyl side chain.[1] While the spectra of different polyacrylates are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) and the C-H stretching region can be used to distinguish between them.

Comparative FTIR Spectral Data

The following table summarizes the expected characteristic FTIR peaks for poly("this compound") and compares them with the experimental data for other long-chain polyacrylates like poly(stearyl acrylate). The "Heptadecan-9-yl" group is a C17 branched alkyl chain, while stearyl is a linear C18 chain, making them structurally analogous.

Wavenumber (cm⁻¹)AssignmentPoly("this compound") (Predicted)Poly(stearyl acrylate) (Experimental)[2]Poly(lauryl methacrylate) (Experimental)
~2955C-H Asymmetric Stretch (CH₃)StrongStrongStrong
~2924C-H Asymmetric Stretch (CH₂)Very StrongVery StrongVery Strong
~2853C-H Symmetric Stretch (CH₂)StrongStrongStrong
~1735C=O Stretch (Ester)StrongStrong, at 1736 cm⁻¹Strong
~1465C-H Bend (CH₂)MediumMediumMedium
~1378C-H Bend (CH₃)MediumMediumMedium
~1170C-O Stretch (Ester)StrongStrongStrong
~722CH₂ RockingWeak-MediumWeak-MediumWeak-Medium

Note: The peak intensities are relative and described as Very Strong, Strong, Medium, and Weak-Medium. The exact peak positions for poly("this compound") are predicted and may vary slightly in experimental conditions.

Experimental Protocol for FTIR Analysis

This section details a standard procedure for the FTIR analysis of poly("this compound") and similar polymers.

Objective: To obtain the FTIR spectrum of a poly("this compound") sample and identify its characteristic functional groups.

Materials and Equipment:

  • Poly("this compound") sample

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for sample preparation (if necessary, e.g., chloroform or toluene)

  • Glass slide or watch glass

  • Pipette

  • Nitrogen gas line (for drying)

Procedure:

  • Sample Preparation:

    • Solid Film (Casting Method):

      • Dissolve a small amount of the polymer sample in a suitable volatile solvent.

      • Cast the solution onto a clean, dry glass slide or a potassium bromide (KBr) window.

      • Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen. A thin, uniform polymer film should be formed.

    • Direct Analysis (ATR-FTIR):

      • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

      • Place a small amount of the solid polymer sample directly onto the ATR crystal.

      • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric interference (e.g., CO₂ and water vapor).

    • Place the prepared sample on the ATR crystal as described above.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • The collected spectrum should be baseline corrected if necessary.

    • Identify the characteristic absorption peaks and compare them to the expected values for polyacrylates.

    • Label the major peaks corresponding to the C=O stretch, C-O stretches, and various C-H vibrations.

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the key spectral features.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Dissolve Polymer B Cast Film A->B C Dry Film B->C D Collect Background C->D Place sample on ATR E Collect Sample Spectrum D->E F Data Processing E->F spectral_comparison cluster_sidechain Alkyl Side Chain Influence Polyacrylate Backbone Polyacrylate Backbone Strong C=O stretch (~1735 cm-1) Strong C=O stretch (~1735 cm-1) Polyacrylate Backbone->Strong C=O stretch (~1735 cm-1) Strong C-O stretch (~1170 cm-1) Strong C-O stretch (~1170 cm-1) Polyacrylate Backbone->Strong C-O stretch (~1170 cm-1) C-H stretches (2850-2960 cm-1) C-H stretches (2850-2960 cm-1) Polyacrylate Backbone->C-H stretches (2850-2960 cm-1) Long Linear Chain (e.g., Stearyl) Long Linear Chain (e.g., Stearyl) Strong CH2 rocking (~722 cm-1) Strong CH2 rocking (~722 cm-1) Long Linear Chain (e.g., Stearyl)->Strong CH2 rocking (~722 cm-1) Branched Chain (e.g., Heptadecan-9-yl) Branched Chain (e.g., Heptadecan-9-yl) Potential changes in fingerprint region Potential changes in fingerprint region Branched Chain (e.g., Heptadecan-9-yl)->Potential changes in fingerprint region

References

Thermal Analysis of Long-Chain Polyacrylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of poly("Heptadecan-9-yl acrylate") and its linear analogues, poly(hexadecyl acrylate) (C16) and poly(octadecyl acrylate) (C18). The thermal behavior of these polymers is critical for their application in drug delivery systems, where controlled release and stability are paramount. Due to the limited availability of experimental data for the branched poly("Hep­ta­de­can-9-yl acry­late"), this guide leverages data from its linear counterparts to provide valuable insights into its expected thermal properties.

Comparative Thermal Properties

The following table summarizes the key thermal properties obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the selected long-chain polyacrylates.

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Heat of Fusion (ΔHf) (J/g)Decomposition Temp. Range (°C)
Poly("this compound")-72 (predicted)[1]No data availableNo data availableNo data available
Poly(hexadecyl acrylate)No data available35139.7[2]> 270[3]
Poly(octadecyl acrylate) (Stearyl Acrylate)No data available48.1 (onset)[4]100.2[4]280 - 456[4]

Note: The glass transition temperature for poly("this compound") is a predicted value and has not been experimentally confirmed. The branched structure of this polymer may lead to a lower glass transition temperature compared to its linear counterparts due to increased free volume.

Experimental Protocols

The data presented in this guide are based on standard thermal analysis methodologies for polymers. The following protocols outline the general procedures for TGA and DSC analysis of polyacrylates.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the polymers.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • A sample of 5-10 mg of the polymer is placed in an aluminum or platinum pan.

  • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

  • The analysis is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is determined from the resulting mass loss curve, often reported as the onset of decomposition or the temperature of maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the heat flow associated with thermal transitions in the polymer, such as the glass transition (Tg) and melting (Tm).

Instrumentation: A differential scanning calorimeter.

Methodology:

  • A sample of 5-10 mg of the polymer is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history of the polymer. A common heating and cooling rate is 10 °C/min.

  • The temperature range is selected to encompass the expected thermal transitions of the material.

  • The heat flow to the sample is measured relative to the reference.

  • The glass transition temperature (Tg) is determined as a step change in the baseline of the heat flow curve.

  • The melting temperature (Tm) is identified as the peak of the endothermic melting transition, and the heat of fusion (ΔHf) is calculated from the area under the melting peak.

Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of polyacrylates using TGA and DSC.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Polymer Polyacrylate Sample TGA_Sample Weigh 5-10 mg for TGA Polymer->TGA_Sample DSC_Sample Weigh 5-10 mg for DSC and seal in pan Polymer->DSC_Sample TGA TGA Instrument TGA_Sample->TGA Load Sample DSC DSC Instrument DSC_Sample->DSC Load Sample TGA_Curve Mass vs. Temperature Curve TGA->TGA_Curve DSC_Curve Heat Flow vs. Temperature Curve DSC->DSC_Curve Decomposition_Temp Determine Decomposition Temperature TGA_Curve->Decomposition_Temp Tg_Tm_Hf Determine Tg, Tm, ΔHf DSC_Curve->Tg_Tm_Hf Comparison_Table Comparative Data Table Decomposition_Temp->Comparison_Table Tg_Tm_Hf->Comparison_Table

Caption: Workflow for TGA and DSC analysis of polyacrylates.

References

Measuring the Hydrophobicity of Poly("Heptadecan-9-yl acrylate") Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrophobicity of a polymer film is a critical characteristic in a multitude of applications, including the development of hydrophobic coatings for medical devices, drug delivery systems, and waterproof textiles. This guide provides a comparative analysis of the hydrophobicity of poly("Heptadecan-9-yl acrylate") films against other common hydrophobic polymers. The primary metric for this comparison is the water contact angle, a direct measure of surface wettability. Materials with water contact angles below 90° are generally considered hydrophilic, while those with angles between 90° and 150° are classified as hydrophobic.

Comparative Analysis of Polymer Hydrophobicity

The following table summarizes the water contact angle data for several key hydrophobic polymers, providing a benchmark for comparison.

PolymerWater Contact Angle (θ)Reference
Poly("this compound") ~110-120° (Estimated) Inferred from trends in poly(alkyl methacrylate)s
Polytetrafluoroethylene (PTFE)91.1° - 114°[1]
Polycarbonate (PC)81.5°[1]
Poly(methyl methacrylate) (PMMA)77.7°[1]
Poly(lactic acid) (PLA)~60° - 85°[2]

Experimental Protocol: Sessile Drop Contact Angle Measurement

The hydrophobicity of polymer films is most commonly quantified by measuring the static contact angle of a water droplet on the film's surface using the sessile drop method.

Materials and Equipment:
  • Polymer film sample

  • Contact angle goniometer equipped with a high-resolution camera

  • Syringe with a flat-tipped needle

  • High-purity deionized water

  • Flat, vibration-free surface

Procedure:
  • Sample Preparation: The polymer film is cut into small, flat samples and placed on the goniometer stage. It is crucial to ensure the surface is clean and free of contaminants.

  • Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from the syringe onto the surface of the polymer film.

  • Image Capture: The high-resolution camera captures a profile image of the water droplet on the film surface.

  • Angle Measurement: The software analyzes the captured image to determine the angle formed at the three-phase (liquid-solid-vapor) contact point. This angle is the water contact angle.

  • Replication: The measurement is repeated at multiple locations on the film surface to ensure accuracy and account for any surface heterogeneity. The average of these measurements is then reported.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring the water contact angle of a polymer film.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Contact Angle Measurement cluster_data Data Analysis Clean Clean Polymer Film Mount Mount on Stage Clean->Mount Dispense Dispense Water Droplet Mount->Dispense Transfer to Goniometer Capture Capture Droplet Image Dispense->Capture Analyze Analyze Contact Angle Capture->Analyze Repeat Repeat Measurement Analyze->Repeat Record Data Average Calculate Average Angle Repeat->Average

References

A Comparative Guide to the Mechanical Properties of Heptadecan-9-yl Acrylate (HDA) Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of copolymers based on Heptadecan-9-yl acrylate (HDA). Due to the limited availability of direct experimental data for HDA copolymers in published literature, this guide utilizes poly(stearyl acrylate) (PSA), also known as poly(octadecyl acrylate), as a structural analog. The long alkyl side chain of stearyl acrylate (an 18-carbon chain) serves as a reasonable proxy for the 17-carbon chain of HDA, allowing for an informed estimation of the mechanical behavior of HDA-based materials.

The comparisons are drawn against a well-characterized and commonly used acrylate copolymer, poly(methyl methacrylate-co-butyl acrylate) (PMMA-co-PBA), to highlight the influence of the long alkyl side chain on the mechanical performance of the resulting polymer.

Executive Summary

The incorporation of long-chain alkyl acrylates, such as HDA or its analog SA, into copolymers introduces unique mechanical characteristics primarily driven by the propensity of the long alkyl side chains to crystallize. This side-chain crystallinity imparts a semi-crystalline nature to the copolymer, influencing its tensile strength, modulus, and elongation at break. In general, as the content of the long-chain acrylate increases, a transition from a more amorphous and flexible material to a stiffer, more crystalline polymer is observed. This behavior is in contrast to copolymers made from shorter-chain acrylates, which are typically amorphous and exhibit properties largely governed by their glass transition temperature.

Data Presentation: A Comparative Overview

The following tables summarize the expected and experimentally determined mechanical properties of the analogous HDA copolymer (represented by PSA copolymers) and a conventional acrylate copolymer.

Mechanical Property Poly(stearyl acrylate-co-methyl methacrylate) (PSA-co-PMMA) Poly(methyl methacrylate-co-butyl acrylate) (PMMA-co-PBA) Notes
Tensile Strength (MPa) Variable: Initially decreases, then increases with higher SA content.2.7 - 31The initial decrease in PSA-co-PMMA is attributed to the disruption of polymer chain packing, while the subsequent increase is due to the formation of crystalline domains from the stearyl side chains, which act as reinforcing fillers.
Young's Modulus (MPa) Expected to be higher than PMMA-co-PBA, increasing with SA content.~20The crystalline regions in PSA-co-PMMA contribute to a higher stiffness compared to the amorphous PMMA-co-PBA.
Elongation at Break (%) Expected to be lower than PMMA-co-PBA, decreasing with SA content.>200The crystalline domains in PSA-co-PMMA restrict chain mobility, leading to a more brittle behavior and lower elongation before failure.

Note: Specific quantitative data for PSA-co-PMMA is scarce in the literature. The trends described are based on established principles of polymer science and qualitative findings.

Experimental Protocols

The data and expected trends presented in this guide are based on standard mechanical testing methodologies for polymers. The key experimental protocols are detailed below.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the copolymer films.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • Specimen Preparation: Copolymer films of uniform thickness are cast from a solution or prepared by melt-pressing. Dog-bone shaped specimens are cut according to the dimensions specified in ASTM D638.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing Procedure:

    • The dimensions (width and thickness) of the gauge section of the specimen are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • A constant rate of crosshead displacement (strain rate) is applied until the specimen fractures.

    • The load and displacement are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied before the specimen ruptures.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Dynamic Mechanical Analysis (DMA)

Objective: To characterize the viscoelastic properties of the copolymers, including the storage modulus, loss modulus, and glass transition temperature (Tg).

Standard: ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.

Methodology:

  • Specimen Preparation: Rectangular film specimens of defined dimensions are prepared.

  • Testing Procedure:

    • The specimen is clamped in the DMA instrument in a suitable mode (e.g., tension, cantilever, or three-point bending).

    • A sinusoidal oscillatory stress or strain is applied to the sample at a specified frequency (commonly 1 Hz).

    • The temperature is ramped over a desired range (e.g., from -100°C to 150°C) at a controlled heating rate (e.g., 3°C/min).

    • The instrument measures the resulting strain/stress and the phase lag (δ) between the stress and strain sinusoids.

  • Data Analysis:

    • Storage Modulus (E'): A measure of the elastic response of the material (its ability to store energy).

    • Loss Modulus (E''): A measure of the viscous response of the material (its ability to dissipate energy as heat).

    • Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).

Visualizations

Experimental Workflow for Mechanical Testing

The following diagram illustrates the general workflow for the mechanical characterization of copolymers.

G cluster_synthesis Copolymer Synthesis cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis and Comparison synthesis Monomer Copolymerization (e.g., HDA + Comonomer) purification Purification and Drying synthesis->purification film_casting Film Casting / Melt Pressing purification->film_casting specimen_cutting Specimen Cutting (ASTM D638 Dog-bone / DMA Rectangular) film_casting->specimen_cutting conditioning Conditioning (23°C, 50% RH) specimen_cutting->conditioning tensile Tensile Testing (ASTM D638) conditioning->tensile dma Dynamic Mechanical Analysis (DMA) conditioning->dma tensile_data Tensile Strength Young's Modulus Elongation at Break tensile->tensile_data dma_data Storage Modulus Loss Modulus Glass Transition (Tg) dma->dma_data comparison Comparative Analysis tensile_data->comparison dma_data->comparison

Experimental workflow for copolymer mechanical testing.

Structure-Property Relationship of Long-Chain Acrylate Copolymers

This diagram illustrates the influence of the long alkyl side chain on the morphology and mechanical properties of the copolymer.

G cluster_structure Copolymer Structure cluster_morphology Resulting Morphology cluster_properties Mechanical Properties hda This compound (HDA) (or Stearyl Acrylate) copolymer Random Copolymer hda->copolymer comonomer Comonomer (e.g., Methyl Methacrylate) comonomer->copolymer amorphous Amorphous Regions (Polymer Backbone and Comonomer) copolymer->amorphous crystalline Crystalline Domains (From HDA/SA Side Chains) copolymer->crystalline strength Increased Tensile Strength and Modulus crystalline->strength elongation Decreased Elongation at Break crystalline->elongation

Influence of HDA/SA on copolymer morphology and properties.

Performance Showdown: A Comparative Analysis of Acrylate Monomers in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional characteristics of Isobornyl Acrylate (IBOA), 2-Ethylhexyl Acrylate (2-EHA), and Lauryl Acrylate (LA) reveals distinct advantages and trade-offs in coating formulations. This guide offers a comprehensive comparison for researchers, scientists, and formulation chemists to aid in the selection of the optimal acrylate monomer for specific coating applications.

The selection of an appropriate acrylate monomer is a critical determinant of the final properties of a coating, influencing everything from mechanical durability to chemical resistance and environmental resilience. While a vast array of acrylate monomers are available, this guide focuses on three commonly utilized monomers: Isobornyl Acrylate (IBOA), 2-Ethylhexyl Acrylate (2-EHA), and Lauryl Acrylate (LA). Each possesses a unique molecular structure that dictates its contribution to the performance of the final cured coating.

IBOA is recognized for its bulky, cyclic structure which imparts rigidity and enhances the hardness and abrasion resistance of coatings.[1] In contrast, 2-EHA features a branched alkyl chain that provides flexibility and improves weatherability.[2][3] Lauryl Acrylate, with its long, linear alkyl chain, is known for increasing hydrophobicity and flexibility in coating films.[4]

Quantitative Performance Comparison

While direct, side-by-side quantitative data from a single study for all three monomers is limited in publicly available literature, the following tables summarize the expected performance characteristics based on their known properties and data from various sources. The performance of these monomers is highly dependent on the overall formulation, including the type of oligomers, photoinitiators, and other additives used.

Table 1: Mechanical Properties of Coatings

PropertyIsobornyl Acrylate (IBOA)2-Ethylhexyl Acrylate (2-EHA)Lauryl Acrylate (LA)Test Method
Pencil Hardness High (H-2H)Low (B-HB)Low (2B-B)ASTM D3363
Adhesion ExcellentGoodGoodASTM D3359
Flexibility (Mandrel Bend) LowHighHighASTM D522
Impact Resistance GoodExcellentExcellentASTM D2794
Abrasion Resistance ExcellentModerateModerateASTM D4060

Table 2: Chemical and Weathering Resistance

PropertyIsobornyl Acrylate (IBOA)2-Ethylhexyl Acrylate (2-EHA)Lauryl Acrylate (LA)Test Method
Chemical Resistance ExcellentGoodGoodASTM D1308
Water Resistance ExcellentGoodExcellentASTM D870
UV Resistance/Weatherability GoodExcellentGoodASTM G154
Gloss Retention GoodExcellentGoodASTM D523

In-Depth Analysis of Monomer Performance

Isobornyl Acrylate (IBOA): The Hardness Enhancer

IBOA's bridged-ring structure is a key contributor to its performance, leading to coatings with high glass transition temperatures (Tg), which translates to increased hardness, scratch resistance, and excellent chemical resistance.[1][5] Its rigid nature, however, can lead to more brittle films, potentially reducing flexibility. IBOA is a preferred choice for applications demanding robust surface protection, such as automotive topcoats, industrial flooring, and protective coatings for electronics.[5][6]

2-Ethylhexyl Acrylate (2-EHA): The Flexibility Provider

The branched structure of 2-EHA imparts a low glass transition temperature to the polymer, resulting in softer, more flexible coatings.[2][3] This makes it an excellent choice for applications where the substrate is prone to bending or thermal expansion and contraction. Furthermore, 2-EHA is known for its excellent water resistance and weatherability, making it suitable for exterior coatings.[2] Its use is prevalent in pressure-sensitive adhesives, sealants, and architectural paints.[3][7]

Lauryl Acrylate (LA): The Hydrophobic Agent

The long aliphatic chain of Lauryl Acrylate is the primary driver of its performance characteristics. This feature makes coatings more hydrophobic, enhancing their water resistance.[4] LA also contributes to flexibility and can act as a reactive diluent to reduce formulation viscosity.[4] It finds applications in coatings for textiles, leather, and as a component in sealant and caulk formulations.

Interplay of Monomers in Formulations

It is important to note that these monomers are often used in combination to achieve a desired balance of properties. For instance, a formulation might blend IBOA for hardness with 2-EHA to improve flexibility and impact resistance. The precise ratio of these monomers allows formulators to fine-tune the performance of the final coating to meet specific application requirements.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison tables.

Adhesion Testing (ASTM D3359)

This test method evaluates the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.

  • Test Method A (X-cut):

    • Make an "X" cut through the coating to the substrate using a sharp blade.

    • Apply a specified pressure-sensitive tape over the cut.

    • Smooth the tape into place, ensuring good contact.

    • Remove the tape rapidly at a 180° angle.

    • Visually inspect the "X" cut area and rate the adhesion according to the ASTM scale (5A - no peeling or removal, to 0A - removal beyond the immediate area of the "X").

  • Test Method B (Cross-cut):

    • Make a lattice pattern of cuts through the coating to the substrate using a cross-cut tool.

    • Brush the area lightly to remove any detached flakes.

    • Apply a specified pressure-sensitive tape over the lattice.

    • Remove the tape rapidly at a 180° angle.

    • Rate the adhesion by comparing the amount of coating removed to the ASTM classification scale (5B - the edges of the cuts are completely smooth, to 0B - flaking and detachment of squares of the lattice).

Chemical Resistance Testing (ASTM D1308)

This standard tests the effect of household or industrial chemicals on a coating.

  • Place a small amount of the test chemical (e.g., acid, alkali, solvent) onto the surface of the coated panel.

  • Cover the chemical with a watch glass to prevent evaporation.

  • Allow the chemical to remain in contact with the coating for a specified period (e.g., 24 hours).

  • Remove the watch glass and the chemical, and wash the area with water.

  • Examine the coating for any signs of discoloration, blistering, softening, or loss of adhesion.

  • Rate the resistance on a scale (e.g., 5 - no effect, to 1 - severe blistering or removal of the coating).

Accelerated Weathering (ASTM G154)

This test simulates the effects of sunlight and moisture on a coating using fluorescent UV lamps and condensation.

  • Place coated panels in a fluorescent UV weathering device.

  • Expose the panels to cycles of UV light and moisture (condensation) for a specified duration.

  • The specific cycle conditions (e.g., UV-A or UV-B lamps, temperature, duration of light and dark/condensation cycles) are chosen to simulate the intended service environment.

  • Periodically remove the panels and evaluate them for changes in gloss, color, chalking, cracking, and blistering.

  • Gloss retention is measured using a gloss meter (ASTM D523), and color change is quantified using a spectrophotometer (ASTM D2244).

Visualizing the Formulation Process

The following diagrams illustrate key conceptual workflows in the development and testing of coatings containing these acrylate monomers.

Experimental_Workflow cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing Monomer_Selection Monomer Selection (IBOA, 2-EHA, LA) Mixing Mixing & Homogenization Monomer_Selection->Mixing Oligomer_Binder Oligomer/Binder Oligomer_Binder->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Additives Additives Additives->Mixing Substrate_Prep Substrate Preparation Mixing->Substrate_Prep Coating_Application Coating Application (e.g., drawdown bar) Substrate_Prep->Coating_Application UV_Curing UV Curing Coating_Application->UV_Curing Mechanical_Tests Mechanical Tests (Hardness, Adhesion) UV_Curing->Mechanical_Tests Chemical_Tests Chemical Resistance UV_Curing->Chemical_Tests Weathering_Tests Accelerated Weathering UV_Curing->Weathering_Tests Analysis Data Analysis & Comparison Mechanical_Tests->Analysis Chemical_Tests->Analysis Weathering_Tests->Analysis

Caption: Experimental workflow for coating formulation, application, and performance testing.

Monomer_Property_Relationship cluster_monomers Acrylate Monomers cluster_properties Resulting Coating Properties IBOA Isobornyl Acrylate (IBOA) (Bulky, Cyclic) Hardness Hardness & Abrasion Resistance IBOA->Hardness Increases Flexibility Flexibility & Impact Resistance IBOA->Flexibility Decreases EHA 2-Ethylhexyl Acrylate (2-EHA) (Branched Chain) EHA->Flexibility Increases Weatherability Weatherability & UV Resistance EHA->Weatherability Enhances LA Lauryl Acrylate (LA) (Long, Linear Chain) LA->Flexibility Increases Hydrophobicity Hydrophobicity & Water Resistance LA->Hydrophobicity Increases

Caption: Relationship between acrylate monomer structure and resulting coating properties.

References

A Comparative Guide to the Biocompatibility of Heptadecan-9-yl Acrylate Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility of polymers based on "Heptadecan-9-yl acrylate". Due to the novelty of this specific monomer, direct biocompatibility data is not yet available in peer-reviewed literature. Therefore, this guide will establish a framework for evaluating its potential biocompatibility by comparing it with well-characterized acrylate-based polymers and leading biodegradable polymers used in biomedical applications. The provided experimental protocols and comparative data will serve as a valuable resource for researchers initiating biocompatibility testing of new acrylate-based polymers.

Introduction to Acrylate-Based Polymers in Biomedicine

Acrylate-based polymers are a versatile class of materials extensively used in the biomedical field, finding applications in everything from dental resins to drug delivery systems.[1][2] Their popularity stems from their tunable mechanical properties, ease of polymerization, and potential for chemical modification. However, the biocompatibility of acrylate polymers can be a concern, with issues such as cytotoxicity from residual monomers and inflammatory responses to the polymer backbone being critical considerations.[1][3]

"this compound" is a monomer characterized by a long C17 alkyl chain attached to an acrylate functional group. This long hydrophobic chain is expected to significantly influence the polymer's properties, potentially leading to increased hydrophobicity and altered degradation kinetics compared to more common short-chain acrylates. The biocompatibility of polymers derived from this monomer will depend on factors such as the purity of the polymer, the presence of any unreacted monomer, and the specific cellular and tissue responses to its chemical structure.

Comparative Analysis of Biocompatibility

To contextualize the potential biocompatibility of this compound-based polymers, it is useful to compare them with established biomaterials. The following table summarizes key biocompatibility parameters for common acrylate-based and biodegradable polymers.

Table 1: Comparative Biocompatibility of Selected Polymers

PolymerTypeKey Biocompatibility FindingsCommon Applications
Polymethyl Methacrylate (PMMA) Acrylate-BasedGenerally considered biocompatible, but residual monomer (MMA) can leach out and cause cytotoxicity and local inflammation.[1][4][5] Not biodegradable.Bone cement, dental prosthetics, intraocular lenses.[6]
Poly(2-hydroxyethyl methacrylate) (PHEMA) Acrylate-BasedGenerally good biocompatibility and hydrophilicity.[7] Concerns exist regarding potential cytotoxicity from residual HEMA monomer.[8][9]Soft contact lenses, hydrogels for drug delivery.[7]
Poly(lactic acid) (PLA) Biodegradable PolyesterGenerally biocompatible and biodegradable, with degradation products (lactic acid) being metabolized by the body.[10] Can elicit a mild inflammatory response during degradation.Sutures, orthopedic implants, drug delivery systems.[10]
Poly(lactic-co-glycolic acid) (PLGA) Biodegradable PolyesterFDA-approved with a well-established safety profile.[3][11][12] Biocompatible and biodegradable, with tunable degradation rates.[11][13] Acidic degradation byproducts can sometimes cause a localized inflammatory response.[11]Controlled drug delivery, tissue engineering scaffolds.[11][14]
Polycaprolactone (PCL) Biodegradable PolyesterBiocompatible with a slow degradation rate.[10] Generally elicits a minimal inflammatory response. Approved by the FDA for specific applications.Long-term implants, drug delivery devices, tissue engineering.[10]
This compound Polymer (Hypothetical) Acrylate-BasedPredicted: The long alkyl chain may increase hydrophobicity, potentially influencing protein adsorption and cell interaction. Biocompatibility will be highly dependent on the purity and absence of residual monomer. Thorough testing is required.Potential for hydrophobic drug delivery systems, coatings for medical devices.

Essential Biocompatibility Testing Protocols

A thorough evaluation of the biocompatibility of a novel polymer such as "this compound" based polymers is critical. The following are standard experimental protocols for key in vitro and in vivo biocompatibility assays.

These assays are the first step in assessing a material's biocompatibility by evaluating its effect on cultured cells.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Purpose: To assess cell metabolic activity as an indicator of cell viability and proliferation.[15][16][17][18]

    • Methodology:

      • Material Extraction: Polymer samples are incubated in cell culture medium for a defined period (e.g., 24-72 hours) to create an extract containing any leachable substances.

      • Cell Culture: Adherent cells (e.g., L929 fibroblasts or primary human cells) are seeded in 96-well plates and allowed to attach.

      • Exposure: The culture medium is replaced with the material extract at various concentrations. Control wells with fresh medium and a toxic substance (e.g., latex extract) are included.

      • MTT Addition: After the exposure period, MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[16][17]

      • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).[15]

      • Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[15][18] Cell viability is expressed as a percentage relative to the negative control.

  • LDH Assay (Lactate Dehydrogenase)

    • Purpose: To quantify cell membrane damage by measuring the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium.[19][20][21][22]

    • Methodology:

      • Material Extraction and Cell Exposure: Follow the same initial steps as the MTT assay.

      • Sample Collection: After the exposure period, a sample of the cell culture supernatant is collected from each well.

      • LDH Reaction: The collected supernatant is mixed with a reaction solution containing NAD+, lactate, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan.[19][21]

      • Quantification: The absorbance of the formazan product is measured spectrophotometrically at approximately 490 nm.[21][22] The amount of LDH release is indicative of the level of cytotoxicity.

  • Purpose: To assess the blood compatibility of a material by quantifying the lysis of red blood cells (hemolysis) upon direct contact.[23][24] This is crucial for any blood-contacting applications.

  • Methodology (Direct Contact Method - ASTM F756):

    • Blood Collection: Fresh anticoagulated blood (e.g., rabbit or human) is collected.

    • Material Preparation: The polymer samples are prepared with a defined surface area.

    • Incubation: The material is incubated with a diluted blood solution at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[24]

    • Controls: A positive control (e.g., water) to induce 100% hemolysis and a negative control (e.g., saline) are run in parallel.

    • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

    • Quantification: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.

    • Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic according to ISO 10993-4.[24][25]

  • Purpose: To evaluate the local tissue response to a material after implantation in a living organism. This assesses the inflammatory and foreign body response over time.[2][26][27][28][29]

  • Methodology (Subcutaneous Implantation in a Rodent Model):

    • Material Sterilization: The polymer implants are sterilized using an appropriate method (e.g., ethylene oxide or gamma irradiation).

    • Animal Model: A suitable animal model, such as rats or mice, is selected.

    • Implantation: The sterile polymer samples are surgically implanted into the subcutaneous tissue of the animals. A sham surgery site (incision without implant) serves as a control.

    • Observation Periods: Animals are monitored for signs of inflammation at the implantation site. Groups of animals are euthanized at different time points (e.g., 1, 4, and 12 weeks) to assess the acute and chronic tissue response.[29]

    • Histological Analysis: The implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E).

    • Evaluation: A pathologist examines the tissue sections for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration. The thickness of the fibrous capsule is often measured as a quantitative indicator of the foreign body response.[2]

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the workflows of the key biocompatibility assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polymer Sample e1 Incubate Polymer in Medium (Create Extract) p1->e1 p2 Cell Culture Medium p2->e1 p3 Cells in 96-well Plate e2 Expose Cells to Extract p3->e2 e1->e2 e3 Add MTT Reagent e2->e3 e4 Incubate (2-4h) e3->e4 a1 Solubilize Formazan e4->a1 a2 Measure Absorbance (570nm) a1->a2 a3 Calculate % Viability a2->a3

Caption: Workflow for the MTT cytotoxicity assay.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polymer Sample e1 Incubate Sample with Diluted Blood (37°C) p1->e1 p2 Anticoagulated Blood p2->e1 p3 Saline p3->e1 e2 Centrifuge e1->e2 a1 Collect Supernatant e2->a1 a2 Measure Hemoglobin Absorbance (540nm) a1->a2 a3 Calculate % Hemolysis a2->a3

Caption: Workflow for the direct contact hemolysis assay.

Inflammatory_Response_Pathway implant Biomaterial Implantation injury Tissue Injury implant->injury protein Protein Adsorption (Vroman Effect) implant->protein neutrophils Neutrophil Infiltration (Acute Inflammation) injury->neutrophils macrophages Macrophage Recruitment (M1 Pro-inflammatory) protein->macrophages neutrophils->macrophages fb_response Foreign Body Giant Cell Formation macrophages->fb_response fibroblasts Fibroblast Activation macrophages->fibroblasts resolution Resolution & Remodeling (M2 Anti-inflammatory) macrophages->resolution fibrosis Fibrous Capsule Formation (Chronic Response) fb_response->fibrosis fibroblasts->fibrosis

Caption: Simplified signaling pathway of the foreign body response.

Conclusion and Future Directions

The biocompatibility of polymers derived from "this compound" remains to be determined through empirical testing. Based on its structure, the long alkyl chain may impart a significant hydrophobicity, which could influence protein adsorption and subsequent cellular interactions. A critical factor will be the complete polymerization of the monomer, as residual acrylate monomers are a known source of cytotoxicity.

Researchers and drug development professionals are strongly encouraged to perform a comprehensive suite of biocompatibility tests, starting with the in vitro cytotoxicity and hemolysis assays detailed in this guide, before proceeding to in vivo studies. The comparative data provided for established polymers serves as a benchmark for evaluating the performance of these novel materials. The successful development of "this compound" based polymers for biomedical applications will be contingent on a thorough understanding and demonstration of their safety and biocompatibility.

References

Validating the Structure of Synthesized "Heptadecan-9-yl acrylate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized "Heptadecan-9-yl acrylate." Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from structurally analogous long-chain alkyl acrylates, primarily stearyl acrylate (octadecyl acrylate) and cetyl acrylate (hexadecyl acrylate), to establish expected analytical outcomes. This comparative approach offers a robust methodology for researchers to confirm the successful synthesis and purity of "this compound."

Structural Validation Workflow

The successful validation of "this compound" relies on a multi-technique analytical approach. The logical flow of this process, from synthesis to final structural confirmation, is outlined in the diagram below.

Workflow for Structural Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_confirmation Confirmation synthesis Esterification of Acryloyl Chloride and Heptadecan-9-ol purification Column Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Purified Product ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Structure Confirmed nmr->confirmation Correct Shifts and Couplings ir->confirmation Expected Functional Group Peaks ms->confirmation Correct Molecular Ion and Fragmentation

Figure 1: Logical workflow for the synthesis and structural validation of this compound.

Data Presentation: Expected Analytical Data

The following tables summarize the expected quantitative data for "this compound" based on the analysis of similar long-chain acrylates.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)Multiplicity
=CH₂ (trans)~6.4dd
=CH₂ (cis)~6.1dd
=CH-~5.8dd
-O-CH-~4.9m
-CH₂- (adjacent to CH-O)~1.6m
-CH₂- (chain)~1.2-1.4m
-CH₃~0.9t

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
C=O~166
=CH₂~130
=CH-~128
-O-CH-~70
-CH₂- (chain)~22-32
-CH₃~14

Table 3: Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)~1720-1740Strong
C=C Stretch (Alkenyl)~1635-1645Medium
C-O Stretch (Ester)~1150-1250Strong
C-H Stretch (sp³)~2850-2960Strong
C-H Bend (Alkyl)~1375-1475Medium

Table 4: Expected Mass Spectrometry Fragmentation

Ionm/zDescription
[M]⁺324.5Molecular Ion
[M - C₃H₃O]⁺269.5Loss of the acrylate group
[C₁₇H₃₅]⁺239.5Heptadecyl cation
[C₃H₃O]⁺55.0Acryloyl cation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified "this compound" in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid "this compound" onto a salt plate (e.g., NaCl or KBr).[1]

    • Place a second salt plate on top to create a thin liquid film.[1]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample holder with the prepared salt plates into the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a dilute solution of "this compound" in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of long-chain esters is well-characterized and often involves cleavage at the ester linkage.[2]

Comparison with Alternatives

In drug development, long-chain alkyl acrylates are often utilized as hydrophobic monomers in the synthesis of polymers for drug delivery systems, such as nanoparticles or hydrogels. The long alkyl chain can influence properties like drug loading capacity, release kinetics, and biocompatibility.

Table 5: Comparison of "this compound" with Potential Alternatives

CompoundKey FeaturesPotential Advantages in Drug DevelopmentPotential Disadvantages
This compound C17 branched alkyl chain- Potential for amorphous polymer domains due to branching, which may enhance drug loading. - May offer a unique degradation profile.- Synthesis may be more complex than linear analogues. - Less data available on biocompatibility and toxicity.
Stearyl Acrylate (C18) Linear C18 alkyl chain.[3][4][5]- Highly hydrophobic, promoting encapsulation of lipophilic drugs. - Well-characterized physical and chemical properties.[3][4][5]- Can lead to crystalline polymer domains, potentially causing burst release of drugs.
Lauryl Acrylate (C12) Linear C12 alkyl chain- Less hydrophobic than C17/C18 acrylates, potentially leading to faster drug release.- May have lower drug loading capacity for highly lipophilic drugs.
Poly(lactic-co-glycolic acid) (PLGA) Biodegradable polyester- Well-established biocompatibility and biodegradability. - FDA-approved for various drug delivery applications.- Drug encapsulation can be challenging. - Acidic degradation products can cause local inflammation.
Poly(caprolactone) (PCL) Biodegradable polyester- Slower degradation rate, suitable for long-term drug delivery. - Good biocompatibility.- High crystallinity can limit drug loading and lead to slow, incomplete release.

The choice of a specific monomer will ultimately depend on the desired properties of the final drug delivery system, including the physicochemical properties of the drug to be encapsulated and the required release profile. The branched structure of "this compound" presents an interesting alternative to the more commonly used linear long-chain acrylates, potentially offering advantages in controlling the morphology and drug release behavior of polymeric drug carriers. However, thorough biocompatibility and toxicity studies would be essential before its application in drug development.

References

Safety Operating Guide

Proper Disposal of Heptadecan-9-yl Acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Heptadecan-9-yl acrylate must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of waste containing this chemical.

This compound is classified as a hazardous substance that can cause skin irritation and may trigger allergic skin reactions. Furthermore, it is recognized as potentially causing long-lasting harmful effects to aquatic life.[1] Therefore, proper disposal is not merely a matter of regulatory compliance but a critical component of responsible laboratory practice.

Core Disposal Protocol

All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Immediately segregate waste containing this compound at the point of generation.

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with acrylates; high-density polyethylene (HDPE) is a suitable option.[2]

  • The label should prominently display the words "Hazardous Waste" and identify the contents, including "this compound" and any other components in the waste stream.

Step 2: Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to prevent skin contact and inhalation of vapors.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.[1]

Step 4: Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3] Pouring this chemical down the sink can contaminate water supplies as wastewater treatment plants are not equipped to filter out such substances.[3][4]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate container Select Labeled, Compatible Hazardous Waste Container storage Store in Designated Satellite Accumulation Area container->storage segregate->container disposal Arrange for Professional Disposal (EHS/Licensed Contractor) storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Spill Management

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into the designated hazardous waste container. The contaminated spill cleanup materials must also be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure a safe and environmentally responsible workplace.

References

Personal protective equipment for handling Heptadecan-9-YL acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Heptadecan-9-YL acrylate (CAS No. 2982740-96-3). The following procedural guidance is based on available safety data and best practices for the handling of acrylate compounds.

Hazard Identification and Safety Summary

This compound is a colorless to yellow liquid. Based on available information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

The primary risks associated with this compound involve skin and eye contact, inhalation, and ingestion. As with other acrylate monomers, there is also a potential for allergic skin reactions upon repeated contact.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Acrylate monomers can penetrate standard latex or vinyl gloves. Double gloving provides enhanced protection.
Eye Protection Chemical splash goggles or a face shield.To prevent eye irritation from splashes.
Skin and Body Laboratory coat.To protect against skin contact.
Respiratory Use in a well-ventilated area or with a fume hood.To avoid inhalation of vapors and prevent respiratory irritation.

Safe Handling and Operational Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperature is between 2-8°C.

Handling and Use:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Dispense the liquid carefully to avoid splashing.

  • Keep containers tightly closed when not in use to prevent vapor release.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

First Aid Measures:

Exposure RouteFirst Aid Procedure
If Swallowed Call a poison center or doctor immediately for treatment advice.
In Case of Skin Contact Immediately wash the skin with plenty of soap and water.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If Inhaled Move the person to fresh air and keep them comfortable for breathing.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled in accordance with local, state, and federal regulations.

Waste Categorization:

  • Liquid Waste: Unused or waste this compound is considered hazardous waste. Do not dispose of it down the drain.[2]

  • Solid Waste: Contaminated materials such as gloves, paper towels, and empty containers should also be treated as hazardous waste.

Disposal Procedure:

  • Collect Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.

  • Collect Solid Waste: Place all contaminated solid materials in a separate, clearly labeled hazardous waste container.

  • Storage Pending Disposal: Store waste containers in a designated secondary containment area away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Review SDS and Procedures Review SDS and Procedures Verify Fume Hood Operation Verify Fume Hood Operation Review SDS and Procedures->Verify Fume Hood Operation Don Appropriate PPE Don Appropriate PPE Verify Fume Hood Operation->Don Appropriate PPE Dispense Chemical in Fume Hood Dispense Chemical in Fume Hood Don Appropriate PPE->Dispense Chemical in Fume Hood Perform Experiment Perform Experiment Dispense Chemical in Fume Hood->Perform Experiment Securely Close Container Securely Close Container Perform Experiment->Securely Close Container Segregate Liquid and Solid Waste Segregate Liquid and Solid Waste Securely Close Container->Segregate Liquid and Solid Waste Label Waste Containers Label Waste Containers Segregate Liquid and Solid Waste->Label Waste Containers Decontaminate Work Area Decontaminate Work Area Label Waste Containers->Decontaminate Work Area Doff PPE Correctly Doff PPE Correctly Decontaminate Work Area->Doff PPE Correctly Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE Correctly->Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.